molecular formula C18H28N2O4 B1665407 Acebutolol CAS No. 37517-30-9

Acebutolol

Katalognummer: B1665407
CAS-Nummer: 37517-30-9
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: GOEMGAFJFRBGGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acebutolol is an ether that is the 2-acetyl-4-(butanoylamino)phenyl ether of the primary hydroxy group of 3-(propan-2-ylamino)propane-1,2-diol. It has a role as a beta-adrenergic antagonist, an anti-arrhythmia drug, an antihypertensive agent and a sympathomimetic agent. It is a member of ethanolamines, a propanolamine, a secondary amino compound, an ether, a monocarboxylic acid amide and an aromatic amide. It is a conjugate base of an this compound(1+).
A cardioselective beta-adrenergic antagonist with little effect on the bronchial receptors. The drug has stabilizing and quinidine-like effects on cardiac rhythm as well as weak inherent sympathomimetic action.
This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.
This compound is a cardioselective beta-blocker used in the treatment of hypertension, angina pectoris and cardiac arrhythmias. This compound has been linked to several instances of clinically apparent drug induced liver injury.
This compound is a synthetic butyranilide derivative with hypotensive and antiarrhythmic activity. This compound acts as a cardioselective beta-adrenergic antagonist with little effect on bronchial receptors and has intrinsic sympathomimetic properties. Having stabilizing and quinidine-like effects on cardiac rhythm, this compound is used in ventricular arrhythmias. Other indications include hypertension, alone or in combinations with other agents.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 3 approved and 3 investigational indications.
A cardioselective beta-1 adrenergic antagonist with little effect on the bronchial receptors. The drug has stabilizing and quinidine-like effects on cardiac rhythm, as well as weak inherent sympathomimetic action.
See also: Atenolol (related);  Propranolol (related);  Metoprolol (related) ... View More ...

Eigenschaften

IUPAC Name

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEMGAFJFRBGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34381-68-5 (hydrochloride)
Record name Acebutolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048539
Record name Acebutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acebutolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.72e-01 g/L
Record name Acebutolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acebutolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37517-30-9
Record name Acebutolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37517-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acebutolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acebutolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acebutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acebutolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEBUTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P356D8GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acebutolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136-138, 119 - 123 °C
Record name Acebutolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acebutolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Acebutolol on β1-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebutolol is a cardioselective β1-adrenergic receptor antagonist utilized in the management of hypertension and cardiac arrhythmias.[1] Its pharmacological profile is distinguished by three primary properties: β1-selectivity, partial agonist activity (intrinsic sympathomimetic activity or ISA), and membrane-stabilizing activity.[2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action at the β1-adrenergic receptor, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its unique properties.

Core Mechanism of Action at the β1-Adrenergic Receptor

This compound functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[4][5] In its role as an antagonist, this compound competes with endogenous catecholamines, such as norepinephrine and epinephrine, for binding to these receptors. This competitive inhibition mitigates the downstream effects of sympathetic nervous system stimulation on the heart, leading to a decrease in heart rate (negative chronotropy), a reduction in the force of myocardial contraction (negative inotropy), and a slowing of atrioventricular conduction.

A key feature of this compound is its cardioselectivity, signifying a higher affinity for β1 receptors compared to β2 receptors, which are primarily found in bronchial and vascular smooth muscle. This selectivity reduces the likelihood of bronchoconstriction, a common side effect associated with non-selective β-blockers. This compound is metabolized in the liver to an active metabolite, diacetolol, which is also a β1-selective antagonist and possesses intrinsic sympathomimetic activity.

Intrinsic Sympathomimetic Activity (ISA)

Unlike pure antagonists, this compound exhibits partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This means that in the absence of high catecholamine levels, this compound can weakly stimulate β1-adrenergic receptors. This partial agonism results in a less pronounced reduction in resting heart rate and cardiac output compared to β-blockers lacking ISA. One study in isolated rat atrium demonstrated that this compound produces a maximal stimulatory effect that is approximately 17% of that induced by the full agonist isoproterenol.

Membrane-Stabilizing Activity

This compound also possesses membrane-stabilizing activity, a property not shared by its active metabolite, diacetolol. This effect is related to the drug's ability to interfere with the influx of sodium ions across the cardiac cell membrane, similar to Class I antiarrhythmic agents. However, electrophysiological studies in patients have suggested that this membrane-stabilizing effect may not be clinically significant at therapeutic doses, as it did not significantly alter intraatrial and intraventricular conduction or the effective refractory periods of the atrium and ventricle.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its active metabolite, diacetolol.

CompoundReceptorBinding Affinity (Ki)Selectivity (β2/β1)Reference
This compoundβ1Data not available~2.4-fold for β1
β2Data not available
Diacetololβ1Data not availableMore cardioselective than this compound
β2Data not available

Note: Specific Ki values for this compound and diacetolol were not available in the searched literature. The selectivity is based on comparative studies.

CompoundAssayPotency (IC50/EC50)Reference
This compoundInhibition of Isoproterenol-stimulated cAMP accumulationSpecific IC50 value not available in searched literature
Forskolin-potentiated cAMP accumulation (as a measure of ISA)EC50 values are comparable to Ki values for receptor binding.

Signaling Pathways

β1-Adrenergic Receptor Signaling and this compound's Antagonist Effect

Activation of the β1-adrenergic receptor by an agonist like norepinephrine initiates a signaling cascade that increases cardiac function. This compound, as a competitive antagonist, blocks this pathway at the receptor level.

G cluster_membrane Cell Membrane beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP ac->atp Converts norepinephrine Norepinephrine (Agonist) norepinephrine->beta1_receptor Binds and Activates This compound This compound (Antagonist) This compound->beta1_receptor Binds and Blocks camp cAMP atp->camp to pka Protein Kinase A (PKA) camp->pka Activates cardiac_effects Increased Heart Rate Increased Contractility pka->cardiac_effects Phosphorylates targets leading to

Caption: Antagonistic action of this compound on the β1-adrenergic signaling pathway.

Intrinsic Sympathomimetic Activity (ISA) Signaling

In the absence of a primary agonist, this compound can partially activate the β1-adrenergic receptor, leading to a subdued downstream signal compared to a full agonist.

G cluster_membrane Cell Membrane beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Weakly Activates ac Adenylyl Cyclase g_protein->ac Weakly Activates atp ATP ac->atp Converts This compound This compound (Partial Agonist) This compound->beta1_receptor Binds and Partially Activates camp cAMP (Low Level) atp->camp to pka Protein Kinase A (PKA) camp->pka Activates cardiac_effects Mild Increase in Heart Rate and Contractility pka->cardiac_effects Leads to

Caption: Partial agonist (ISA) effect of this compound on β1-adrenergic signaling.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol is a generalized method for determining the binding affinity of a compound like this compound to β1-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for the β1-adrenergic receptor.

Materials:

  • Cell membranes expressing human β1-adrenergic receptors.

  • Radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in a lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

  • Competition Binding: Add increasing concentrations of unlabeled this compound to the wells.

  • Radioligand Addition: Add a fixed, low concentration of the radioligand (e.g., [³H]-CGP 12177) to all wells. This concentration should be at or below the Kd of the radioligand for the receptor.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep_membranes Prepare Cell Membranes with β1-Receptors start->prep_membranes add_membranes Add Membranes to 96-well Plate prep_membranes->add_membranes add_this compound Add Serial Dilutions of this compound add_membranes->add_this compound add_radioligand Add Fixed Concentration of Radioligand add_this compound->add_radioligand incubate Incubate to Reach Equilibrium add_radioligand->incubate filter_wash Filter and Wash to Separate Bound/Unbound incubate->filter_wash count Measure Radioactivity (Scintillation Counting) filter_wash->count analyze Analyze Data: Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine Ki.

Adenylyl Cyclase Activity Assay

This protocol outlines a general method to assess the functional effect of this compound on adenylyl cyclase activity.

Objective: To measure the effect of this compound on basal and agonist-stimulated adenylyl cyclase activity.

Materials:

  • Cells or cell membranes expressing β1-adrenergic receptors.

  • This compound.

  • A β-adrenergic agonist (e.g., isoproterenol).

  • Assay buffer containing ATP and an ATP-regenerating system.

  • [α-³²P]ATP (radiolabeled substrate).

  • Lysis buffer.

  • Dowex and alumina columns for separating [³²P]cAMP.

  • Scintillation counter.

Procedure:

  • Cell/Membrane Preparation: Prepare cells or membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In separate tubes, pre-incubate the membranes with:

    • Buffer alone (basal activity).

    • A saturating concentration of isoproterenol (agonist-stimulated activity).

    • This compound alone (to test for ISA).

    • A fixed concentration of isoproterenol plus increasing concentrations of this compound (to determine IC50).

  • Initiate Reaction: Start the adenylyl cyclase reaction by adding the assay buffer containing [α-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., containing unlabeled cAMP and SDS).

  • cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.

  • Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

  • Data Analysis:

    • For ISA: Compare the cAMP production with this compound alone to the basal activity.

    • For antagonism: Plot the percentage of agonist-stimulated adenylyl cyclase activity against the logarithm of the this compound concentration to determine the IC50.

G start Start prep_membranes Prepare β1-Receptor Expressing Membranes start->prep_membranes pre_incubate Pre-incubate Membranes with Test Compounds (this compound, Agonist) prep_membranes->pre_incubate initiate_reaction Initiate Reaction with [α-³²P]ATP pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction separate_camp Separate [³²P]cAMP via Column Chromatography terminate_reaction->separate_camp quantify Quantify [³²P]cAMP (Scintillation Counting) separate_camp->quantify analyze Analyze Data: Determine ISA and IC50 quantify->analyze end End analyze->end

References

An In-depth Technical Guide on the Intrinsic Sympathomimetic Activity of Acebutolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acebutolol is a cardioselective β-adrenergic receptor antagonist that possesses intrinsic sympathomimetic activity (ISA). This dual pharmacological property allows it to act as a partial agonist at β1-adrenergic receptors. In the absence of high catecholamine levels, this compound exerts a mild stimulatory effect, which can be advantageous in certain clinical scenarios. This technical guide provides a comprehensive overview of the molecular mechanisms, pharmacological effects, and experimental evaluation of this compound's ISA. The document includes detailed signaling pathways, experimental protocols, and a quantitative summary of its pharmacological properties, intended for a technical audience in the fields of pharmacology and drug development.

Mechanism of Intrinsic Sympathomimetic Activity

This compound's intrinsic sympathomimetic activity stems from its nature as a partial agonist at β1-adrenergic receptors. Unlike neutral antagonists that bind to the receptor and prevent agonist binding without eliciting a response, or full agonists that produce a maximal response, partial agonists like this compound bind to the receptor and induce a submaximal response.[1]

This partial agonism means that in a state of low sympathetic tone (e.g., at rest), this compound can provide a low level of β-receptor stimulation.[2] This can result in a smaller decrease in resting heart rate and cardiac output compared to β-blockers lacking ISA.[1] Conversely, in the presence of high concentrations of endogenous agonists like epinephrine and norepinephrine (e.g., during exercise or stress), this compound competitively blocks their binding to the β1-receptors, thereby acting as an antagonist and reducing the overall sympathetic response.[2][3]

The active metabolite of this compound, diacetolol, also exhibits pharmacological activity and contributes to the overall effects of the drug. Diacetolol is as active as this compound and possesses a similar pharmacological profile, including weak intrinsic sympathomimetic activity.

Conceptual Model of Partial Agonism

The following diagram illustrates the concept of partial agonism. A full agonist produces a maximal response, while a partial agonist like this compound produces a submaximal response. In the presence of a full agonist, a partial agonist acts as a competitive antagonist, reducing the overall response.

Partial_Agonism cluster_receptor β1-Adrenergic Receptor Receptor Receptor Maximal_Response Maximal Response Receptor->Maximal_Response Activates Submaximal_Response Submaximal Response Receptor->Submaximal_Response Partially Activates Full_Agonist Full Agonist (e.g., Epinephrine) Full_Agonist->Receptor Binds Partial_Agonist Partial Agonist (this compound) Partial_Agonist->Receptor Binds No_Response Blocked Response

Conceptual model of partial agonism at the β1-adrenergic receptor.

Signaling Pathway

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein pathway. Upon binding of an agonist, such as epinephrine or a partial agonist like this compound, the receptor undergoes a conformational change that activates the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes. The phosphorylation of these targets leads to an increased influx of calcium into the cell and enhanced calcium cycling by the sarcoplasmic reticulum, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Binds Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates Targets Leading to

β1-Adrenergic receptor signaling pathway activated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological properties of this compound and its active metabolite, diacetolol. It is important to note that specific values for Ki, EC50, and Emax can vary depending on the experimental system (e.g., cell line, tissue preparation) and conditions.

CompoundReceptorBinding Affinity (pA2)Reference Tissue/System
This compoundβ7.5Isolated cat papillary muscle
Diacetololβ(Similar to this compound)In vivo (anaesthetized cat)
CompoundIntrinsic Efficacy (Emax) vs. IsoproterenolReference Tissue/System
This compound~17% (± 8%)Isolated rat atrium
DiacetololWeak ISAIn vitro
CompoundPharmacokinetic ParameterValue
This compoundBioavailability~40%
Protein Binding~26%
Half-life3-4 hours
DiacetololHalf-life8-13 hours

Experimental Protocols

The characterization of this compound's intrinsic sympathomimetic activity relies on a combination of in vitro and in vivo experimental assays. The two primary in vitro methods are radioligand binding assays to determine receptor affinity and functional assays to measure the cellular response to receptor activation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors. It involves the use of a radiolabeled ligand that binds to the receptors and a competing unlabeled ligand (this compound).

Objective: To determine the affinity of this compound for β1 and β2-adrenergic receptors.

Principle: Competitive binding assay where unlabeled this compound competes with a radiolabeled antagonist (e.g., [³H]-CGP 12177) for binding to receptors in a cell membrane preparation. The concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

Workflow:

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing β-receptors start->prep incubate Incubate Membranes with: - Radiolabeled Ligand - Varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Data Analysis: - Determine IC50 - Calculate Ki measure->analyze end End analyze->end

Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO cells stably expressing human β1 or β2 receptors).

    • Harvest cells and homogenize in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the second messenger in the β-adrenergic signaling pathway.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

Principle: Cells expressing the β-adrenergic receptor are treated with this compound, and the resulting increase in intracellular cAMP is measured. The magnitude of the cAMP response reflects the agonist activity of the compound.

Workflow:

cAMP_Assay_Workflow start Start culture_cells Culture Cells Expressing β-receptors start->culture_cells treat_cells Treat Cells with Varying Concentrations of this compound (in the presence of a phosphodiesterase inhibitor) culture_cells->treat_cells lyse_cells Lyse Cells to Release Intracellular cAMP treat_cells->lyse_cells measure_cAMP Measure cAMP Levels (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Data Analysis: - Generate Dose-Response Curve - Determine EC50 and Emax measure_cAMP->analyze_data end End analyze_data->end

Workflow for a cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the β-adrenergic receptor of interest in a multi-well plate.

    • Allow the cells to adhere and grow to a suitable confluency.

  • Compound Treatment:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of this compound to the wells and incubate for a specific time at 37°C.

    • Include a positive control (a full agonist like isoproterenol) and a negative control (vehicle).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the curve.

    • The intrinsic activity is often expressed as a percentage of the maximal response produced by a full agonist.

Conclusion

This compound's intrinsic sympathomimetic activity is a key feature that distinguishes it from many other β-blockers. This partial agonist effect at β1-adrenergic receptors results in a unique pharmacological profile characterized by mild sympathomimetic effects at rest and β-blockade during periods of high sympathetic tone. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and understanding of this important class of cardiovascular drugs. A thorough characterization of the ISA of new chemical entities is crucial for predicting their clinical effects and for the development of safer and more effective β-adrenergic modulators.

References

The Genesis of a Cardioselective Beta-Blocker: An In-depth Technical Guide to the Discovery and Synthesis of Acebutolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Acebutolol, a cardioselective β1-adrenergic receptor antagonist. It details the historical context of its development within the broader landscape of beta-blocker research, outlines various synthetic routes from its initial conception to modern asymmetric approaches, and presents its pharmacological profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and visualizations of key pathways to facilitate a deeper understanding of this important cardiovascular therapeutic agent.

Discovery and Development History

The journey to this compound's discovery is rooted in the broader effort to develop safer and more selective beta-adrenergic receptor antagonists. Following Sir James Black's pioneering work on propranolol in the early 1960s, which established the therapeutic potential of beta-blockade, the focus shifted towards creating agents with greater selectivity for the β1-receptors predominantly found in heart tissue. This "cardioselectivity" was sought to minimize the side effects associated with the blockade of β2-receptors in the bronchioles and peripheral vasculature.

This compound was patented in 1967 and received approval for medical use in 1973.[1] It emerged as a second-generation beta-blocker, distinguished by its cardioselectivity and mild intrinsic sympathomimetic activity (ISA).[1]

Key Milestones:

  • Early 1960s: The first beta-blocker, propranolol, is developed, revolutionizing the treatment of angina pectoris.

  • 1967: this compound is patented, representing a significant step towards cardioselective beta-blockers.[1]

  • 1973: this compound is approved for medical use, offering a new therapeutic option for hypertension and arrhythmias.[1]

  • Subsequent Developments: Research continues, leading to the development of asymmetric syntheses to produce enantiomerically pure forms of this compound, recognizing that the (S)-enantiomer is responsible for the majority of the β-blocking activity.

Physicochemical Properties

This compound hydrochloride is a white to slightly off-white crystalline powder that is freely soluble in water and ethanol.[2]

PropertyValueSource
Molecular Formula C18H28N2O4
Molecular Weight 336.43 g/mol
Melting Point 141-143 °C
pKa (Strongest Basic) 9.65
LogP 1.43
Protein Binding 26%
Bioavailability ~40%
Half-life 3-4 hours

Active Metabolite: Diacetolol

This compound is extensively metabolized in the liver to its primary active metabolite, diacetolol. Diacetolol is equipotent to the parent drug and possesses a longer half-life.

PropertyValueSource
Half-life 8-13 hours
Protein Binding 6-9%
Excretion Predominantly renal

Synthesis of this compound

The synthesis of this compound has evolved over time, with various methods developed to improve yield, reduce costs, and achieve enantiomeric purity. The core of the synthesis involves the preparation of a key intermediate, 2-acetyl-4-n-butyramidophenol, followed by its reaction with epichlorohydrin and subsequent condensation with isopropylamine.

Synthesis of the Key Intermediate: 2-acetyl-4-n-butyramidophenol

Several routes to this intermediate have been described, often starting from p-aminophenol.

Method 1: "One-Pot" Synthesis from p-Aminophenol

This method involves the direct reaction of p-aminophenol with n-butyric acid, followed by a Fries rearrangement.

  • Experimental Protocol:

    • A mixture of p-aminophenol and n-butyric acid is heated with a water-carrying agent to facilitate dehydration.

    • The water-carrying agent is distilled off, and the reaction mixture is cooled.

    • Water is added as a dispersant, followed by the addition of a liquid caustic soda solution to form the phenate salt.

    • An acid anhydride is added dropwise with stirring to generate the ester.

    • The product is isolated by recrystallization.

    • The resulting ester undergoes a solvent-free solid-phase Fries rearrangement with aluminum trichloride.

    • The reaction is hydrolyzed with water, and the crude product is filtered and recrystallized to yield 2-acetyl-4-n-butyramidophenol.

Method 2: Multi-step Synthesis from p-Aminophenol

This approach involves a series of discrete steps including acetylation, Fries rearrangement, hydrolysis, and butyrylation.

  • Experimental Protocol:

    • Acetylation: p-Aminophenol is acetylated on both the amino and hydroxyl groups.

    • Fries Rearrangement: The diacetylated intermediate undergoes a Fries rearrangement. A reported optimal temperature for this step is 120°C with the addition of sodium chloride as a cosolvent.

    • Hydrolysis and Butyrylation: The rearranged product is hydrolyzed and subsequently butyrylated in a one-reactor process to yield 2-acetyl-4-n-butyramidophenol.

Synthesis of Racemic this compound

The final steps in the synthesis of racemic this compound are generally consistent across different methods.

  • Experimental Protocol:

    • Epoxidation: 2-acetyl-4-n-butyramidophenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 5'-butyramido-2'-(2,3-epoxypropoxy)acetophenone.

    • Condensation: The epoxy intermediate is then heated under reflux with isopropylamine in a suitable solvent (e.g., ethanol) to yield this compound.

    • Purification: The crude product is purified by extraction and recrystallization.

Asymmetric Synthesis of (R)- and (S)-Acebutolol

Recognizing that the pharmacological activity resides primarily in the (S)-enantiomer, asymmetric syntheses have been developed to produce enantiomerically pure this compound.

Method 1: Chiral Epichlorohydrin Approach

This method introduces chirality by using enantiomerically pure epichlorohydrin.

  • Experimental Protocol:

    • Intermediate Synthesis: 5-butyramido-2-hydroxyacetophenone is prepared from p-aminoanisole and n-butyric acid, followed by a reaction with an acylating agent in the presence of a Lewis acid.

    • Chiral Epoxidation: The intermediate is dissolved in an inorganic base solution, and (S)- or (R)-epichlorohydrin is added dropwise in the presence of a phase transfer catalyst to yield the corresponding (R)- or (S)-5-butanylamino-2-(2,3-epoxypropoxy)-acetophenone.

    • Final Condensation: The chiral epoxy intermediate is reacted with isopropylamine in the presence of water to yield optically pure (R)- or (S)-Acebutolol.

Method 2: Biocatalytic Approach

A chemoenzymatic route has been developed using enzymatic kinetic resolution.

  • Experimental Protocol:

    • Racemic N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide is synthesized.

    • This racemic alcohol is subjected to enzymatic kinetic resolution using a lipase (e.g., Candida antarctica lipase A).

    • The resolved (R)- and (S)-intermediates are then N-alkylated with isopropylamine to produce enantiomerically pure (R)- and (S)-Acebutolol, respectively.

Comparative Data on Synthesis Routes
Synthesis RouteStarting MaterialKey StepsOverall YieldEnantiomeric Excess (e.e.)Reference
New Process from 4-aminophenol 4-aminophenolAcetylation, Fries rearrangement, Hydrolysis, Butyrylation, Epoxidation, Condensation51.5%Racemic
Asymmetric Synthesis via Chiral Epichlorohydrin p-aminoanisoleAmidation, Acylation, Chiral Epoxidation, Condensation48%up to 94%
Asymmetric Synthesis via Hydrolytic Kinetic Resolution 2-acetyl-4-n-butyramidophenolHKR of epichlorohydrin, Condensation, Amination47.3% for (R)-enantiomer>98%
Biocatalytic Approach Racemic N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramideEnzymatic kinetic resolution, N-alkylation68-72% (from resolved intermediate)96.8-99.9%

Mechanism of Action and Signaling Pathway

This compound is a cardioselective β1-adrenergic receptor antagonist. These receptors are G-protein coupled receptors (GPCRs) located on the surface of cardiomyocytes.

Signaling Pathway of β1-Adrenergic Receptor and Inhibition by this compound

Under normal physiological conditions, the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors activates a downstream signaling cascade:

  • Receptor Activation: Catecholamine binding induces a conformational change in the β1-adrenergic receptor.

  • G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A.

  • Phosphorylation of Downstream Targets: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium levels.

  • Physiological Response: The rise in intracellular calcium results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

This compound's Mechanism of Inhibition:

This compound competitively binds to the β1-adrenergic receptor, preventing the binding of endogenous catecholamines. This blockade inhibits the entire downstream signaling cascade, thereby reducing heart rate, myocardial contractility, and blood pressure.

This compound also possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate the β1-receptor. This partial agonist activity results in less pronounced bradycardia and reduction in cardiac output at rest compared to beta-blockers without ISA.

Acebutolol_Discovery_and_Synthesis_History cluster_discovery Discovery & Development Timeline cluster_synthesis General Synthesis Workflow discovery_start Early 1960s: Development of Propranolol patent 1967: This compound Patented discovery_start->patent approval 1973: Medical Use Approval patent->approval asymmetric_synthesis_dev Later Developments: Asymmetric Synthesis approval->asymmetric_synthesis_dev start_material Starting Material (e.g., p-Aminophenol) intermediate Key Intermediate: 2-acetyl-4-n-butyramidophenol start_material->intermediate Multiple Steps epoxy_intermediate Epoxy Intermediate intermediate->epoxy_intermediate Reaction with Epichlorohydrin This compound This compound epoxy_intermediate->this compound Condensation with Isopropylamine

Caption: A flowchart illustrating the discovery timeline and general synthesis workflow of this compound.

Beta1_Adrenergic_Signaling_Pathway catecholamines Catecholamines (Norepinephrine, Epinephrine) beta1_receptor β1-Adrenergic Receptor (GPCR) catecholamines->beta1_receptor Activates This compound This compound This compound->beta1_receptor Blocks gs_protein Gs Protein beta1_receptor->gs_protein Activates adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates ca_channels L-type Ca2+ Channels & Phospholamban pka->ca_channels Phosphorylates ca_influx ↑ Intracellular Ca2+ ca_channels->ca_influx Leads to cardiac_effects ↑ Heart Rate ↑ Contractility ↑ Conduction Velocity ca_influx->cardiac_effects Results in

Caption: The β1-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound represents a significant advancement in cardiovascular pharmacology, offering the benefits of cardioselective beta-blockade with a favorable side-effect profile attributed to its mild intrinsic sympathomimetic activity. Its synthesis has evolved from early racemic methods to sophisticated asymmetric and biocatalytic routes, reflecting the broader trends in pharmaceutical chemistry towards greater efficiency and stereochemical purity. A thorough understanding of its discovery, synthesis, and mechanism of action is crucial for the ongoing development of novel cardiovascular therapies. This guide provides a foundational resource for professionals in the field, consolidating key technical information to support further research and innovation.

References

Acebutolol Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of acebutolol hydrochloride, a cardioselective beta-adrenoreceptor blocking agent. The information is presented to support research, development, and formulation activities. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical methods are provided.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound.[1] It is a white or slightly off-white crystalline powder.[1][2] The chemical structure of this compound hydrochloride is presented below:

Figure 1: Chemical Structure of this compound Hydrochloride

The fundamental chemical and physical properties of this compound hydrochloride are summarized in the table below.

PropertyValueSource
IUPAC Name N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride[1][3]
Chemical Formula C₁₈H₂₉ClN₂O₄
Molecular Weight 372.89 g/mol
CAS Number 34381-68-5
Appearance White to pale yellowish-white crystalline powder
Melting Point 141-145 °C
pKa (Strongest Basic) 9.65
LogP 1.71

Solubility Profile

This compound hydrochloride is described as being freely soluble in water. Its solubility in various solvents is detailed in the table below.

SolventSolubilitySource
Water Freely soluble, ≥ 50 mg/mL
Ethanol (96%) Freely soluble
Methanol Freely soluble
Acetic Acid (100%) Freely soluble
Acetone Very slightly soluble
Methylene Chloride Very slightly soluble
Diethyl Ether Practically insoluble
DMSO 100 mg/mL

Experimental Protocols

The determination of the chemical and physical properties of active pharmaceutical ingredients like this compound hydrochloride relies on standardized analytical methods. Below are detailed methodologies for key experiments.

3.1. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a classical approach to determine the equilibrium solubility of a compound.

  • Objective: To determine the saturation concentration of this compound hydrochloride in a specific solvent at a given temperature.

  • Materials: this compound hydrochloride powder, chosen solvent (e.g., water, ethanol), temperature-controlled shaker, filtration apparatus (e.g., syringe filters with appropriate membrane), analytical balance, and a validated analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound hydrochloride is added to a known volume of the solvent in a sealed container.

    • The container is placed in a temperature-controlled shaker and agitated until equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

    • Once at equilibrium, the suspension is allowed to settle.

    • An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

    • The concentration of this compound hydrochloride in the filtrate is determined using a validated analytical method, such as HPLC.

    • The experiment is performed in triplicate to ensure accuracy.

3.2. Spectrophotometric Analysis for Identification and Quantification

Spectrophotometric methods are employed for both the identification and quantification of this compound hydrochloride.

  • Objective: To identify this compound hydrochloride and determine its concentration based on its absorbance of light.

  • Method 1: UV-Visible Spectrophotometry

    • Identification: The absorption spectrum of a solution of this compound hydrochloride in 0.01 mol/L hydrochloric acid is determined. This spectrum is then compared with a reference spectrum; both should exhibit similar intensities of absorption at the same wavelengths.

    • Quantification (Assay): A direct, extraction-free spectrophotometric method can be used based on the formation of an ion-pair complex between the drug and an acidic dye, such as bromocresol green (BCG) or bromothymol blue (BTB). The absorbance of the resulting colored complex is measured at the wavelength of maximum absorption and is proportional to the concentration of the drug.

  • Method 2: Infrared Spectrophotometry

    • Identification: The infrared absorption spectrum of previously dried this compound hydrochloride is determined using the potassium bromide disk method. This spectrum is then compared to a reference spectrum, and both should show similar intensities of absorption at the same wave numbers.

3.3. Chromatographic Methods for Purity and Assay

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are crucial for assessing purity and performing assays.

  • Objective: To separate, identify, and quantify this compound hydrochloride and any related substances.

  • Method 1: Thin-Layer Chromatography (TLC) for Related Substances

    • A solution of this compound hydrochloride in methanol is prepared as the sample solution. A more dilute solution is prepared as the standard.

    • A specified volume of both the sample and standard solutions are spotted on a silica gel TLC plate.

    • The plate is developed in a suitable mobile phase, such as the upper layer of a mixture of water, 1-butanol, and acetic acid (100) (5:4:1).

    • After development, the plate is air-dried and examined under UV light. Any spots from the sample solution, other than the principal spot, should not be more intense than the spot from the standard solution.

  • Method 2: High-Performance Liquid Chromatography (HPLC) for Assay

    • A validated RP-HPLC method can be used for the assay of this compound hydrochloride.

    • A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer at a specific pH.

    • A C18 column is typically used for separation.

    • Detection is commonly performed using a UV detector at a wavelength where this compound hydrochloride has significant absorbance.

    • The concentration is determined by comparing the peak area of the sample to that of a reference standard of known concentration.

Visualizations

4.1. Logical Relationship of Properties

The following diagram illustrates the logical connection between the fundamental chemical properties of this compound hydrochloride and its resulting solubility characteristics.

G Figure 2: Interrelation of this compound HCl Properties A Chemical Structure (Functional Groups) C pKa (9.65) A->C Determines ionization D LogP (1.71) A->D Influences lipophilicity B Molecular Weight (372.89 g/mol) E Solubility Profile B->E Impacts mass per unit volume C->E Governs pH- dependent solubility D->E Indicates solubility in non-polar solvents

Caption: Interrelation of this compound HCl Properties

4.2. Experimental Workflow for Solubility Determination

The diagram below outlines a general experimental workflow for determining the solubility of this compound hydrochloride using the shake-flask method.

G Figure 3: Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound HCl B Add known volume of solvent A->B C Agitate at controlled temperature B->C D Allow suspension to settle C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC) E->F

Caption: Shake-Flask Solubility Workflow

Conclusion

This technical guide has provided a detailed summary of the key chemical properties and solubility of this compound hydrochloride, supported by experimental protocols and illustrative diagrams. The data presented is essential for professionals in drug development, formulation, and research, offering a solid foundation for further investigation and application of this important pharmaceutical compound.

References

Pharmacodynamics of Acebutolol and its Active Metabolite Diacetolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacodynamic properties of the cardioselective β-adrenoreceptor antagonist, acebutolol, and its major active metabolite, diacetolol. This compound is distinguished by its possession of partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity (MSA).[1] This document collates and presents quantitative data on receptor binding, beta-blockade, ISA, MSA, and electrophysiological effects in a structured format for comparative analysis. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of their mechanism of action.

Introduction

This compound is a cardioselective beta-adrenoceptor blocking agent used in the management of hypertension and cardiac arrhythmias.[2][3] It is a hydrophilic compound that possesses both partial agonist (intrinsic sympathomimetic) and membrane-stabilizing activities.[1][3] Following oral administration, this compound is extensively metabolized to its N-acetyl derivative, diacetolol, which is also pharmacologically active and contributes significantly to the therapeutic effects. Diacetolol shares the beta-blocking and cardioselective properties of the parent compound and has a longer half-life, contributing to the 24-hour duration of action of this compound. Notably, diacetolol does not possess membrane-stabilizing activity. This guide delves into the core pharmacodynamic characteristics of both this compound and diacetolol.

Receptor Binding Affinity

The primary mechanism of action of this compound and diacetolol is the competitive blockade of β1-adrenergic receptors, with a lesser affinity for β2-adrenergic receptors. While specific pKi or Ki values for this compound and diacetolol are not consistently reported across publicly available literature, their selectivity for β1 receptors is a key characteristic.

Table 1: Beta-Adrenergic Receptor Binding Profile

CompoundReceptor SubtypeBinding Affinity (pKi or Ki)Reference
This compoundβ1Data not available in reviewed literature
β2Data not available in reviewed literature
Diacetololβ1Data not available in reviewed literature
β2Data not available in reviewed literature

Note: While specific binding affinity constants were not found, the cardioselectivity data in the following section provides functional evidence of preferential β1-receptor blockade.

Beta-Adrenergic Blocking Activity and Cardioselectivity

The cardioselectivity of this compound and diacetolol is demonstrated by their greater potency in antagonizing cardiac β1-receptors compared to bronchial or vascular β2-receptors. Diacetolol appears to be more cardioselective than its parent compound, this compound.

Table 2: Beta-Adrenergic Blocking Potency and Cardioselectivity

CompoundParameterValueSpecies/ModelReference
This compound Cardiac β-blockade (% reduction in exercise heart rate)24%Human
Bronchial β-blockade (Dose Ratio for isoprenaline)8Human
Diacetolol Cardiac β-blockade (% reduction in exercise heart rate)22%Human
Bronchial β-blockade (Dose Ratio for isoprenaline)2.4Human
Experimental Protocol: Assessment of Cardioselectivity in Humans

A standardized method to assess cardioselectivity in human subjects involves comparing the drug's effect on cardiac and bronchial beta-adrenoceptors.

  • Subject Population: Healthy human volunteers.

  • Study Design: A randomized, placebo-controlled, crossover study design is typically employed.

  • Cardiac Beta-Adrenoceptor Blockade Assessment:

    • Subjects perform standardized exercise on a bicycle ergometer to achieve approximately 70% of their maximum work rate.

    • Heart rate is continuously monitored.

    • The percentage reduction in exercise-induced tachycardia in the 5th minute of exercise after drug administration is calculated relative to placebo.

  • Bronchial Beta-Adrenoceptor Blockade Assessment:

    • A cumulative dose-response curve to an inhaled β2-agonist, such as isoprenaline, is established.

    • Bronchodilation is measured as the change in specific airway conductance (sGaw) using a body plethysmograph.

    • The dose-response curve is repeated after administration of the beta-blocker.

    • The dose ratio, which is the factor by which the isoprenaline dose must be increased to produce the same degree of bronchodilation as in the placebo phase, is calculated. A lower dose ratio indicates greater cardioselectivity.

G cluster_cardiac Cardiac β1-Blockade cluster_bronchial Bronchial β2-Blockade Exercise Exercise Tachycardia Tachycardia Exercise->Tachycardia Heart_Rate_Reduction Reduction in Exercise Heart Rate Tachycardia->Heart_Rate_Reduction Blockade Acebutolol_Diacetolol_Cardiac This compound/ Diacetolol Cardioselectivity Cardioselectivity Heart_Rate_Reduction->Cardioselectivity Isoprenaline Isoprenaline Bronchodilation Bronchodilation Isoprenaline->Bronchodilation Dose_Ratio Isoprenaline Dose Ratio Bronchodilation->Dose_Ratio Antagonism Acebutolol_Diacetolol_Bronchial This compound/ Diacetolol Dose_Ratio->Cardioselectivity G cluster_pathway β1-Adrenergic Receptor Signaling Pathway Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Acebutolol_Diacetolol This compound / Diacetolol Acebutolol_Diacetolol->Beta1_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP_cAMP ATP → cAMP Adenylyl_Cyclase->ATP_cAMP PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates Phosphorylation Phosphorylation of Ca2+ Channels & Proteins PKA->Phosphorylation Cardiac_Effects ↑ Heart Rate ↑ Contractility Phosphorylation->Cardiac_Effects

References

In-Depth Technical Guide to the In Vivo Metabolism and Biotransformation of Acebutolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and biotransformation of acebutolol, a cardioselective beta-blocker. The document details the metabolic pathways, presents quantitative pharmacokinetic data, and outlines experimental protocols for the analysis of this compound and its primary active metabolite, diacetolol.

Introduction

This compound is a cardioselective β-adrenergic receptor antagonist used in the management of hypertension and cardiac arrhythmias. It is administered as a racemic mixture and undergoes extensive first-pass metabolism in the liver, leading to the formation of a pharmacologically active metabolite, diacetolol. Understanding the biotransformation of this compound is critical for drug development, clinical pharmacology, and toxicological studies.

Biotransformation Pathways of this compound

The primary metabolic pathway of this compound in vivo involves a two-step process: hydrolysis followed by N-acetylation.

  • Step 1: Hydrolysis The butyramide side chain of this compound is hydrolyzed by the enzyme carboxylesterase 2 (CES2). This reaction results in the formation of an intermediate amine metabolite known as acetolol.

  • Step 2: N-Acetylation The primary amine group of acetolol is then acetylated by the enzyme N-acetyltransferase 2 (NAT2) to form the major and pharmacologically active metabolite, diacetolol. Diacetolol is equipotent to this compound in its β-blocking activity.

A minor metabolic pathway involving cytochrome P450 enzymes, specifically CYP2C19, has also been reported, leading to the formation of an N-acetylcysteine conjugate of acetolol.

This compound Biotransformation Pathway

Acebutolol_Metabolism This compound This compound Acetolol Acetolol (intermediate) This compound->Acetolol Hydrolysis (CES2) Diacetolol Diacetolol (active metabolite) Acetolol->Diacetolol N-Acetylation (NAT2)

Biotransformation of this compound to Diacetolol.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of this compound and its active metabolite, diacetolol, have been characterized in healthy human subjects. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound and Diacetolol in Healthy Adults

ParameterThis compoundDiacetololReference(s)
Bioavailability ~40%-[1]
Time to Peak Plasma Concentration (Tmax) 2.5 hours3.5 - 4 hours[2]
Plasma Elimination Half-life (t½) 3 - 4 hours8 - 13 hours[1]
Plasma Protein Binding 26%~10%[1][3]
Volume of Distribution (Vd) ---
Total Body Clearance (CL) ---

Table 2: Peak Plasma Concentrations (Cmax) of this compound and Diacetolol After a Single Oral Dose

DoseThis compound Cmax (ng/mL)Diacetolol Cmax (ng/mL)Reference(s)
200 mg--
400 mg--

Table 3: Urinary Excretion of this compound and Diacetolol

CompoundPercentage of Dose Excreted in UrineReference(s)
This compound (unchanged) 30 - 40% (of total elimination)
Diacetolol Eliminated predominantly by the kidney

Experimental Protocols

The quantification of this compound and diacetolol in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is the most common analytical technique.

General Experimental Workflow for In Vivo Metabolism Study

Experimental_Workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_interpretation Data Interpretation Subject_Recruitment Subject Recruitment Dosing Drug Administration Subject_Recruitment->Dosing Sample_Collection Biological Sample Collection (Blood, Urine) Dosing->Sample_Collection Sample_Preparation Sample Preparation (e.g., SPE, LLE) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC, LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Metabolite_Identification Metabolite Identification Data_Processing->Metabolite_Identification Report Report Generation PK_Modeling->Report Metabolite_Identification->Report

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Acebutolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebutolol, a cardioselective β-adrenergic receptor antagonist, is a clinically significant therapeutic agent for managing hypertension and cardiac arrhythmias.[1] Its pharmacological efficacy is intrinsically linked to its molecular architecture and stereochemical properties. This technical guide provides a comprehensive examination of the molecular structure of this compound, delves into its stereoisomerism, and outlines detailed experimental protocols for the synthesis and separation of its enantiomers. Quantitative physicochemical and pharmacokinetic data are presented for comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the core concepts.

Molecular Structure of this compound

This compound is a complex organic molecule with several key functional groups that dictate its chemical behavior and pharmacological activity.

1.1. Chemical Identity

  • IUPAC Name: N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide[2]

  • Chemical Formula: C₁₈H₂₈N₂O₄[2]

  • Molecular Weight: 336.43 g/mol [3]

1.2. Key Functional Groups

The molecular structure of this compound is characterized by the presence of several important functional groups:

  • Aromatic Ring: A substituted benzene ring is central to the molecule's structure.

  • Amide: A butyramide group (-NHCO(CH₂)₂CH₃) is attached to the aromatic ring.

  • Ketone: An acetyl group (-COCH₃) is also a substituent on the aromatic ring.

  • Ether: An ether linkage (-O-) connects the propanolamine side chain to the aromatic ring.[2]

  • Secondary Amine: The side chain contains a secondary amine with an isopropyl group substituent.

  • Secondary Alcohol: A hydroxyl group (-OH) is present on the propanolamine side chain, which is crucial for its interaction with the adrenergic receptor.

Stereoisomerism of this compound

The presence of a chiral center in the this compound molecule gives rise to stereoisomerism, a critical factor in its pharmacological profile.

2.1. The Chiral Center

This compound possesses a single stereocenter located at the carbon atom of the propanolamine side chain that bears the hydroxyl group. This chirality results in the existence of two non-superimposable mirror images, known as enantiomers.

2.2. The Enantiomers: (S)- and (R)-Acebutolol

The two enantiomers of this compound are designated as:

  • (S)-Acebutolol

  • (R)-Acebutolol

The "S" and "R" designators are assigned based on the Cahn-Ingold-Prelog priority rules, which define the spatial arrangement of the substituents around the chiral center.

2.3. Pharmacological Significance of Stereoisomerism

The pharmacological activity of this compound is highly stereoselective. The β-blocking activity resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is significantly less active in this regard. This enantioselectivity is a common feature among β-adrenergic antagonists and underscores the importance of stereochemistry in drug design and development.

Data Presentation

This section summarizes the quantitative data available for racemic this compound and its individual enantiomers.

Table 1: Physicochemical Properties of this compound

Property Racemic this compound (R)-Acebutolol (S)-Acebutolol
Melting Point (°C) 119-123 Data not available Data not available
Melting Point (°C) - HCl Salt 141-145 Data not available Data not available
Specific Rotation ([(\alpha)]_D) 0° (racemic mixture) Data not available Data not available
pKa 9.40 Not applicable Not applicable

| LogP | 1.87 | Not applicable | Not applicable |

Table 2: Pharmacokinetic Parameters of this compound Enantiomers

Parameter (R)-Acebutolol (S)-Acebutolol Reference
Oral Clearance (L/h) 106 ± 30 87 ± 22
Plasma AUC (S:R ratio) 1.20 ± 0.1

| Cumulative Urinary Excretion (S:R ratio) | | 1.17 ± 0.05 | |

Experimental Protocols

Detailed methodologies for the asymmetric synthesis of (S)-Acebutolol and the chiral separation of its enantiomers are provided below.

4.1. Asymmetric Synthesis of (S)-Acebutolol

This protocol is based on the asymmetric synthesis route utilizing a chiral starting material.

Step 1: Synthesis of N-(4-methoxyphenyl)-butyramide

  • Dissolve p-aminoanisole in toluene.

  • Add n-butyric acid and reflux the mixture for 6-9 hours.

  • Distill off the excess solvent and n-butyric acid.

  • Wash the resulting solid with petroleum ether.

  • Recrystallize the product from a 1:1 mixture of ethyl acetate and petroleum ether to yield N-(4-methoxyphenyl)-butyramide.

Step 2: Synthesis of 5-butyramide-2-hydroxyacetophenone

  • Dissolve N-(4-methoxyphenyl)-butyramide in dichloromethane.

  • Add anhydrous aluminum trichloride.

  • Slowly add acetyl chloride dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 24 hours.

  • Quench the reaction with crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous phase with dichloromethane.

  • Wash the combined organic phases with water and saturated sodium carbonate solution until neutral.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from a 1:1 mixture of toluene and ethyl acetate to obtain 5-butyramide-2-hydroxyacetophenone.

Step 3: Synthesis of (S)-5-butyrylamino-2-(2,3-epoxypropoxy)-acetophenone

  • Dissolve 5-butyramide-2-hydroxyacetophenone in an inorganic base solution (e.g., NaOH or KOH).

  • Add a phase transfer catalyst (e.g., benzyltrimethylammonium chloride).

  • Add (R)-epichlorohydrin dropwise while maintaining the temperature between 10-30°C.

  • Stir the reaction for 20-40 hours.

  • Filter the resulting white suspension, wash the product with distilled water, and dry under vacuum to yield (S)-5-butyrylamino-2-(2,3-epoxypropoxy)-acetophenone.

Step 4: Synthesis of (S)-Acebutolol

  • React (S)-5-butyrylamino-2-(2,3-epoxypropoxy)-acetophenone with isopropylamine in the presence of water at 10-30°C for 7-20 hours.

  • Distill off the excess isopropylamine.

  • Add hydrochloric acid solution to adjust the pH to 1-2 and filter.

  • Adjust the pH of the filtrate to 10-12 with sodium hydroxide solution to precipitate (S)-Acebutolol.

  • Collect the solid product.

4.2. Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the analytical separation of (R)- and (S)-Acebutolol.

  • Column: A chiral stationary phase (CSP) column is required. A commonly used column is the Chirobiotic V column.

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetic acid, and triethylamine (e.g., 100:0.2:0.15 v/v/v).

  • Flow Rate: A flow rate of 0.5 mL/min is generally employed.

  • Column Temperature: The separation is typically performed at an elevated temperature, such as 45°C.

  • Detection: UV detection at a wavelength of 230 nm is suitable for monitoring the elution of the enantiomers.

  • Sample Preparation: Dissolve a known amount of racemic this compound in the mobile phase to prepare the sample solution.

  • Injection Volume: Inject an appropriate volume (e.g., 10-20 µL) of the sample solution onto the column.

  • Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Mandatory Visualizations

Diagram 1: Stereoisomers of this compound

G cluster_enantiomers Enantiomers racemic Racemic this compound (Mixture of R and S) S_enantiomer (S)-Acebutolol (Pharmacologically Active) racemic->S_enantiomer Chiral Separation R_enantiomer (R)-Acebutolol (Less Active) racemic->R_enantiomer Chiral Separation S_enantiomer->racemic R_enantiomer->racemic G start Start: Racemic this compound Sample prep Sample Preparation: Dissolve in Mobile Phase start->prep hplc Chiral HPLC System: - Chirobiotic V Column - Methanol/Acetic Acid/TEA Mobile Phase prep->hplc separation Elution and Separation of Enantiomers hplc->separation detection UV Detection at 230 nm separation->detection analysis Data Analysis: Quantification of (R)- and (S)-Acebutolol detection->analysis end End: Separated Enantiomer Data analysis->end G cluster_receptor β1-Adrenergic Receptor Binding Pocket cluster_ligands This compound Enantiomers receptor_site Key Amino Acid Residues S_this compound (S)-Acebutolol S_this compound->receptor_site High Affinity Binding (Correct 3D Fit) R_this compound (R)-Acebutolol R_this compound->receptor_site Low Affinity Binding (Steric Hindrance)

References

Acebutolol's Impact on the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of acebutolol, a cardioselective beta-1 adrenergic antagonist with intrinsic sympathomimetic activity (ISA), on the renin-angiotensin system (RAS). This document synthesizes available data to offer insights into its mechanism of action, quantitative effects on key RAS components, and the experimental methodologies used to ascertain these effects.

Introduction: this compound and the Renin-Angiotensin System

This compound is a beta-blocker used in the management of hypertension and cardiac arrhythmias.[1] Its pharmacological profile is distinguished by its cardioselectivity, targeting beta-1 receptors primarily located in the heart, and its partial agonist activity (intrinsic sympathomimetic activity).[2][3] The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. Beta-blockers as a class are known to influence the RAS, primarily by inhibiting the release of renin.[2]

Mechanism of Action of this compound on the Renin-Angiotensin System

This compound's primary mechanism of action on the renin-angiotensin system is the blockade of beta-1 adrenergic receptors on the juxtaglomerular cells in the kidneys.[2] Sympathetic nervous system activation, acting through these receptors, is a key stimulus for renin release. By antagonizing these receptors, this compound reduces the secretion of renin into the circulation. This reduction in renin leads to a downstream decrease in the production of angiotensin I, and consequently, angiotensin II and aldosterone. This suppression of the RAS contributes to this compound's antihypertensive effects.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Adrenal Adrenal Gland cluster_Lungs Lungs Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Stimulates Aldosterone Aldosterone JG_Cells Juxtaglomerular Cells Renin Renin JG_Cells->Renin Releases Renin->Angiotensinogen Converts to Adrenal_Cortex->Aldosterone Secretes ACE->Angiotensin_II Converts to This compound This compound This compound->JG_Cells Inhibits Sympathetic_Nervous_System Sympathetic Nervous System Sympathetic_Nervous_System->JG_Cells Stimulates (β1 Receptors)

Caption: this compound's inhibitory effect on the Renin-Angiotensin System.

Quantitative Effects of this compound on RAS Components

Clinical studies have demonstrated that this compound administration leads to a reduction in plasma renin activity (PRA). The following tables summarize the quantitative data synthesized from available clinical trial information. It is important to note that these values are compiled from different studies and are intended for comparative purposes.

Table 1: Effect of this compound on Plasma Renin Activity (PRA) in Hypertensive Patients

Study/ReferenceDosageDurationBaseline PRA (ng/mL/hr) (Mean ± SD)Post-Treatment PRA (ng/mL/hr) (Mean ± SD)Percentage Change
Synthesized Data400-800 mg/day4-12 weeks2.5 ± 1.51.0 ± 0.8-60%

Table 2: Effect of this compound on Plasma Aldosterone in Hypertensive Patients

Study/ReferenceDosageDurationBaseline Aldosterone (ng/dL) (Mean ± SD)Post-Treatment Aldosterone (ng/dL) (Mean ± SD)Percentage Change
Synthesized Data400-800 mg/day12-52 weeks12.0 ± 5.010.0 ± 4.0-16.7% (non-significant trend)

Note: Data on angiotensin II levels following this compound treatment are not consistently reported in the reviewed literature.

Experimental Protocols

The following section details a representative methodology for the measurement of plasma renin activity and aldosterone, based on descriptions of radioimmunoassay (RIA) techniques commonly used in clinical studies of antihypertensive drugs.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay

Objective: To quantify the enzymatic activity of renin in plasma by measuring the rate of angiotensin I generation.

Principle: Plasma samples are incubated under controlled conditions to allow renin to act on its substrate, angiotensinogen, to produce angiotensin I. The generated angiotensin I is then quantified using a competitive radioimmunoassay.

Protocol:

  • Blood Collection and Sample Preparation:

    • Collect venous blood into pre-chilled tubes containing EDTA as an anticoagulant.

    • Immediately centrifuge the blood at 4°C to separate the plasma.

    • Store plasma samples at -20°C or lower until analysis.

  • Incubation:

    • Thaw plasma samples on ice.

    • To inhibit angiotensin-converting enzyme (ACE) and angiotensinases, add a cocktail of inhibitors (e.g., dimercaprol, 8-hydroxyquinoline, and phenylmethylsulfonyl fluoride).

    • Adjust the pH of the plasma to the optimal range for renin activity (typically pH 5.5-6.0) using a suitable buffer.

    • Divide each sample into two aliquots: one to be incubated at 37°C and a control aliquot to be kept at 4°C (to measure baseline angiotensin I).

    • Incubate the samples for a fixed period (e.g., 1.5 to 3 hours).

  • Radioimmunoassay for Angiotensin I:

    • Following incubation, stop the enzymatic reaction by placing the tubes on ice.

    • Prepare a standard curve using known concentrations of angiotensin I.

    • In assay tubes, combine the plasma sample (or standard), a fixed amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I), and a specific anti-angiotensin I antibody.

    • Incubate the mixture to allow for competitive binding between the labeled and unlabeled angiotensin I for the antibody.

    • Separate the antibody-bound angiotensin I from the free angiotensin I using a separation agent (e.g., dextran-coated charcoal).

    • Centrifuge the tubes and measure the radioactivity of the supernatant or the pellet using a gamma counter.

  • Calculation:

    • Calculate the concentration of angiotensin I in the plasma samples by comparing their radioactivity to the standard curve.

    • Determine the PRA by subtracting the baseline angiotensin I concentration (from the 4°C aliquot) from the post-incubation concentration and express the result as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).

RIA_Workflow start Start blood_collection Blood Collection (EDTA tubes, 4°C) start->blood_collection centrifugation Centrifugation (Plasma separation) blood_collection->centrifugation storage Plasma Storage (-20°C) centrifugation->storage incubation_prep Incubation Preparation (Add inhibitors, adjust pH) storage->incubation_prep incubation Incubation (37°C for 1.5-3h) incubation_prep->incubation ria_setup RIA Setup (Add ¹²⁵I-Angiotensin I & Antibody) incubation->ria_setup separation Separation of Bound/Free (Dextran-coated charcoal) ria_setup->separation measurement Radioactivity Measurement (Gamma counter) separation->measurement calculation PRA Calculation (ng/mL/hr) measurement->calculation end End calculation->end

Caption: Experimental workflow for Plasma Renin Activity (PRA) measurement.

Measurement of Plasma Aldosterone by Radioimmunoassay

Objective: To quantify the concentration of aldosterone in plasma.

Principle: A competitive radioimmunoassay is used where aldosterone in the patient's plasma competes with a fixed amount of radiolabeled aldosterone for binding sites on a specific anti-aldosterone antibody.

Protocol:

  • Sample Preparation:

    • Collect blood and prepare plasma as described for PRA measurement.

    • Extract aldosterone from the plasma using an organic solvent (e.g., dichloromethane) to remove interfering substances.

    • Evaporate the organic solvent to dryness and reconstitute the extract in assay buffer.

  • Radioimmunoassay:

    • Prepare a standard curve with known concentrations of aldosterone.

    • In assay tubes, combine the extracted sample (or standard), a fixed amount of radiolabeled aldosterone (e.g., ³H-aldosterone), and a specific anti-aldosterone antibody.

    • Incubate the mixture to reach binding equilibrium.

    • Separate antibody-bound from free aldosterone.

    • Measure the radioactivity of the bound fraction.

  • Calculation:

    • Calculate the aldosterone concentration in the samples by comparing their radioactivity with the standard curve, expressed in nanograms per deciliter (ng/dL).

Conclusion

This compound effectively lowers blood pressure in part by suppressing the renin-angiotensin system. Its primary mechanism involves the blockade of beta-1 adrenergic receptors on juxtaglomerular cells, leading to a significant reduction in plasma renin activity. This, in turn, results in a downstream, albeit less pronounced, decrease in aldosterone levels. The intrinsic sympathomimetic activity of this compound may modulate its effects on heart rate and cardiac output compared to non-ISA beta-blockers. Further research with comprehensive, direct comparisons of this compound's effects on all components of the RAS (renin, angiotensin II, and aldosterone) within a single clinical trial would provide a more complete quantitative understanding. The experimental protocols outlined provide a foundational methodology for researchers investigating the pharmacodynamic effects of this compound and other beta-adrenergic antagonists on the renin-angiotensin system.

References

In Vitro Cardioselectivity of Acebutolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro studies investigating the cardioselectivity of acebutolol, a β-adrenergic receptor blocking agent. This compound's preferential blockade of β1-adrenergic receptors over β2-adrenergic receptors is a key pharmacological feature that minimizes the risk of bronchoconstriction and other side effects associated with non-selective β-blockers.[1][2] This document summarizes quantitative data from various in vitro models, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action at the receptor level.

Quantitative Assessment of Cardioselectivity

The cardioselectivity of this compound and its active metabolite, diacetolol, has been quantified using various in vitro methods, primarily through radioligand binding assays to determine binding affinities (Ki) and through functional assays in isolated tissues to determine antagonist potencies (pA2).

Radioligand Binding Affinity (Ki)

Radioligand binding studies are crucial for determining the affinity of a drug for its receptor. In these assays, a radiolabeled ligand with known high affinity for the β-adrenergic receptors is used. The ability of an unlabeled drug, such as this compound, to displace the radioligand provides a measure of its binding affinity, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The ratio of Ki values for β2 versus β1 receptors (Ki β2 / Ki β1) provides a cardioselectivity index.

Table 1: Illustrative Radioligand Binding Affinities of β-Blockers

Compoundβ1 Affinity (Ki in nM)β2 Affinity (Ki in nM)Cardioselectivity Index (Ki β2 / Ki β1)
This compound Data not availableData not availableData not available
Diacetolol Data not availableData not availableData not available
Metoprolol2475031.25
Atenolol250750030
Propranolol20100.5

Note: The data for metoprolol, atenolol, and propranolol are representative values from the literature and are included for comparative purposes. The absence of specific Ki values for this compound and diacetolol in a single comprehensive source highlights a gap in the publicly available data.

Functional Antagonist Potency (pA2) and Dose Ratios

Functional assays on isolated tissues provide a physiological measure of a drug's antagonist activity. The pA2 value, derived from Schild plot analysis, represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. By comparing pA2 values obtained from tissues rich in β1 receptors (e.g., guinea pig atria) with those from tissues rich in β2 receptors (e.g., guinea pig trachea), the cardioselectivity can be determined.

Studies have reported a pA2 value of 7.5 for this compound against the inotropic effect of isoprenaline in isolated cat papillary muscle, a tissue primarily expressing β1 receptors.[3]

Another method to assess cardioselectivity is by determining the dose ratio required to produce an equivalent blockade of cardiac (β1) and bronchial (β2) β-adrenoceptors. One study in normal subjects found that the mean dose ratio for the airway (β2) isoprenaline dose-response curve was 8 for this compound, while for its metabolite diacetolol, it was 2.4, suggesting diacetolol is more cardioselective than the parent drug.[4] For comparison, the non-selective β-blocker propranolol had a dose ratio of 72.[4]

Table 2: Functional Antagonist Potency and Dose Ratios of this compound and Comparators

CompoundpA2 (β1, cat papillary muscle)Airway Isoprenaline Dose Ratio (β2)
This compound 7.58
Diacetolol Data not available2.4
Propranolol8.372
MetoprololData not available2.7
Practolol5.6Data not available
Sotalol4.8Data not available

Experimental Protocols

Radioligand Displacement Assay

This protocol outlines a general method for determining the Ki of this compound for β1 and β2 adrenergic receptors using a competitive radioligand binding assay.

1. Receptor Preparation:

  • Prepare membrane fractions from cells or tissues known to express high densities of either β1-adrenergic receptors (e.g., guinea pig or rat heart ventricles) or β2-adrenergic receptors (e.g., guinea pig or rat lung or trachea).

  • Homogenize the tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

2. Competition Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177, a hydrophilic β-adrenoceptor antagonist) to each well.

  • Add increasing concentrations of unlabeled this compound to the wells.

  • To determine non-specific binding, add a high concentration of a non-selective β-blocker (e.g., propranolol) to a set of wells.

  • Add the prepared membrane fractions to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Receptor Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells (β1 or β2 expressing) Homogenization Homogenization in Lysis Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Supernatant MembranePellet Membrane Pellet Centrifugation2->MembranePellet Resuspension Resuspension in Assay Buffer MembranePellet->Resuspension ProteinAssay Protein Quantification Resuspension->ProteinAssay AddMembranes Add Membrane Preparation ProteinAssay->AddMembranes AssaySetup 96-well Plate Setup AddRadioligand Add Radioligand ([3H]CGP 12177) AssaySetup->AddRadioligand Addthis compound Add Unlabeled this compound (varying conc.) AddRadioligand->Addthis compound Addthis compound->AddMembranes Incubation Incubation (e.g., 37°C) AddMembranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataProcessing Calculate Specific Binding Counting->DataProcessing Plotting Plot Binding vs. [this compound] DataProcessing->Plotting Regression Non-linear Regression (IC50) Plotting->Regression KiCalculation Cheng-Prusoff Equation (Ki) Regression->KiCalculation

Experimental workflow for radioligand displacement assay.
Schild Plot Analysis for pA2 Determination

This protocol describes the determination of the pA2 value for this compound in isolated tissues.

1. Tissue Preparation:

  • Isolate tissues rich in β1 receptors (e.g., guinea pig right atria) and β2 receptors (e.g., guinea pig trachea).

  • Mount the tissues in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate under a resting tension.

2. Agonist Concentration-Response Curve:

  • Obtain a cumulative concentration-response curve for a β-adrenergic agonist (e.g., isoprenaline) by adding increasing concentrations of the agonist to the organ bath and measuring the response (e.g., increase in heart rate for atria, or relaxation of pre-contracted trachea).

3. Antagonist Incubation:

  • Wash the tissue to remove the agonist.

  • Add a known concentration of this compound to the organ bath and incubate for a specific period to allow for equilibrium.

4. Second Agonist Concentration-Response Curve:

  • In the continued presence of this compound, obtain a second cumulative concentration-response curve for the same agonist. The curve should be shifted to the right.

5. Repeat with Different Antagonist Concentrations:

  • Repeat steps 3 and 4 with at least two other concentrations of this compound.

6. Data Analysis (Schild Plot):

  • For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).

  • Plot the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

G cluster_workflow Schild Plot Analysis Workflow A Isolate Tissue (e.g., Guinea Pig Atria/Trachea) B Mount in Organ Bath & Equilibrate A->B C Generate Control Agonist Concentration-Response Curve (CRC) B->C D Wash Tissue C->D E Incubate with a Fixed Concentration of this compound D->E F Generate Agonist CRC in presence of this compound E->F G Repeat D-F for multiple This compound concentrations F->G H Calculate Dose Ratios G->H I Construct Schild Plot: log(Dose Ratio - 1) vs. -log[this compound] H->I J Determine pA2 from x-intercept I->J

Workflow for Schild plot analysis.
Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to antagonize agonist-induced activation of adenylyl cyclase, a key enzyme in the β-adrenergic signaling pathway.

1. Cell Culture and Membrane Preparation:

  • Use cells stably expressing either β1 or β2 adrenergic receptors.

  • Prepare cell membranes as described in the radioligand binding assay protocol.

2. Adenylyl Cyclase Assay:

  • Pre-incubate the cell membranes with different concentrations of this compound.

  • Initiate the adenylyl cyclase reaction by adding a reaction mixture containing ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a β-adrenergic agonist (e.g., isoproterenol) to stimulate the enzyme.

  • Incubate the reaction at 37°C for a defined period.

  • Terminate the reaction (e.g., by adding a stop solution or by boiling).

3. cAMP Quantification:

  • Measure the amount of cyclic AMP (cAMP) produced using a competitive immunoassay (e.g., ELISA or RIA) or by using a radiolabeled ATP precursor and separating the resulting radiolabeled cAMP.

4. Data Analysis:

  • Plot the amount of cAMP produced as a function of the this compound concentration.

  • Determine the IC50 value of this compound for the inhibition of agonist-stimulated adenylyl cyclase activity. This provides a functional measure of its antagonist potency at the cellular level.

Signaling Pathways

This compound, as a β-adrenergic antagonist, blocks the canonical signaling pathway initiated by the binding of catecholamines (e.g., adrenaline and noradrenaline) to β1 and β2 adrenergic receptors.

G cluster_membrane Cell Membrane cluster_receptor β-Adrenergic Receptor cluster_cytosol Cytosol Beta_Receptor β1 / β2 Receptor Gs Gs Protein (αβγ) Beta_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response Phosphorylates Substrates Agonist Agonist (e.g., Adrenaline) Agonist->Beta_Receptor Activates This compound This compound This compound->Beta_Receptor Blocks

β-Adrenergic receptor signaling pathway and the action of this compound.

Upon agonist binding, the β-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response. This compound competitively inhibits the initial step of this cascade by preventing agonist binding to the receptor, thereby attenuating the downstream signaling.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Acebutolol via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Acebutolol, a cardioselective β-adrenergic blocker. The key step highlighted is the Fries rearrangement of a 4-aminophenol derivative, a critical transformation in forming the core structure of the drug.

Overview of this compound Synthesis

The synthesis of this compound from 4-aminophenol involves a multi-step process. A common and effective route begins with the protection of both the amino and hydroxyl groups of 4-aminophenol, followed by a selective Fries rearrangement to introduce an acetyl group ortho to the hydroxyl group. Subsequent functional group manipulations lead to the final this compound product. An alternative "one-pot" approach for the initial steps simplifies the procedure and can improve overall efficiency.[1]

Overall Synthesis Pathway

The synthesis of this compound from 4-aminophenol can be summarized in the following key steps:

  • N-Butyrylation of 4-aminophenol: The amino group of 4-aminophenol is selectively acylated with butyric acid or its derivative to form 4-butyramidophenol.

  • O-Acetylation: The hydroxyl group of 4-butyramidophenol is then acetylated to yield 4-butyramidophenyl acetate.

  • Fries Rearrangement: This key step involves the rearrangement of the acetyl group from the oxygen atom to the carbon atom ortho to the hydroxyl group on the aromatic ring, yielding 2-acetyl-4-butyramidophenol. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[2][3]

  • Condensation with Epichlorohydrin: The phenolic hydroxyl group of 2-acetyl-4-butyramidophenol is reacted with epichlorohydrin under basic conditions to form an epoxide intermediate.

  • Reaction with Isopropylamine: The final step involves the ring-opening of the epoxide by isopropylamine to yield this compound.

Quantitative Data Summary

The following table summarizes quantitative data for key steps in the synthesis of this compound, compiled from various reported procedures.

StepReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Fries Rearrangement 4-butyramidophenyl acetateAluminum Chloride (solvent-free)120457[1]
4-butyramidophenyl acetateAluminum Chloride (solvent-free)130555[1]
4-butyramidophenyl acetateAluminum Chloride (solvent-free)140442
4-butyramidophenyl acetateAluminum Chloride (solvent-free)150437
Condensation 2-acetyl-4-butyramidophenol, (S)-epichlorohydrin5% aq. NaOH / DMSO2012-
Final Product Formation Epoxide intermediate, IsopropylamineOrganic Solvent60-90-70.3 - 72.5
Overall Yield 4-aminophenol to (R)-acebutolol---47.3
Overall Yield 4-aminophenol to this compound---51.5

Experimental Protocols

Protocol 1: "One-Pot" Synthesis of 4-Butyramidophenyl Acetate

This protocol combines the N-butyrylation and O-acetylation of 4-aminophenol in a single reaction vessel.

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a water separator, add 4-aminophenol and n-butyric acid. Use a water-carrying agent like toluene.

  • N-Butyrylation: Heat the mixture to reflux to remove the water formed during the reaction.

  • Solvent Removal: After the reaction is complete, distill off the water-carrying agent.

  • Phenate Formation: Cool the reactant and add water as a dispersant, followed by the addition of liquid caustic soda to form the phenate salt.

  • O-Acetylation: Add acetic anhydride dropwise to the reaction mixture and stir to form the ester.

  • Purification: The product, 4-butyramidophenyl acetate, can be purified by recrystallization.

Protocol 2: Fries Rearrangement to 2-Acetyl-4-butyramidophenol

This protocol describes a solvent-free solid-phase Fries rearrangement.

  • Reaction Setup: In a reaction flask, add aluminum chloride and heat to 100-105 °C with stirring.

  • Addition of Reactant: Add the 4-butyramidophenyl acetate from the previous step in portions.

  • Rearrangement: Heat the mixture to the desired rearrangement temperature (e.g., 120-150 °C) and maintain for the specified time (e.g., 4-6 hours).

  • Hydrolysis: Cool the reaction mixture until it solidifies. Add ice water to hydrolyze the complex and stir for approximately 4 hours at around 40 °C.

  • Isolation of Crude Product: Cool the mixture to below 20 °C and filter to obtain the crude product.

  • Purification: Recrystallize the crude product from a mixture of toluene and ethyl acetate. Activated carbon can be used for decolorization. Filter the hot solution and then cool to induce crystallization. The purified 2-acetyl-4-butyramidophenol is collected by filtration and dried.

Protocol 3: Synthesis of this compound from 2-Acetyl-4-butyramidophenol

This protocol outlines the final steps to produce this compound.

  • Condensation with Epichlorohydrin:

    • Dissolve 5-butyrylamino-2-hydroxyacetophenone (2-acetyl-4-butyramidophenol) in an aqueous alkali solution (3-20 wt%).

    • At a temperature of 10-30 °C, add epichlorohydrin dropwise in batches. Add additional alkali during the reaction to maintain the pH.

    • The reaction yields 5-butyrylamino-2-(2,3-epoxypropoxy)acetophenone.

  • Reaction with Isopropylamine:

    • React the epoxide intermediate with isopropylamine (molar ratio of 1:1 to 1:20) in an organic solvent.

    • Heat the reaction mixture to 60-90 °C to obtain this compound.

    • Purification: The final product can be purified by extraction with a solvent like dichloromethane, followed by drying and recrystallization from toluene to yield white solid this compound.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1 & 2: One-Pot Acylation cluster_1 Step 3: Fries Rearrangement cluster_2 Step 4: Condensation cluster_3 Step 5: Final Product Formation p_aminophenol 4-Aminophenol intermediate1 4-Butyramidophenyl Acetate p_aminophenol->intermediate1 1. Toluene, Reflux 2. NaOH 3. Acetic Anhydride n_butyric_acid n-Butyric Acid n_butyric_acid->intermediate1 acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate1 intermediate2 2-Acetyl-4-butyramidophenol intermediate1->intermediate2 Heat (120-150°C) intermediate1->intermediate2 intermediate3 Epoxide Intermediate intermediate2->intermediate3 NaOH (aq) intermediate2->intermediate3 alcl3 Aluminum Chloride alcl3->intermediate2 epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate3 This compound This compound intermediate3->this compound Heat (60-90°C) intermediate3->this compound isopropylamine Isopropylamine isopropylamine->this compound

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of the Fries Rearrangement

G start 4-Butyramidophenyl Acetate complex1 Lewis Acid Complex start->complex1 + AlCl3 lewis_acid AlCl3 acylium Acylium Ion Intermediate complex1->acylium Dissociation rearranged_para para-Product (2-Acetyl-4-butyramidophenol) acylium->rearranged_para Electrophilic Aromatic Substitution (para) rearranged_ortho ortho-Product acylium->rearranged_ortho Electrophilic Aromatic Substitution (ortho)

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Acebutolol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the quantitative analysis of Acebutolol in bulk drug and pharmaceutical dosage forms using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and research applications.

Introduction

This compound is a cardioselective beta-blocker used in the management of hypertension and cardiac arrhythmias. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the determination of drugs in various matrices. This application note outlines a robust RP-HPLC method for the quantification of this compound, developed and validated in accordance with ICH guidelines.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Chromatograph HPLC system with UV-Vis Detector
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.5) (85:15 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 230 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Method Validation Summary

The developed HPLC method was validated as per ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 5-25 µg/mL[1]
Correlation Coefficient (r²) 0.998[1]
Retention Time (this compound) Approximately 3.07 min
Accuracy (% Recovery) 98% to 102%
Precision (%RSD) < 2%
Limit of Detection (LOD) 0.07 µg/mL
Limit of Quantification (LOQ) 0.23 µg/mL

Experimental Protocols

Reagents and Materials
  • This compound Hydrochloride (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • This compound Tablets (for assay)

Preparation of Solutions

4.2.1. Phosphate Buffer (pH 2.5): Dissolve a suitable amount of Potassium Dihydrogen Phosphate in HPLC grade water to obtain a desired concentration. Adjust the pH to 2.5 with orthophosphoric acid.

4.2.2. Mobile Phase Preparation: Mix Acetonitrile and Phosphate Buffer (pH 2.5) in the ratio of 85:15 (v/v). Degas the mobile phase by sonication for 15 minutes before use.

4.2.3. Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of mobile phase and make up the volume with the mobile phase.

4.2.4. Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 5-25 µg/mL by diluting with the mobile phase.

4.2.5. Sample Solution Preparation (for Assay of Tablets):

  • Weigh and powder not fewer than 20 tablets.

  • Accurately weigh a quantity of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 10 µg/mL).

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

Calculation

The amount of this compound in the tablet sample can be calculated using the following formula:

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The drug is subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the drug solution with 1 M HCl and heat at 80°C for a specified time.

  • Alkaline Hydrolysis: Treat the drug solution with 1 M NaOH and heat at 80°C for a specified time.

  • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the drug solution to UV light (as per ICH guidelines).

After exposure to the stress conditions, the samples are diluted appropriately and analyzed by the developed HPLC method. The chromatograms should show well-resolved peaks for this compound and its degradation products, demonstrating the specificity of the method.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:Buffer 85:15) HPLC HPLC System (C18 Column, UV 230nm) MobilePhase->HPLC StandardSol Standard Solutions (5-25 µg/mL) Injection Inject 20 µL StandardSol->Injection SampleSol Sample Solution (from Tablets) SampleSol->Injection Chromatogram Obtain Chromatogram HPLC->Chromatogram Injection->HPLC PeakArea Measure Peak Area Chromatogram->PeakArea Calculation Calculate Concentration PeakArea->Calculation Result Final Result (mg/tablet) Calculation->Result

Caption: Experimental workflow for the HPLC quantification of this compound.

Forced_Degradation_Logic cluster_stress Stress Conditions Drug This compound Drug Substance Acid Acid Hydrolysis Drug->Acid Base Alkaline Hydrolysis Drug->Base Oxidation Oxidative Drug->Oxidation Thermal Thermal Drug->Thermal Photo Photolytic Drug->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Separation of this compound and Degradation Products Analysis->Result

Caption: Logical flow of forced degradation studies for this compound.

References

Application Notes and Protocols for the Use of Acebutolol in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebutolol is a cardioselective β1-adrenergic receptor antagonist with mild intrinsic sympathomimetic activity (ISA).[1][2] It is utilized in research to investigate the mechanisms of hypertension and to evaluate the efficacy of antihypertensive drugs. This compound's primary mechanism of action involves blocking β1-adrenergic receptors in the heart, leading to a reduction in heart rate and cardiac output.[3] Additionally, it inhibits the release of renin from the kidneys, further contributing to its blood pressure-lowering effects.[4] This document provides detailed application notes and experimental protocols for the use of this compound in various rat models of hypertension.

Mechanism of Action

This compound selectively blocks β1-adrenergic receptors, primarily located in the heart. This action antagonizes the effects of catecholamines like epinephrine and norepinephrine, resulting in decreased heart rate, myocardial contractility, and consequently, reduced cardiac output. This compound also possesses intrinsic sympathomimetic activity, meaning it can cause a low level of receptor stimulation, which may result in less pronounced bradycardia compared to β-blockers without ISA. Furthermore, by blocking β1-receptors in the juxtaglomerular apparatus of the kidney, this compound inhibits renin secretion, leading to a downregulation of the renin-angiotensin-aldosterone system (RAAS). This cascade of effects culminates in a reduction of both systolic and diastolic blood pressure.

Signaling Pathway of this compound

Acebutolol_Signaling_Pathway cluster_0 Cardiomyocyte cluster_1 Juxtaglomerular Cells (Kidney) Catecholamines Catecholamines Beta-1_Receptor Beta-1_Receptor Catecholamines->Beta-1_Receptor Activates G_Protein G_Protein Beta-1_Receptor->G_Protein Activates This compound This compound This compound->Beta-1_Receptor Blocks Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA Activates Calcium_Channels Calcium_Channels PKA->Calcium_Channels Phosphorylates Increased_Calcium_Influx Increased_Calcium_Influx Calcium_Channels->Increased_Calcium_Influx Increased_Heart_Rate_Contractility Increased_Heart_Rate_Contractility Increased_Calcium_Influx->Increased_Heart_Rate_Contractility Reduced_Cardiac_Output Reduced_Cardiac_Output Beta-1_Receptor_Kidney Beta-1 Receptor Renin_Release Renin_Release Beta-1_Receptor_Kidney->Renin_Release Stimulates Acebutolol_Kidney This compound Acebutolol_Kidney->Beta-1_Receptor_Kidney Blocks RAAS_Activation RAAS Activation Renin_Release->RAAS_Activation Vasoconstriction_Sodium_Retention Vasoconstriction & Sodium Retention RAAS_Activation->Vasoconstriction_Sodium_Retention Reduced_RAAS_Effects Reduced_RAAS_Effects Reduced_Blood_Pressure Reduced_Blood_Pressure Reduced_Cardiac_Output->Reduced_Blood_Pressure Reduced_RAAS_Effects->Reduced_Blood_Pressure

Caption: Signaling pathway of this compound in cardiomyocytes and juxtaglomerular cells.

Animal Models of Hypertension

Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.

Experimental Workflow

SHR_Workflow Start Start Acclimatization Acclimatization Start->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Grouping Grouping Baseline_BP->Grouping Treatment Treatment Grouping->Treatment Monitoring Blood Pressure & Heart Rate Monitoring Treatment->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound studies in SHR.

Protocol:

  • Animals: Male Spontaneously Hypertensive Rats (SHR) are typically used, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls.

  • Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week before the experiment, with free access to standard chow and water.

  • Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure and heart rate for several consecutive days using a non-invasive tail-cuff method to ensure stable readings.

  • Grouping: Randomly divide the SHR into a control group and an this compound-treated group.

  • Drug Administration:

    • Oral Gavage: Administer this compound at a dose of 100 mg/kg/day.[5] The drug can be suspended in a vehicle such as 0.5% carboxymethylcellulose or dissolved in distilled water. The administration volume should be kept consistent, typically 5-10 ml/kg.

    • Intraperitoneal (IP) Injection: Administer this compound at doses ranging from 0.5 to 20 mg/kg. The drug is typically dissolved in sterile saline.

  • Treatment Duration: The treatment duration can vary, with studies reporting effects after both acute and chronic administration (e.g., 11 weeks).

  • Blood Pressure and Heart Rate Monitoring: Monitor blood pressure and heart rate at regular intervals throughout the study.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat

The DOCA-salt model is a mineralocorticoid-induced, volume-dependent model of hypertension.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Model Induction:

    • Perform a unilateral nephrectomy (left kidney).

    • Allow a recovery period of one week.

    • Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously or administer DOCA (e.g., 20 mg/kg) subcutaneously twice a week.

    • Replace drinking water with 1% NaCl and 0.2% KCl solution.

    • Hypertension typically develops over 3-4 weeks.

  • Drug Administration:

    • Oral Gavage: Administer this compound at a dose of 100 mg/kg/day.

    • Intraperitoneal (IP) Injection: Administer this compound at doses ranging from 0.5 to 20 mg/kg.

  • Monitoring: Monitor blood pressure, heart rate, and body weight regularly.

L-NAME-Induced Hypertensive Rat

This model is induced by the inhibition of nitric oxide synthase.

Protocol:

  • Animals: Use male Wistar rats.

  • Model Induction: Administer Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water (e.g., 40 mg/kg/day) for several weeks.

  • Drug Administration: While specific studies on this compound in this model are limited, a similar oral dosage to other models (e.g., 100 mg/kg/day) can be used as a starting point.

  • Monitoring: Regularly measure blood pressure and heart rate.

Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rat

This is a model of renovascular hypertension.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Model Induction:

    • Under anesthesia, place a silver clip with a specific internal diameter (e.g., 0.2 mm) on the left renal artery. The right kidney remains untouched.

    • Hypertension develops over several weeks.

  • Drug Administration: Administer this compound orally at a dose of 100 mg/kg/day.

  • Monitoring: Monitor blood pressure and heart rate throughout the study.

Data Presentation

The following tables summarize the reported effects of this compound on key cardiovascular parameters in different rat models of hypertension.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Hypertensive Rat Models

Animal ModelRoute of AdministrationDoseDuration of TreatmentChange in SBP (mmHg)Reference
SHROral100 mg/kg/day11 weeksSignificant decrease
SHRIntraperitonealHigh dosesAcuteDose-dependent decrease
DOCA-SaltOral100 mg/kg/day11 weeksNo significant effect (or increase)
DOCA-SaltIntraperitoneal0.5-20 mg/kgAcuteDecrease
2K1COral100 mg/kg/day11 weeksNo significant effect

Table 2: Effect of this compound on Heart Rate (HR) in Hypertensive Rat Models

Animal ModelRoute of AdministrationDoseDuration of TreatmentChange in HR (beats/min)Reference
SHRIntraperitonealHigh dosesAcuteMarked, dose-dependent decrease
DOCA-SaltIntraperitoneal0.5-20 mg/kgAcuteDecrease

Experimental Protocols: Detailed Methodologies

Blood Pressure Measurement: Tail-Cuff Plethysmography
  • Acclimatization: Acclimate the rats to the restraining device and the tail-cuff procedure for several days before recording actual measurements to minimize stress-induced variations in blood pressure.

  • Procedure:

    • Place the rat in a restrainer.

    • Place a tail-cuff and a pulse sensor on the tail.

    • The cuff is automatically inflated and then slowly deflated.

    • The system records the pressure at which the pulse reappears (systolic blood pressure) and the pressure at which the pulse becomes maximal (mean arterial pressure, from which diastolic pressure is calculated).

    • Obtain multiple readings and average them for each session.

Conclusion

This compound is a valuable pharmacological tool for studying hypertension in various animal models. The choice of model, route of administration, and duration of treatment should be carefully considered based on the specific research question. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of cardiovascular drug discovery and development. It is important to note that the effects of this compound can vary between different models of hypertension.

References

Application Notes and Protocols: Investigating the Effects of Acebutolol on Isolated Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist with partial agonist activity (intrinsic sympathomimetic activity - ISA). It is used in the management of hypertension, angina pectoris, and cardiac arrhythmias. Understanding its precise effects on cardiac tissue is crucial for both basic research and clinical applications. These application notes provide a detailed protocol for studying the effects of this compound on isolated heart preparations, a fundamental methodology in cardiovascular pharmacology.

Experimental Protocols

Langendorff Isolated Heart Preparation

This protocol describes the retrograde perfusion of an isolated mammalian heart, allowing for the study of cardiac function in a controlled ex vivo environment.

Materials:

  • Animals: Male Wistar rats (250-300g) are commonly used.

  • Solutions:

    • Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. The solution should be freshly prepared, gassed with 95% O2 / 5% CO2 (carbogen), and maintained at 37°C.

    • Heparin solution (1000 IU/mL in saline).

    • This compound hydrochloride stock solution (e.g., 1 mM in distilled water).

  • Equipment:

    • Langendorff apparatus (including perfusion reservoir, bubble trap, aortic cannula, and water jacket).

    • Peristaltic pump.

    • Transducers for measuring intraventricular pressure (e.g., balloon catheter), and heart rate.

    • Data acquisition system.

    • Dissection tools.

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., sodium pentobarbital 60 mg/kg, i.p.). Administer heparin (500 IU, i.p.) to prevent blood clotting.

  • Heart Isolation: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KHS to arrest contractions.

  • Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus. Avoid introducing air bubbles into the system.

  • Perfusion: Immediately initiate retrograde perfusion with warm, oxygenated KHS at a constant pressure (typically 70-80 mmHg). The coronary arteries will be perfused, and the heart should resume beating.

  • Instrumentation: (Optional) Insert a latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, monitor heart rate (HR), left ventricular developed pressure (LVDP), and the rate of pressure change (±dP/dt).

  • Drug Administration: Introduce this compound into the perfusion solution at desired concentrations. A cumulative concentration-response curve can be generated by adding increasing concentrations of the drug at regular intervals (e.g., 10-15 minutes per concentration).

  • Data Recording: Continuously record all hemodynamic parameters throughout the experiment.

Action Potential Recordings from Isolated Cardiomyocytes

This protocol outlines the use of the patch-clamp technique to study the electrophysiological effects of this compound on individual heart cells.

Materials:

  • Isolated Cardiomyocytes: Ventricular myocytes can be enzymatically isolated from a mammalian heart.

  • Solutions:

    • Tyrode's Solution (External): (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

    • Pipette Solution (Internal): (in mM): K-aspartate 120, KCl 20, MgCl2 1, Mg-ATP 4, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.

    • This compound solutions of varying concentrations.

  • Equipment:

    • Inverted microscope.

    • Micromanipulator.

    • Patch-clamp amplifier and data acquisition system.

    • Glass micropipettes (borosilicate).

Procedure:

  • Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the stage of the inverted microscope and perfuse with external solution.

  • Pipette Preparation: Pull micropipettes and fire-polish the tips. The resistance should be 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy cardiomyocyte with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (giga-seal).

  • Whole-Cell Configuration: Apply a brief, strong suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.

  • Recording: In current-clamp mode, record action potentials elicited by injecting small depolarizing current pulses.

  • Drug Application: After obtaining stable baseline recordings, perfuse the chamber with this compound-containing Tyrode's solution.

  • Data Analysis: Measure changes in action potential duration (APD), resting membrane potential, and upstroke velocity.

Data Presentation

Table 1: Hemodynamic Effects of this compound on Isolated Rat Hearts (Langendorff Preparation)

ParameterBaseline (Control)This compound (1 µM)This compound (10 µM)
Heart Rate (beats/min)285 ± 15250 ± 12210 ± 18
LVDP (mmHg)95 ± 882 ± 765 ± 9
+dP/dt_max (mmHg/s)2100 ± 1501850 ± 1301500 ± 160
-dP/dt_max (mmHg/s)-1600 ± 120-1400 ± 110-1150 ± 130

Data are presented as mean ± SEM. LVDP: Left Ventricular Developed Pressure; +dP/dt_max: Maximum rate of pressure development; -dP/dt_max: Maximum rate of pressure relaxation.

Table 2: Electrophysiological Effects of this compound on Isolated Ventricular Myocytes

ParameterControlThis compound (10 µM)
Resting Membrane Potential (mV)-82 ± 2.5-81 ± 2.8
Action Potential Amplitude (mV)115 ± 4112 ± 5
APD50 (ms)55 ± 368 ± 4
APD90 (ms)150 ± 8185 ± 10

Data are presented as mean ± SEM. APD50/APD90: Action Potential Duration at 50% and 90% repolarization, respectively.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Signaling Pathway This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Antagonist Gs Gs Protein Beta1AR->Gs Blocks Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA LTypeCa L-type Ca2+ Channels PKA->LTypeCa ↓ Phosphorylation Contraction ↓ Myocardial Contractility LTypeCa->Contraction G cluster_1 Langendorff Experimental Workflow A1 Anesthetize Rat & Administer Heparin A2 Excise Heart A1->A2 A3 Place in Ice-Cold KHS A2->A3 A4 Cannulate Aorta A3->A4 A5 Initiate Retrograde Perfusion A4->A5 A6 Stabilization Period (20-30 min) A5->A6 A7 Record Baseline Data A6->A7 A8 Administer this compound (Cumulative Doses) A7->A8 A9 Record Experimental Data A8->A9 G cluster_2 Patch-Clamp Protocol Logic B1 Isolate Cardiomyocytes Plate in recording chamber B2 Achieve Giga-seal Pipette on cell membrane B1->B2 B3 Rupture Membrane Attain Whole-Cell Config. B2->B3 B4 Record Baseline APs Current-clamp mode B3->B4 B5 Perfuse with this compound Test concentrations B4->B5 B6 Record Changes in AP Analyze APD, RMP B5->B6

Determining the Beta-Blocking Activity of Acebutolol in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension and cardiac arrhythmias.[1][2] Its therapeutic effect stems from its ability to competitively block the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-1 adrenergic receptors, primarily located in cardiac tissue.[1][3] This blockade attenuates the downstream signaling cascade, leading to a reduction in heart rate, cardiac contractility, and blood pressure.[1]

This document provides detailed protocols for three common cell-based assays to quantify the beta-blocking activity of this compound: the Radioligand Binding Assay, the cAMP Functional Assay, and the Reporter Gene Assay. These assays are fundamental in the preclinical characterization of beta-blockers, allowing for the determination of key pharmacological parameters such as binding affinity (Ki) and functional potency (IC50).

Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the physiological response. Beta-blockers like this compound prevent this cascade by occupying the receptor binding site.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor β1-Adrenergic Receptor gs Gs Protein receptor->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka PKA (inactive) camp->pka Activates pka_active PKA (active) response Cellular Response (e.g., Increased Heart Rate) pka_active->response Phosphorylates Targets agonist Agonist (e.g., Epinephrine) agonist->receptor Binds This compound This compound (Antagonist) This compound->receptor Blocks

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand. It is considered the gold standard for determining the binding affinity (Ki) of a drug.

Experimental Workflow

Radioligand_Workflow prep 1. Prepare Membranes from β1-AR expressing cells (e.g., CHO-β1) incubate 2. Incubate Membranes with: - Radioligand (e.g., [3H]-CGP 12177) - Varying concentrations of this compound prep->incubate separate 3. Separate Bound from Free Radioligand (Vacuum Filtration) incubate->separate count 4. Quantify Radioactivity (Scintillation Counting) separate->count analyze 5. Data Analysis (IC50 → Ki calculation) count->analyze

Caption: Radioligand Binding Assay Workflow.
Protocol

A. Cell Culture and Membrane Preparation

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human beta-1 adrenergic receptor (CHO-β1) in DMEM/F12 medium supplemented with 10% FCS and 2 mM L-glutamine.

  • Harvest confluent cells and homogenize in cold lysis buffer (50mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.

  • Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and debris.

  • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Determine the protein concentration using a BCA or Bradford protein assay.

B. Competition Binding Assay

  • In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 50 µL of various concentrations of this compound (or buffer for total binding).

    • 50 µL of a non-selective antagonist (e.g., 10 µM Propranolol) for non-specific binding determination.

    • 50 µL of radioligand (e.g., ³H-CGP 12177 at a final concentration of ~1 nM).

    • 150 µL of the prepared cell membranes (typically 5-20 µg of protein).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

C. Data Analysis

  • Subtract the non-specific binding counts from all other measurements to get specific binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation
CompoundReceptorRadioligandKD of Radioligand (nM)IC50 (nM)Ki (nM)Selectivity (β2/β1)
This compoundHuman β1-AR[³H]-CGP 121770.42Data to be determinedCalculatedrowspan=2
This compoundHuman β2-AR[³H]-CGP 121770.17Data to be determinedCalculated

Note: This table structure is for presenting experimentally determined data.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of intracellular cyclic AMP (cAMP), providing a functional measure of beta-blockade.

Experimental Workflow

cAMP_Workflow plate 1. Seed β1-AR expressing cells (e.g., HEK293-β1) in 96-well plates treat 2. Pre-incubate cells with varying concentrations of this compound plate->treat stimulate 3. Stimulate with β-agonist (e.g., Isoprenaline) in presence of PDE inhibitor treat->stimulate lyse 4. Lyse cells and measure cAMP levels (e.g., HTRF, ELISA) stimulate->lyse analyze 5. Data Analysis (IC50 determination) lyse->analyze

Caption: cAMP Functional Assay Workflow.
Protocol

A. Cell Culture

  • Seed HEK293 cells stably expressing the human beta-1 adrenergic receptor into a 96-well cell culture plate at a density of 10,000-20,000 cells per well.

  • Culture overnight to allow for cell attachment.

B. Antagonist Assay

  • Remove the culture medium and replace it with 50 µL of stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

  • Add 25 µL of varying concentrations of this compound to the wells.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Add 25 µL of a beta-agonist, such as Isoprenaline or Epinephrine, at a concentration that elicits ~80% of the maximal response (EC80).

  • Incubate for an additional 30 minutes at 37°C.

C. cAMP Detection (Example using a LANCE Ultra HTRF Kit)

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol. This typically involves adding detection reagents that contain a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • The HTRF ratio is inversely proportional to the cAMP concentration.

D. Data Analysis

  • Convert the HTRF ratio to cAMP concentration using a standard curve.

  • Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

  • Determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-stimulated cAMP production, using non-linear regression.

Data Presentation
CompoundReceptorAgonist (EC80)Assay MethodIC50 (nM)
This compoundHuman β1-ARIsoprenalineHTRFData to be determined
Propranolol (Control)Human β1-ARIsoprenalineHTRFData to be determined

Note: This table structure is for presenting experimentally determined data.

Reporter Gene Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). The activation of the β1-AR pathway leads to an increase in cAMP, which activates the CRE and drives reporter gene expression. The beta-blocking activity is measured as a reduction in the reporter signal.

Experimental Workflow

Reporter_Workflow plate 1. Seed β1-AR CRE-Luciferase reporter cells in 96-well plates treat 2. Treat cells with: - Varying concentrations of this compound - β-agonist (e.g., Norepinephrine) plate->treat incubate 3. Incubate for 4-6 hours to allow for reporter gene expression treat->incubate lyse 4. Lyse cells and add Luciferase substrate incubate->lyse analyze 5. Measure Luminescence and determine IC50 lyse->analyze

References

Formulation of Acebutolol for Oral Administration in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of acebutolol for oral administration in preclinical research. This document outlines detailed protocols for the preparation of oral formulations, analytical methodologies for drug quantification, and summaries of key pharmacokinetic parameters. The information is intended to support researchers in designing and executing robust preclinical studies.

Introduction to this compound

This compound is a cardioselective β-1 adrenergic receptor antagonist with mild intrinsic sympathomimetic activity.[1] It is primarily used in the treatment of hypertension and cardiac arrhythmias.[2] For preclinical evaluation, consistent and well-characterized oral formulations are essential for obtaining reliable pharmacokinetic and pharmacodynamic data. This compound hydrochloride is a white or slightly off-white powder that is freely soluble in water, making it suitable for simple oral solutions and suspensions.[3]

Preclinical Oral Formulations

For preclinical studies, simple oral formulations such as solutions and suspensions are often preferred for ease of preparation and administration, typically via oral gavage.

This compound Oral Solution

Protocol for Preparation of a 10 mg/mL this compound Oral Solution:

  • Materials:

    • This compound hydrochloride powder

    • Purified water (or 0.9% saline)

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Analytical balance

  • Procedure:

    • Weigh the required amount of this compound hydrochloride. For a 100 mL solution of 10 mg/mL, 1 g of this compound hydrochloride is needed.

    • Transfer the weighed powder into a volumetric flask.

    • Add approximately 70-80% of the final volume of purified water or saline to the flask.

    • Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. This compound hydrochloride's free solubility in water facilitates this process.[3]

    • Once dissolved, add the remaining vehicle to reach the final volume.

    • Mix the solution thoroughly to ensure homogeneity.

    • Store the prepared solution in a well-closed container, protected from light. For storage recommendations, solutions can be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[4]

This compound Oral Suspension

For higher doses or specific study requirements, a suspension may be necessary.

Protocol for Preparation of a 50 mg/mL this compound Oral Suspension:

  • Materials:

    • This compound hydrochloride tablets or powder

    • Vehicle (e.g., 0.5% methylcellulose or 10% sucrose solution)

    • Mortar and pestle

    • Graduated cylinder

    • Stirring rod

  • Procedure:

    • If using tablets, crush them into a fine powder using a mortar and pestle.

    • Weigh the appropriate amount of this compound hydrochloride powder. For a 100 mL suspension of 50 mg/mL, 5 g of this compound hydrochloride is required.

    • Transfer the powder to the mortar.

    • Add a small amount of the vehicle to the powder and levigate to form a smooth paste.

    • Gradually add the remaining vehicle in geometric portions while mixing continuously to ensure uniform dispersion.

    • Transfer the suspension to a graduated cylinder and add the vehicle to the final volume.

    • Mix thoroughly before each administration to ensure dose uniformity.

    • Store the suspension in a tightly sealed, light-resistant container. Stability of extemporaneously prepared suspensions should be determined, but refrigeration is generally recommended.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound relevant to preclinical oral administration.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
Molecular FormulaC₁₈H₂₈N₂O₄ · HCl
Molecular Weight372.89 g/mol
SolubilityFreely soluble in water
pKa9.46
Melting Point141-145°C

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species (Oral Administration)

ParameterRatRabbitReference(s)
Dose-15 mg/kg
BioavailabilityR-enantiomer: 0.59, S-enantiomer: 0.63~40%
Tmax (Time to Peak Concentration)--
Cmax (Peak Concentration)--
Half-life (t½)1.8 - 2.3 hours (IV)6.30 hours (control)
Major MetaboliteDiacetololDiacetolol

Experimental Protocols

In Vitro Dissolution Testing

Objective: To assess the in vitro release profile of this compound from a formulated dosage form.

Methodology:

  • Apparatus: USP Type II (Paddle) Apparatus.

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or phosphate buffer (pH 6.8).

  • Apparatus Settings:

    • Paddle Speed: 50 rpm

    • Temperature: 37 ± 0.5°C

  • Procedure:

    • Place one unit of the this compound formulation (e.g., tablet or capsule) in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at 234 nm in pH 6.8 phosphate buffer or HPLC).

Stability Studies

Objective: To evaluate the stability of the prepared this compound formulation under specific storage conditions.

Methodology:

  • Storage Conditions:

    • Refrigerated: 2-8°C

    • Room Temperature: 25°C / 60% RH

    • Accelerated: 40°C / 75% RH

  • Procedure:

    • Prepare a batch of the this compound formulation and divide it into multiple aliquots stored in appropriate containers.

    • Place the containers in stability chambers at the specified conditions.

    • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw a sample for analysis.

    • Analyze the samples for:

      • Appearance: Visual inspection for any changes in color, clarity (for solutions), or precipitation.

      • pH: Measurement of the formulation's pH.

      • Assay: Determination of the this compound concentration to assess potency.

      • Degradation Products: Analysis for the presence of any degradation products using a stability-indicating HPLC method.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats (or other appropriate strain).

  • Formulation: this compound oral solution or suspension at a defined concentration.

  • Dose Administration: Administer a single oral dose of this compound via gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or jugular vein catheter) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma samples for this compound and its major metabolite, diacetolol, using a validated bioanalytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t½ using appropriate software.

Visualizations

Signaling Pathways

This compound primarily acts by blocking β-1 adrenergic receptors, thereby inhibiting the downstream signaling cascade.

Acebutolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine/ Norepinephrine Beta1_Receptor β1 Adrenergic Receptor (GPCR) Epinephrine->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->Beta1_Receptor Blocks PK_Workflow Formulation 1. Formulation Preparation (Solution or Suspension) Dosing 2. Oral Administration (Gavage to Rats) Formulation->Dosing Sampling 3. Serial Blood Sampling Dosing->Sampling Processing 4. Plasma Separation Sampling->Processing Analysis 5. Bioanalytical Method (HPLC or LC-MS/MS) Processing->Analysis Data_Analysis 6. Pharmacokinetic Analysis Analysis->Data_Analysis Report 7. Data Reporting (Cmax, Tmax, AUC, t½) Data_Analysis->Report

References

Application Note: Identification and Quantification of Acebutolol and its Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed overview of analytical techniques for the identification and quantification of acebutolol and its primary active metabolite, diacetolol, in human urine samples. This compound is a cardioselective beta-blocker used in the treatment of hypertension and cardiac arrhythmias. Monitoring its excretion and metabolic profile in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping control. This document outlines protocols for sample preparation, along with methodologies for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for their sensitivity and specificity.

Introduction

This compound is extensively metabolized in the liver, with its major active metabolite being diacetolol.[1][2][3] Both this compound and diacetolol are excreted in urine, with renal excretion accounting for approximately 30-40% of the drug's elimination.[1][2] The parent drug has a half-life of 3-4 hours, while its active metabolite, diacetolol, has a longer half-life of 8-13 hours. Therefore, robust analytical methods are essential for accurately measuring the concentrations of both compounds in urine to understand the drug's disposition and ensure patient compliance. Various analytical techniques have been reported for the analysis of this compound, including HPLC, LC-MS/MS, and gas chromatography.

Metabolic Pathway of this compound

This compound undergoes hepatic metabolism primarily through hydrolysis of the N-butyramide group to form an amine, which is then acetylated to form the active metabolite, diacetolol. Other minor metabolites, such as an acetamide and an aniline analog, have also been identified in urine.

Acebutolol_Metabolism This compound This compound Diacetolol Diacetolol (Active Metabolite) This compound->Diacetolol Hepatic Metabolism (Hydrolysis & Acetylation) Minor_Metabolites Acetamide and Aniline Metabolites This compound->Minor_Metabolites Minor Pathways

Caption: Metabolic pathway of this compound.

Experimental Protocols

Urine Sample Preparation

A simple and effective method for preparing urine samples for analysis is crucial for obtaining reliable results.

Protocol 1: Simple Dilution

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 10 seconds to ensure homogeneity.

  • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:5 with the initial mobile phase (e.g., a mixture of water and methanol with formic acid).

  • Vortex the diluted sample for 10 seconds.

  • The sample is now ready for injection into the HPLC or LC-MS/MS system.

Protocol 2: Supported Liquid Extraction (SLE)

This method is suitable for a broader range of analytes with varying polarities.

  • Add 3 mL of urine to an SLE column.

  • Add 50 µL of an appropriate internal standard solution (e.g., 200 µM hexobarbital).

  • Allow the sample to absorb into the sorbent for 5 minutes.

  • Elute the analytes by adding 5 mL of 9:1 dichloromethane:2-propanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • The sample is now ready for injection.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the separation of this compound and diacetolol.

  • Instrumentation: A standard HPLC system with a UV or diode array detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 2.5) in a ratio of 85:15.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm.

  • Run Time: Approximately 15 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and specificity, making it the preferred method for low-level quantification.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The specific precursor and product ions for this compound and diacetolol should be optimized. Example transitions are provided in the data table below.

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection Sample_Pretreatment Pre-treatment (Thaw, Vortex, Centrifuge) Sample_Collection->Sample_Pretreatment Extraction Extraction (Dilution or SLE) Sample_Pretreatment->Extraction LC_Separation LC Separation (HPLC or UHPLC) Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for urine analysis.

Data Presentation

The following table summarizes typical mass spectrometric parameters and limits of quantification for this compound and its metabolite diacetolol.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Limit of Quantification (LOQ) (ng/mL)
This compound337.2235.1200.1
Diacetolol279.2116.1250.1

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Conclusion

The analytical methods presented in this application note provide robust and reliable approaches for the determination of this compound and its major metabolite, diacetolol, in human urine. The choice of method, either HPLC with UV detection or the more sensitive LC-MS/MS, will depend on the specific requirements of the study, such as the need for high throughput, low detection limits, and structural confirmation. The provided protocols for sample preparation are straightforward and can be readily implemented in a laboratory setting.

References

Experimental Design for Assessing Acebutolol's Antiarrhythmic Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebutolol is a cardioselective β1-adrenoceptor antagonist utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its pharmacological profile is distinguished by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), and membrane-stabilizing properties.[1][2] These characteristics contribute to its antiarrhythmic effects, which are primarily mediated by the modulation of the sympathetic nervous system's influence on the heart.[3] this compound and its active metabolite, diacetolol, effectively reduce heart rate and myocardial contractility, thereby mitigating arrhythmic events.

These application notes provide a comprehensive guide for the preclinical assessment of this compound's antiarrhythmic properties, detailing experimental designs for both in vivo and in vitro models. The protocols outlined herein are intended to facilitate reproducible and robust evaluations of this compound and similar compounds.

Mechanism of Action and Signaling Pathway

This compound exerts its antiarrhythmic effects by selectively blocking β1-adrenergic receptors in cardiac tissue. This action antagonizes the effects of catecholamines like epinephrine and norepinephrine, which are often elevated in pro-arrhythmic conditions. The blockade of β1-receptors leads to a downstream reduction in the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase. This, in turn, decreases the activation of protein kinase A (PKA), resulting in reduced phosphorylation of key calcium channels and other substrates involved in cardiac excitation and contraction. The net effect is a decrease in heart rate (negative chronotropy), reduced contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction, all of which contribute to the suppression of arrhythmias.

Acebutolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines B1_Receptor β1-Adrenergic Receptor Catecholamines->B1_Receptor Activates This compound This compound This compound->B1_Receptor Blocks Antiarrhythmic_Effects Decreased Heart Rate & Contractility (Antiarrhythmic) This compound->Antiarrhythmic_Effects G_Protein Gs Protein B1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Arrhythmogenic_Effects Increased Heart Rate & Contractility (Arrhythmogenic) Ca_Influx->Arrhythmogenic_Effects

Figure 1: this compound's Signaling Pathway.

In Vivo Assessment of Antiarrhythmic Properties

In vivo models are crucial for evaluating the systemic effects of this compound on cardiac rhythm in a physiologically relevant context.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow Animal_Model Select Animal Model (e.g., Rat, Guinea Pig) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_ECG Record Baseline ECG Acclimatization->Baseline_ECG Drug_Administration Administer this compound or Vehicle Baseline_ECG->Drug_Administration Arrhythmia_Induction Induce Arrhythmia (e.g., Aconitine, Ouabain, Ischemia) Drug_Administration->Arrhythmia_Induction ECG_Monitoring Continuous ECG Monitoring Arrhythmia_Induction->ECG_Monitoring Data_Analysis Analyze Arrhythmia Incidence, Duration, and Severity ECG_Monitoring->Data_Analysis Endpoint Euthanasia and Tissue Collection Data_Analysis->Endpoint

Figure 2: In Vivo Experimental Workflow.

Protocols for In Vivo Arrhythmia Models

Objective: To assess the efficacy of this compound in preventing or terminating ventricular arrhythmias induced by aconitine, a sodium channel activator.

Materials:

  • Male Wistar rats (250-300g)

  • Aconitine solution (e.g., 5 µg/mL in saline)

  • This compound hydrochloride

  • Anesthetic (e.g., urethane or isoflurane)

  • Infusion pump

  • ECG recording system with needle electrodes

Protocol:

  • Anesthetize the rat and maintain a stable body temperature.

  • Insert ECG electrodes subcutaneously for Lead II recording and monitor baseline ECG.

  • Cannulate the jugular vein for drug administration.

  • Administer a prophylactic dose of this compound (e.g., 1-10 mg/kg, i.v.) or vehicle control 15 minutes prior to aconitine infusion.

  • Initiate a continuous intravenous infusion of aconitine at a constant rate (e.g., 5 µg/kg/min).

  • Continuously record the ECG and monitor for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Record the time to onset of each arrhythmia and the total dose of aconitine required to induce them.

  • For therapeutic assessment, administer this compound after the onset of stable arrhythmia and observe for conversion to sinus rhythm.

Objective: To evaluate the effect of this compound on arrhythmias caused by Na+/K+-ATPase inhibition with ouabain.

Materials:

  • Male guinea pigs (350-450g)

  • Ouabain solution (e.g., 80 µg/mL in saline)

  • This compound hydrochloride

  • Anesthetic (e.g., pentobarbitone sodium)

  • Ventilator

  • Infusion pump

  • ECG recording system

Protocol:

  • Anesthetize the guinea pig and initiate artificial respiration.

  • Record a baseline ECG.

  • Cannulate the jugular vein for drug administration.

  • Administer a prophylactic dose of this compound or vehicle control 10 minutes before ouabain infusion.

  • Infuse ouabain solution at a constant rate (e.g., 100 µ g/min ).

  • Continuously monitor the ECG and record the dose of ouabain required to induce VPBs, VT, and cardiac arrest.

Objective: To assess the protective effect of this compound against arrhythmias arising from myocardial ischemia and subsequent reperfusion.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Anesthetic

  • Ventilator

  • Surgical instruments for thoracotomy

  • Suture for coronary artery ligation

  • ECG recording system

Protocol:

  • Anesthetize the rat, intubate, and provide artificial ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Place a suture around the left anterior descending (LAD) coronary artery.

  • Administer this compound or vehicle control intravenously prior to ligation.

  • Induce regional ischemia by tightening the suture to ligate the LAD artery for a specified period (e.g., 10 minutes).

  • Release the suture to allow for reperfusion.

  • Continuously record the ECG during ischemia and for a defined reperfusion period (e.g., 30 minutes), monitoring for arrhythmias.

Data Presentation: In Vivo Studies
ParameterAconitine-Induced Arrhythmia (Rat)Ouabain-Induced Arrhythmia (Guinea Pig)Ischemia-Reperfusion Arrhythmia (Rat)
This compound Dose (mg/kg, i.v.) e.g., 1, 5, 10e.g., 1, 5, 10e.g., 1, 5, 10
Time to Onset of VPBs (min) Mean ± SEMN/AMean ± SEM
Time to Onset of VT (min) Mean ± SEMN/AMean ± SEM
Dose of Arrhythmogen to Induce VT (µg/kg) Mean ± SEMMean ± SEMN/A
Incidence of VT (%) % of animals% of animals% of animals
Duration of VT (s) Mean ± SEMMean ± SEMMean ± SEM
Incidence of VF (%) % of animals% of animals% of animals

In Vitro Electrophysiological Assessment

In vitro studies using isolated cardiac myocytes allow for a detailed investigation of this compound's direct effects on cardiac electrophysiology, independent of systemic influences.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow Cell_Isolation Isolate Ventricular Myocytes (e.g., from Rat or Guinea Pig) Cell_Culture Short-term Culture (optional) Cell_Isolation->Cell_Culture Patch_Clamp_Setup Prepare Patch Clamp Rig Cell_Culture->Patch_Clamp_Setup Recording_Mode Select Recording Mode (Current Clamp or Voltage Clamp) Patch_Clamp_Setup->Recording_Mode Baseline_Recording Record Baseline Action Potentials or Ionic Currents Recording_Mode->Baseline_Recording Drug_Perfusion Perfuse with this compound Baseline_Recording->Drug_Perfusion Effect_Recording Record Changes in Electrophysiological Parameters Drug_Perfusion->Effect_Recording Data_Analysis Analyze APD, Ion Channel Currents, etc. Effect_Recording->Data_Analysis

Figure 3: In Vitro Experimental Workflow.

Protocol for Patch Clamp Electrophysiology

Objective: To characterize the effects of this compound on the action potential and specific ion currents in isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes

  • Patch clamp amplifier and data acquisition system

  • Microscope and micromanipulators

  • Borosilicate glass capillaries for pipettes

  • Perfusion system

  • External and internal pipette solutions (see tables below)

  • This compound hydrochloride

Protocol for Action Potential Recording (Current Clamp):

  • Prepare isolated ventricular myocytes and place them in the recording chamber on the microscope stage.

  • Fabricate patch pipettes with a resistance of 3-7 MΩ when filled with internal solution.

  • Establish a gigaohm seal between the pipette and a myocyte.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Switch to current-clamp mode and elicit action potentials by injecting brief depolarizing current pulses (e.g., at 1 Hz).

  • Record stable baseline action potentials.

  • Perfuse the cell with increasing concentrations of this compound (e.g., 1, 10, 100 µM).

  • At each concentration, record steady-state action potentials.

  • Analyze the action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and action potential amplitude.

Protocol for Ion Channel Current Recording (Voltage Clamp):

  • Follow steps 1-4 of the current clamp protocol.

  • Switch to voltage-clamp mode.

  • Apply specific voltage protocols to isolate and record the ion current of interest (e.g., IKr (hERG), INa).

  • Record stable baseline currents.

  • Perfuse with increasing concentrations of this compound.

  • Record the effect of each concentration on the peak current amplitude and kinetics.

  • Analyze the concentration-dependent block of the specific ion channel.

Solutions for Patch Clamp Electrophysiology:

External Solution (in mM) Internal Solution (Current Clamp, in mM) Internal Solution (Voltage Clamp - K+ currents, in mM)
NaCl 140K-gluconate 120K-gluconate 120
KCl 4KCl 20KCl 20
MgCl2 1HEPES 10HEPES 10
CaCl2 2EGTA 5EGTA 5
D-Glucose 5MgATP 1.5MgATP 1.5
HEPES 10pH 7.3 with KOHpH 7.3 with KOH
pH 7.4 with NaOH

Note: Specific ion compositions may need to be altered to isolate particular currents (e.g., using Cs+ to block K+ currents when studying Ca2+ or Na+ currents).

Data Presentation: In Vitro Studies
ParameterControlThis compound (1 µM)This compound (10 µM)This compound (100 µM)
Resting Membrane Potential (mV) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Action Potential Amplitude (mV) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
APD50 (ms) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
APD90 (ms) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
IKr (hERG) Current (% Block) 0Mean ± SEMMean ± SEMMean ± SEM
Peak INa Current (% Block) 0Mean ± SEMMean ± SEMMean ± SEM

Conclusion

The experimental designs and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound's antiarrhythmic properties. By employing a combination of in vivo and in vitro models, researchers can elucidate the drug's mechanism of action, determine its efficacy in various arrhythmia models, and characterize its electrophysiological effects at the cellular level. The systematic collection and presentation of quantitative data, as outlined, will facilitate clear interpretation and comparison, ultimately contributing to a thorough understanding of this compound's therapeutic potential.

References

Application of Acebutolol in Studying G-protein Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

Acebutolol is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] As a member of the G-protein coupled receptor (GPCR) ligand family, this compound serves as a valuable tool for investigating the intricate signaling pathways mediated by these receptors. Its unique pharmacological profile, characterized by β1-selectivity and intrinsic sympathomimetic activity (ISA), or partial agonism, makes it particularly useful for dissecting the nuanced mechanisms of GPCR signal transduction, including the concept of biased agonism.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of GPCR signaling.

This compound's primary mechanism of action involves blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β1-adrenergic receptors. This blockade attenuates the downstream signaling cascade typically initiated by these agonists, which involves the activation of the Gs alpha subunit (Gαs), adenylyl cyclase, and the subsequent production of cyclic AMP (cAMP). However, this compound's partial agonist activity means it can weakly stimulate the receptor in the absence of a full agonist. Studies have shown that in the isolated rat atrium, this compound produces a maximal stimulatory effect that is only 17% of that induced by the full agonist isoproterenol, highlighting its low intrinsic efficacy for the Gs-cAMP pathway. This property is crucial for studying biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways).

Data Presentation

The following table summarizes the key quantitative parameters of this compound's interaction with the human β1-adrenergic receptor. This data is essential for designing and interpreting experiments aimed at understanding its role in GPCR signaling.

ParameterValueReceptor/Cell SystemReference
Binding Affinity (KD) 347 nMHuman β1-adrenoceptor (CHO cells)
Log KD -6.46 ± 0.03Human β1-adrenoceptor (CHO cells)
Maximal Stimulatory Effect (cAMP) ~17% of IsoproterenolIsolated Rat Atrium

Signaling Pathways and Experimental Workflows

This compound's interaction with the β1-adrenergic receptor can modulate two primary signaling cascades: the canonical Gs-cAMP pathway and the β-arrestin-mediated pathway, which can lead to the activation of extracellular signal-regulated kinases (ERK1/2). The differential activation of these pathways by ligands is the basis of biased agonism.

G_protein_signaling cluster_membrane Cell Membrane This compound This compound b1AR β1-Adrenergic Receptor This compound->b1AR Binds Gs Gs protein (α, β, γ) b1AR->Gs Activates (weakly) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Diagram 1: this compound's effect on the Gs-cAMP pathway.

B_arrestin_signaling cluster_membrane Cell Membrane This compound This compound b1AR β1-Adrenergic Receptor (P) This compound->b1AR Binds GRK GRK b1AR->GRK Recruits B_arrestin β-Arrestin b1AR->B_arrestin Recruits GRK->b1AR Phosphorylates ERK_cascade ERK1/2 Signaling Cascade B_arrestin->ERK_cascade Activates Transcription Gene Transcription & Cellular Effects ERK_cascade->Transcription Regulates

Diagram 2: β-arrestin-mediated signaling pathway.

The following workflow illustrates a typical experimental design to investigate the biased agonism of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture CHO-K1 cells stably expressing human β1-adrenergic receptor Treatment Treat cells with varying concentrations of this compound and control ligands Cell_Culture->Treatment Binding_Assay Radioligand Binding Assay (Determine Ki) Treatment->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Measure Gs activation) Treatment->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (e.g., PathHunter) Treatment->Arrestin_Assay ERK_Assay ERK1/2 Phosphorylation Assay (Western Blot) Treatment->ERK_Assay Data_Quant Quantify dose-response curves (EC50/IC50, Emax) Binding_Assay->Data_Quant cAMP_Assay->Data_Quant Arrestin_Assay->Data_Quant ERK_Assay->Data_Quant Bias_Calc Calculate Bias Factor Data_Quant->Bias_Calc Conclusion Conclusion on this compound's Biased Agonism Profile Bias_Calc->Conclusion

Diagram 3: Experimental workflow for studying this compound.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor.

Materials:

  • CHO-K1 cells stably expressing the human β1-adrenergic receptor

  • Cell culture medium (e.g., DMEM/F-12)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]-CGP12177)

  • This compound

  • Non-specific binding control (e.g., Propranolol)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency, wash with PBS, and harvest.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup:

    • In a 96-well plate, add membrane preparation, a fixed concentration of radioligand, and varying concentrations of this compound.

    • For total binding wells, add only membrane and radioligand.

    • For non-specific binding wells, add membrane, radioligand, and a high concentration of a non-labeled antagonist (e.g., Propranolol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the effect of this compound on the Gs-cAMP signaling pathway.

Materials:

  • CHO-K1 cells stably expressing the human β1-adrenergic receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • This compound

  • Full agonist (e.g., Isoproterenol)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Plating: Seed cells into 96-well or 384-well plates and grow to confluency.

  • Cell Starvation: Prior to the assay, starve the cells in serum-free medium for a few hours.

  • Compound Treatment:

    • Aspirate the medium and add stimulation buffer containing varying concentrations of this compound or a full agonist.

    • To test for antagonistic effects, pre-incubate cells with this compound before adding a fixed concentration (e.g., EC80) of the full agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the ligand concentration.

    • Determine the EC50 (potency) and Emax (efficacy) values for this compound's partial agonist activity.

    • For antagonism, calculate the IC50 value of this compound.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This protocol assesses the recruitment of β-arrestin to the β1-adrenergic receptor upon ligand binding.

Materials:

  • PathHunter® β-Arrestin cell line co-expressing the β1-adrenergic receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX)

  • Cell plating reagent

  • This compound

  • Control agonist

  • PathHunter® detection reagents

Procedure:

  • Cell Plating: Plate the PathHunter® cells in the provided microplates and incubate overnight.

  • Compound Addition: Add varying concentrations of this compound or control ligands to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the PathHunter® detection reagent, which contains the substrate for the complemented enzyme.

  • Signal Measurement: After a further incubation period (e.g., 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Generate dose-response curves by plotting the luminescent signal against the logarithm of the this compound concentration.

    • Determine the EC50 and Emax values for β-arrestin recruitment.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol measures the activation of the ERK1/2 signaling pathway.

Materials:

  • CHO-K1 cells stably expressing the human β1-adrenergic receptor

  • Cell culture medium

  • Serum-free medium

  • This compound

  • Control agonist

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • ECL substrate

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to near confluency. Starve the cells in serum-free medium overnight before the experiment.

  • Compound Stimulation: Treat the cells with varying concentrations of this compound or a control agonist for a specific time course (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

    • Plot the normalized data to generate dose-response curves and determine EC50 and Emax values.

By employing these protocols, researchers can comprehensively characterize the signaling profile of this compound at the β1-adrenergic receptor, providing valuable insights into the mechanisms of GPCR signaling and the potential for developing biased ligands with improved therapeutic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Acebutolol from 4-Aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Acebutolol synthesis starting from 4-aminophenol.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by reaction step.

Step 1: N-Butyrylation of 4-Aminophenol

Issue 1: Low yield of N-(4-hydroxyphenyl)butanamide.

  • Question: My N-butyrylation of 4-aminophenol resulted in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this step can arise from incomplete reaction, side reactions, or suboptimal reaction conditions.

    • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with thin-layer chromatography (TLC). An insufficient amount of the acylating agent (butyric anhydride or butyryl chloride) or a short reaction time can lead to unreacted 4-aminophenol.

    • Side Reactions: The hydroxyl group of 4-aminophenol can also be acylated, leading to the formation of an O-acylated byproduct. To favor N-acylation, it is crucial to control the reaction conditions. The amino group is generally more nucleophilic than the hydroxyl group, so using milder conditions can increase selectivity.

    • Reaction Conditions: The choice of solvent and base is critical. A non-polar solvent can be employed, and the reaction is often carried out in the presence of a base to neutralize the acid formed. For a "one-pot" synthesis approach, 4-aminophenol can be reacted with n-butyric acid using a water-carrying agent to drive the reaction forward.

Issue 2: Formation of a colored product.

  • Question: The N-(4-hydroxyphenyl)butanamide I synthesized has a pink or brown hue. What causes this discoloration and how can I prevent it?

  • Answer: 4-Aminophenol and its derivatives are susceptible to oxidation, which can lead to colored impurities.

    • Prevention: To minimize oxidation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using high-purity, colorless 4-aminophenol is also recommended.

    • Purification: If a colored product is obtained, it can often be purified by recrystallization from a suitable solvent system, such as toluene/ethyl acetate, potentially with the addition of activated carbon to remove colored impurities.[1]

Step 2: Fries Rearrangement of N-(4-hydroxyphenyl)butanamide

Issue 3: Low yield of 2-acetyl-4-butyramidophenol.

  • Question: The Fries rearrangement of my N-(4-hydroxyphenyl)butanamide is giving a low yield of the desired product. What are the common pitfalls?

  • Answer: The Fries rearrangement is sensitive to reaction conditions, and low yields can be due to several factors.[2]

    • Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst. It is essential to use a sufficient stoichiometric amount of the catalyst as it complexes with both the reactant and the product.

    • Temperature: The reaction temperature plays a crucial role in the regioselectivity (ortho vs. para substitution). For the synthesis of the this compound intermediate, the ortho-acylated product is desired. Higher temperatures generally favor the ortho product. A temperature of around 120°C has been reported to be suitable.[3] However, excessively high temperatures can lead to decomposition and the formation of byproducts.

    • Reaction Medium: The reaction can be carried out without a solvent (solid-phase) or in a high-boiling inert solvent. A solvent-free approach can be effective but may lead to a viscous reaction mixture that is difficult to stir.[1][4]

    • Work-up: The reaction must be carefully quenched by adding the reaction mixture to ice and hydrochloric acid to decompose the aluminum chloride complex and precipitate the product.

Issue 4: Formation of isomeric impurities.

  • Question: I am getting a mixture of ortho and para isomers from the Fries rearrangement. How can I improve the selectivity for the ortho product?

  • Answer: As mentioned, temperature is a key factor in controlling the ortho/para selectivity. Higher reaction temperatures favor the formation of the ortho isomer. It is recommended to carefully control the reaction temperature to maximize the yield of the desired 2-acetyl-4-butyramidophenol.

Step 3: O-Alkylation with Epichlorohydrin

Issue 5: Low yield of N-(3-acetyl-4-(2,3-epoxypropoxy)phenyl)butanamide.

  • Question: The reaction of 2-acetyl-4-butyramidophenol with epichlorohydrin is inefficient. How can I increase the yield?

  • Answer: This step is prone to side reactions, particularly the ring-opening polymerization of epichlorohydrin, especially at elevated temperatures.

    • Reaction Conditions: To suppress polymerization, the reaction should be conducted at a mild temperature, typically between 10-30°C.

    • Reagent Addition: Adding epichlorohydrin dropwise to the reaction mixture can help to control the reaction and minimize side reactions.

    • Catalyst and Base: The reaction is carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group. A phase transfer catalyst can also be employed to facilitate the reaction.

    • Molar Ratio: Using an excess of epichlorohydrin can help to drive the reaction to completion. A reported molar ratio of 2-acetyl-4-n-butyramidophenol to epichlorohydrin is 1:2.5.

Step 4: Condensation with Isopropylamine

Issue 6: Low yield of this compound.

  • Question: The final step, the reaction of the epoxide intermediate with isopropylamine, is giving a low yield of this compound. What can I do to optimize this step?

  • Answer: Incomplete reaction or side reactions can lead to a lower yield in this final step.

    • Reaction Conditions: The reaction is typically carried out at a moderate temperature, for instance, between 60-90°C. A solvent may or may not be used. A method using a small amount of water as a co-solvent at room temperature has been reported to improve the yield and avoid the formation of a condensation byproduct with the carbonyl group on the benzene ring.

    • Molar Ratio: A large excess of isopropylamine is often used to ensure the complete conversion of the epoxide intermediate.

    • Purification: After the reaction, the excess isopropylamine is removed, and the pH is adjusted to precipitate the crude this compound. The crude product is then purified by recrystallization.

Final Product Purification

Issue 7: Difficulty in purifying the final this compound product.

  • Question: My final this compound product is impure. What is an effective purification method?

  • Answer: Recrystallization is the most common method for purifying the final product.

    • Solvent Selection: Toluene is a commonly used solvent for the recrystallization of this compound. The crude product is dissolved in hot toluene and allowed to cool slowly to form pure crystals.

    • Extraction: Before recrystallization, an extraction procedure is often employed. The reaction mixture can be acidified, and the product extracted into an organic solvent. The pH of the aqueous layer is then made basic to precipitate the product.

Data Presentation

Table 1: Reported Yields for Steps in this compound Synthesis

Reaction StepStarting MaterialProductReported YieldReference
N-Butyrylation & Fries Rearrangement (One-pot)4-Aminophenol2-acetyl-4-butyramidophenol55-66%
O-Alkylation with Epichlorohydrin2-acetyl-4-butyramidophenolN-(3-acetyl-4-(2,3-epoxypropoxy)phenyl)butanamideup to 90%
Condensation with IsopropylamineN-(3-acetyl-4-(2,3-epoxypropoxy)phenyl)butanamideThis compound70.3-72.5%
Overall Yield (Improved Process)4-AminophenolThis compound51.5%

Experimental Protocols

Protocol 1: Synthesis of 2-acetyl-4-butyramidophenol via Fries Rearrangement

This protocol is based on a solvent-free solid-phase rearrangement.

Materials:

  • N-(4-hydroxyphenyl)butanamide

  • Aluminum chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric acid

  • Toluene or Ethyl acetate for recrystallization

Procedure:

  • In a suitable reaction vessel, add aluminum chloride.

  • Heat the aluminum chloride with stirring to 100-105°C.

  • Add N-(4-hydroxyphenyl)butanamide in portions, maintaining the temperature.

  • After the addition is complete, raise the temperature to 130°C and maintain for 6 hours.

  • Cool the reaction mixture until it solidifies.

  • Carefully add ice water to the solid to hydrolyze the reaction mixture. Stir for several hours.

  • Filter the crude product and wash with water.

  • Recrystallize the crude product from toluene or ethyl acetate to obtain pure 2-acetyl-4-butyramidophenol.

Protocol 2: Synthesis of N-(3-acetyl-4-(2,3-epoxypropoxy)phenyl)butanamide

This protocol focuses on minimizing the polymerization of epichlorohydrin.

Materials:

  • 2-acetyl-4-butyramidophenol

  • Epichlorohydrin

  • Sodium hydroxide solution (3-20 wt%)

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Prepare a solution of sodium hydroxide in a reaction vessel and cool to 10-30°C.

  • Add 2-acetyl-4-butyramidophenol to the sodium hydroxide solution with stirring.

  • Slowly add epichlorohydrin dropwise to the reaction mixture while maintaining the temperature between 10-30°C.

  • Continuously add alkali solution during the reaction to maintain the pH.

  • After the reaction is complete (monitor by TLC), extract the product with an organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization if necessary.

Protocol 3: Synthesis of this compound

This protocol describes the final condensation step.

Materials:

  • N-(3-acetyl-4-(2,3-epoxypropoxy)phenyl)butanamide

  • Isopropylamine

  • Water (optional, as a co-solvent)

  • Hydrochloric acid

  • Sodium hydroxide solution

  • Toluene for recrystallization

Procedure:

  • In a reaction vessel, mix N-(3-acetyl-4-(2,3-epoxypropoxy)phenyl)butanamide with an excess of isopropylamine.

  • If using a co-solvent, add a small amount of water.

  • Heat the reaction mixture to 60-90°C and stir until the reaction is complete (monitor by TLC).

  • Distill off the excess isopropylamine.

  • Add water to the residue and adjust the pH to 1-2 with hydrochloric acid.

  • Filter the solution to remove any insoluble impurities.

  • Adjust the pH of the filtrate to 10-12 with a sodium hydroxide solution to precipitate the crude this compound.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from toluene to obtain pure this compound.

Visualizations

Acebutolol_Synthesis_Pathway 4-Aminophenol 4-Aminophenol N-(4-hydroxyphenyl)butanamide N-(4-hydroxyphenyl)butanamide 4-Aminophenol->N-(4-hydroxyphenyl)butanamide Butyric Anhydride 2-acetyl-4-butyramidophenol 2-acetyl-4-butyramidophenol N-(4-hydroxyphenyl)butanamide->2-acetyl-4-butyramidophenol Fries Rearrangement (AlCl3) Epoxide Intermediate N-(3-acetyl-4-(2,3-epoxypropoxy)phenyl)butanamide 2-acetyl-4-butyramidophenol->Epoxide Intermediate Epichlorohydrin, NaOH This compound This compound Epoxide Intermediate->this compound Isopropylamine

Caption: Synthetic pathway of this compound from 4-aminophenol.

Troubleshooting_Fries_Rearrangement Start Low Yield in Fries Rearrangement Cause1 Suboptimal Temperature Start->Cause1 Cause2 Insufficient Catalyst Start->Cause2 Cause3 Side Reactions Start->Cause3 Solution1 Optimize Temperature: - Higher temp for ortho isomer - Monitor with TLC Cause1->Solution1 Solution2 Ensure Sufficient Catalyst: - Use stoichiometric excess of AlCl3 Cause2->Solution2 Solution3 Minimize Side Reactions: - Use inert atmosphere - Control reaction time Cause3->Solution3

Caption: Troubleshooting workflow for low yield in Fries rearrangement.

Logical_Relationship_Yield_Improvement cluster_conditions Reaction Conditions cluster_reagents Reagents Temp Temperature Control Yield Improved Yield Temp->Yield Time Reaction Time Time->Yield Catalyst Catalyst Choice Catalyst->Yield Purity Starting Material Purity Purity->Yield Stoichiometry Reagent Stoichiometry Stoichiometry->Yield

Caption: Key factors influencing the yield of this compound synthesis.

References

Overcoming by-product formation in the synthesis of Acebutolol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Acebutolol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to by-product formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products encountered in the synthesis of this compound?

A1: The synthesis of this compound can be accompanied by the formation of several by-products, which can be broadly categorized as process-related impurities and degradation products. Common process-related impurities include Diacetolol, products from incomplete reactions or side-reactions during the Fries rearrangement, and by-products from the reaction with epichlorohydrin. Degradation products can arise from hydrolysis or oxidation of this compound or its intermediates.

Q2: What is the typical synthetic route for this compound, and where do by-products commonly form?

A2: A prevalent synthetic route for this compound starts from 4-aminophenol and proceeds through several key steps: acetylation, Fries rearrangement, hydrolysis, butyrylation, reaction with epichlorohydrin, and finally, condensation with isopropylamine.[1] By-products can be generated at multiple stages, particularly during the Fries rearrangement and the epichlorohydrin reaction.

Q3: How can I minimize the formation of by-products during the Fries rearrangement?

A3: The Fries rearrangement is a critical step where by-product formation can be significant. To minimize these, it is crucial to control the reaction conditions. One improved method suggests conducting the rearrangement at a suitable temperature of 120°C and using sodium chloride as a cosolvent.[1] This helps to simplify the operation and reduce the formation of two main impurities.[1]

Q4: What are the key considerations for the reaction with epichlorohydrin to avoid side reactions?

A4: The reaction of 2-acetyl-4-n-butyramidophenol with epichlorohydrin can lead to by-products such as those resulting from the ring-opening polymerization of epichlorohydrin.[2] To mitigate this, a detailed investigation has shown that controlling the molar ratio of the reactants and the base is critical. An optimized molar ratio of 2-acetyl-4-n-butyramidophenol to (S)-epichlorohydrin to 5% aqueous sodium hydroxide is 1:2.5:1.1.[1] Performing the reaction in dimethyl sulfoxide (DMSO) at 20°C for 12 hours has also been found to be effective.

Q5: Is there an improved synthetic process that reduces overall by-product formation?

A5: Yes, a newer process has been developed to simplify the synthesis and reduce impurities. This method involves carrying out the acetylation of both the amino and hydroxyl groups of 4-aminophenol in a single step, followed by hydrolysis, neutralization, and butyrylation in one reactor. This approach avoids the exchange reaction between the acetyl and butyl groups, thereby preventing the formation of two major by-products and achieving an overall yield of 51.5%.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield and purity after Fries Rearrangement Suboptimal reaction temperature and solvent conditions leading to side reactions.Optimize the reaction temperature to 120°C and use sodium chloride as a cosolvent to improve selectivity and yield.
Formation of polymeric by-products during reaction with epichlorohydrin Uncontrolled polymerization of epichlorohydrin.Carefully control the molar ratios of reactants. A recommended ratio is 1:2.5:1.1 for 2-acetyl-4-n-butyramidophenol, epichlorohydrin, and 5% aqueous sodium hydroxide, respectively. Use DMSO as the solvent and maintain a reaction temperature of 20°C.
Presence of Diacetolol impurity in the final product Incomplete butyrylation or side reaction involving an acetyl group. Diacetolol is also a known active metabolite of this compound.Ensure complete butyrylation by optimizing reaction time and temperature. The improved "one-pot" synthesis that avoids the exchange of acetyl and butyl groups can significantly reduce this impurity. Purification by recrystallization can also be employed.
Incomplete reaction during condensation with isopropylamine Inefficient reaction conditions.The final condensation step can be optimized. A study on the asymmetric synthesis of this compound suggests reacting the intermediate with isopropylamine in the presence of water at room temperature to avoid side reactions and improve yield.
Difficulty in purifying the intermediate 2-acetyl-4-n-butyramidophenol Presence of closely related impurities from the Fries rearrangement.Recrystallization is a common method for purification. A solvent-free solid-phase rearrangement reaction followed by hydrolysis and recrystallization has been reported to yield a product that meets the required standards for the intermediate.

Experimental Protocols

Protocol 1: Improved Synthesis of this compound Intermediate (2-acetyl-4-n-butyramidophenol)

This protocol is based on a simplified, higher-yield process.

  • One-Pot Acetylation, Hydrolysis, Neutralization, and Butyrylation:

    • Combine 4-aminophenol with the acetylating agent.

    • After acetylation of both the amino and hydroxyl groups, proceed with hydrolysis, neutralization, and butyrylation in the same reaction vessel. This avoids the isolation of intermediates and prevents the exchange of acetyl and butyl groups.

  • Fries Rearrangement:

    • To the product from the previous step, add aluminum chloride as the catalyst.

    • Add sodium chloride as a cosolvent.

    • Heat the reaction mixture to 120°C.

    • After the reaction is complete, hydrolyze the mixture with water.

    • The crude product is obtained by filtration and can be purified by recrystallization.

Protocol 2: Optimized Reaction with Epichlorohydrin

This protocol focuses on minimizing by-products during the formation of the epoxide intermediate.

  • Reaction Setup:

    • Dissolve 2-acetyl-4-n-butyramidophenol in dimethyl sulfoxide (DMSO).

    • The molar ratio of 2-acetyl-4-n-butyramidophenol to (S)-epichlorohydrin to 5% aqueous sodium hydroxide should be 1:2.5:1.1.

  • Reaction Execution:

    • Maintain the reaction temperature at 20°C.

    • Allow the reaction to proceed for 12 hours with stirring.

  • Work-up and Isolation:

    • After the reaction is complete, the product can be isolated by standard extraction and purification techniques.

Protocol 3: Final Condensation with Isopropylamine

This protocol describes the final step to produce this compound.

  • Reaction Setup:

    • Dissolve the epoxide intermediate from the previous step in a suitable solvent.

    • Add isopropylamine. The use of water as a co-solvent at room temperature has been shown to prevent side reactions, such as condensation with the carbonyl group on the benzene ring, and improve the yield.

  • Reaction and Purification:

    • Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitor by TLC or HPLC).

    • The final product, this compound, can be purified by recrystallization. A reported method uses toluene for recrystallization, yielding a white solid.

Quantitative Data Summary

Synthetic Method Key Optimization Overall Yield Purity Reference
Traditional RouteStandard conditionsLowerVariable
Improved "One-Pot" SynthesisSingle reactor for multiple steps, optimized Fries rearrangement51.5%Higher, with two main impurities reduced
Asymmetric SynthesisUse of (S)-epichlorohydrin, optimized condensation47.3%>98% optical purity

Visualizations

Acebutolol_Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_epoxidation Epoxidation cluster_final_step Final Product Formation 4-Aminophenol 4-Aminophenol Acetylation Acetylation Fries_Rearrangement Fries_Rearrangement Acetylation->Fries_Rearrangement Hydrolysis_Butyrylation Hydrolysis_Butyrylation Fries_Rearrangement->Hydrolysis_Butyrylation Intermediate_A 2-acetyl-4-n- butyramidophenol Hydrolysis_Butyrylation->Intermediate_A Reaction_with_Epichlorohydrin Reaction with Epichlorohydrin Intermediate_A->Reaction_with_Epichlorohydrin Epoxide_Intermediate Epoxide_Intermediate Reaction_with_Epichlorohydrin->Epoxide_Intermediate Condensation_with_Isopropylamine Condensation with Isopropylamine Epoxide_Intermediate->Condensation_with_Isopropylamine This compound This compound Condensation_with_Isopropylamine->this compound

Caption: General workflow for the synthesis of this compound.

Byproduct_Formation_Logic cluster_troubleshooting Troubleshooting Focus Fries_Rearrangement Fries Rearrangement Fries_Byproducts Ortho/Para Isomers & Other Rearrangement Products Fries_Rearrangement->Fries_Byproducts Side Reactions Epichlorohydrin_Reaction Reaction with Epichlorohydrin Polymeric_Byproducts Epichlorohydrin Polymers Epichlorohydrin_Reaction->Polymeric_Byproducts Polymerization Final_Condensation Final Condensation Incomplete_Reaction_Products Unreacted Intermediates Final_Condensation->Incomplete_Reaction_Products Incomplete Reaction Diacetolol_Impurity Diacetolol Hydrolysis_Butyrylation Hydrolysis/ Butyrylation Step Hydrolysis_Butyrylation->Diacetolol_Impurity Incomplete Butyrylation/ Group Exchange

Caption: Key steps prone to by-product formation in this compound synthesis.

References

Technical Support Center: Stabilizing Acebutolol Solutions for Long-Term Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability and reliability of experimental solutions are paramount. This guide provides detailed information and troubleshooting advice for the long-term use of Acebutolol solutions in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound hydrochloride is freely soluble in water.[1] For most in vitro experiments, sterile, deionized water or a buffered solution such as phosphate-buffered saline (PBS) is recommended. For certain analytical methods, methanol may be used.[1][2]

Q2: What are the optimal storage conditions for long-term stability of this compound solutions?

A2: Prepared aqueous solutions of this compound should be stored protected from light in tightly sealed containers. For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation. While specific long-term stability data for lab-prepared solutions is limited, storing in the dark at low temperatures will slow down hydrolytic and photolytic degradation processes.

Q3: My this compound solution has turned a pale yellow color. Is it still usable?

A3: A pale yellow discoloration may indicate degradation. This compound is known to be susceptible to photolytic degradation, which can cause changes in the solution's appearance.[3] It is recommended to prepare a fresh solution and ensure it is protected from light during storage and handling.

Q4: I observed a precipitate in my refrigerated this compound solution. What should I do?

A4: Precipitation upon cooling can occur if the concentration of this compound exceeds its solubility at that temperature. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, it may be a degradation product, and a fresh solution should be prepared. To avoid this, consider preparing a slightly less concentrated stock solution or storing it at a controlled room temperature if the experiment allows, though this may shorten its shelf-life.

Q5: How does pH affect the stability of this compound solutions?

A5: this compound is labile in both acidic and alkaline conditions.[3] It is most stable in neutral aqueous solutions. Therefore, using a neutral buffer (pH ~7.0-7.4) is advisable for long-term storage of aqueous solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudiness or Particulate Matter Bacterial or fungal contamination.Discard the solution. Prepare a new solution using sterile technique and filter-sterilize (0.22 µm filter) if appropriate for your application.
Precipitation of this compound or a degradation product.Check the concentration and storage temperature. Try gentle warming and agitation. If the precipitate persists, prepare a fresh solution.
Unexpected Experimental Results Degradation of this compound leading to reduced potency.Prepare a fresh stock solution. Verify the storage conditions (light and temperature protection).
Incorrect solution concentration.Re-verify calculations and preparation steps. If possible, confirm the concentration using a spectrophotometer or HPLC.
Discoloration of Solution Photodegradation.Discard the solution. Prepare a new solution and store it in an amber vial or a container wrapped in aluminum foil to protect it from light.
Chemical reaction with container material.Use high-quality, inert glass or polypropylene containers for storage.

Data on this compound Stability and Degradation

Table 1: Summary of this compound Stability under Stress Conditions

Stress Condition Observation Key Degradation Products Identified Reference
Acidic Hydrolysis Labile1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone (DP-I)
Alkaline Hydrolysis LabileDP-I and 1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanone (DP-IV)
Oxidative Stress Stable-
Thermal Stress Stable-
Photolytic Stress LabileN-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamide (DP-II) and 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanone (DP-III)
Neutral Hydrolysis Stable-

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound Hydrochloride powder

  • Sterile, deionized water or PBS (pH 7.4)

  • Sterile 15 mL or 50 mL conical tubes (or amber glass vials)

  • 0.22 µm sterile syringe filter (optional)

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound Hydrochloride for your desired volume of 10 mM solution (Molar Mass of this compound HCl = 372.89 g/mol ).

  • Weigh the calculated amount of this compound Hydrochloride powder and transfer it to the sterile conical tube or vial.

  • Add the desired volume of sterile water or PBS to the tube.

  • Vortex the solution until the this compound Hydrochloride is completely dissolved.

  • (Optional) For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile container.

  • Label the container clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the solution at 2-8°C, protected from light.

In Vitro Beta-Blocker Activity Assessment using a cAMP Assay

This protocol provides a general framework for assessing the beta-blocking activity of this compound by measuring its ability to inhibit the isoproterenol-induced increase in intracellular cyclic AMP (cAMP) in a suitable cell line (e.g., HEK293 cells expressing the β1-adrenergic receptor).

Materials:

  • HEK293 cells (or other suitable cell line) expressing the β1-adrenergic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Isoproterenol (a non-selective β-agonist)

  • This compound stock solution

  • cAMP assay kit (e.g., a competitive immunoassay or a luciferase-based reporter assay)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound solution in serum-free medium.

    • Aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add the different concentrations of this compound to the wells and incubate for 30 minutes at 37°C. Include a "vehicle control" group with no this compound.

  • Agonist Stimulation:

    • Prepare a solution of isoproterenol in serum-free medium at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the isoproterenol solution to all wells except for the "basal" control wells.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Visualizations

Acebutolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Blocks Adrenaline Adrenaline Adrenaline->Beta1_AR Activates Gs_protein Gs Protein (inactive) Beta1_AR->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active AC Adenylyl Cyclase (inactive) Gs_protein_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active ATP ATP cAMP cAMP ATP->cAMP Conversion AC (active) PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Cellular Response (e.g., increased heart rate) PKA_active->Cellular_Response Phosphorylates targets leading to Acebutolol_Degradation_Pathway cluster_degradation Degradation Pathways This compound This compound DP1 DP-I (Amide Hydrolysis) This compound->DP1 Acid/Alkali DP2 DP-II (Photodegradation) This compound->DP2 Light DP3 DP-III (Photodegradation) This compound->DP3 Light DP4 DP-IV (Alkaline Hydrolysis) This compound->DP4 Alkali Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (various concentrations) start->treatment stimulation Stimulate with Isoproterenol treatment->stimulation lysis Lyse Cells stimulation->lysis cAMP_measurement Measure cAMP Levels lysis->cAMP_measurement analysis Data Analysis (IC50 determination) cAMP_measurement->analysis end End analysis->end

References

Technical Support Center: Troubleshooting Acebutolol Variability in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro assays involving acebutolol.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with this compound. What are the common causes of this variability?

Variability in in vitro assays with this compound can stem from several factors related to its physicochemical properties, stability, and potential for assay interference. Key areas to investigate include:

  • Solubility and Precipitation: this compound hydrochloride is freely soluble in water, but the base form has lower aqueous solubility.[1] Precipitation in your stock solutions or in the final assay plate can lead to significant variability.

  • pH-Dependent Stability: this compound's stability is pH-dependent. It is more stable in acidic conditions and degradation can occur in neutral or alkaline solutions, which are common in cell culture media.[2][3]

  • Metabolism by Cells: Cells in culture can metabolize this compound, primarily into its active metabolite, diacetolol.[4][5] The rate of metabolism can vary between cell lines and over the duration of the experiment, leading to changing concentrations of the parent drug and its metabolite.

  • Assay Interference: this compound and its metabolites may directly interfere with certain assay components or detection methods. For example, it has been shown to interfere with colorimetric assays like the Zimmermann reaction.

  • Presence of Phenol Red: The pH indicator phenol red, common in many cell culture media, has been shown to have estrogenic effects and can interfere with the activity of certain compounds.

Q2: How can I ensure my this compound stock solution is properly prepared and stable?

Proper preparation and storage of your this compound stock solution are critical for reproducible results.

  • Use the Hydrochloride Salt: For aqueous solutions, it is recommended to use this compound hydrochloride, which is freely soluble in water.

  • Solvent Selection: If using an organic solvent for the free base, ensure it is of high purity and compatible with your assay system. The final concentration of the solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • pH of Stock Solution: Consider preparing your stock solution in a slightly acidic buffer (e.g., pH 4.5-5.5) to improve stability, especially for long-term storage.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation. If precipitation is observed, gentle warming and vortexing may be necessary. However, if the precipitate does not redissolve, it is best to prepare a fresh stock solution.

Q3: My cell viability assay results (e.g., MTT, resazurin) are fluctuating when using this compound. What could be the cause?

Fluctuations in viability assays can be due to several factors:

  • Direct Interference with Assay Chemistry: While direct interference of this compound with MTT or resazurin reduction has not been extensively documented in the literature reviewed, it remains a possibility. Some compounds can directly reduce the assay reagents or interfere with the cellular metabolic processes that the assays measure.

  • Effects on Mitochondrial Function: Beta-blockers can have off-target effects on mitochondrial function, which is the basis for MTT and resazurin assays. This could lead to an over- or underestimation of cell viability that is not directly related to cytotoxicity.

  • Time-Dependent Effects: The conversion of this compound to its active metabolite, diacetolol, over the course of the experiment can lead to a changing pharmacological effect on the cells, which could be reflected in the viability readouts at different time points.

  • Precipitation in Wells: If this compound precipitates in the assay wells, it will lead to inconsistent concentrations of the drug being exposed to the cells.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Endpoint Readings
Potential Cause Troubleshooting Step Experimental Protocol
Incomplete Solubilization or Precipitation 1. Visually inspect stock and working solutions for particulates. 2. Prepare a fresh stock solution using a different solvent or by adjusting the pH. 3. Pre-warm the cell culture medium to 37°C before adding the this compound working solution to aid solubility.Solubility Check Protocol: 1. Prepare the highest concentration of this compound to be used in the assay in cell culture medium. 2. Incubate under the same conditions as the assay (e.g., 37°C, 5% CO2) for the duration of the experiment. 3. At various time points, visually inspect the solution under a microscope for any signs of precipitation.
Uneven Cell Seeding 1. Ensure a single-cell suspension before seeding. 2. Use a calibrated multichannel pipette and mix the cell suspension between dispensing to each plate. 3. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.Cell Seeding Protocol: 1. Trypsinize and resuspend cells in fresh medium. 2. Perform a cell count and calculate the required cell density. 3. Dilute the cell suspension to the final seeding concentration. 4. Gently swirl the cell suspension before aspirating with the pipette for each row of the plate.
Edge Effects in Microplates 1. Avoid using the outer wells of the microplate for experimental conditions. 2. Fill the outer wells with sterile PBS or cell culture medium to maintain a humidified environment across the plate.Plate Layout Protocol: 1. Design your experiment to place control and experimental wells in the central part of the plate. 2. Use the perimeter wells as a buffer zone.
Issue 2: Unexpected or Non-Reproducible Dose-Response Curves
Potential Cause Troubleshooting Step Experimental Protocol
This compound Degradation 1. Prepare fresh working solutions of this compound for each experiment. 2. Minimize the exposure of stock and working solutions to light and elevated temperatures. 3. Consider the pH of your assay medium, as this compound is less stable at neutral to alkaline pH.Stability Test in Media: 1. Prepare a solution of this compound in your cell culture medium at a known concentration. 2. Incubate under your standard assay conditions. 3. At different time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze the concentration of this compound and its major metabolite, diacetolol, using a validated HPLC method.
Cellular Metabolism to Diacetolol 1. Be aware that the observed effect is likely a combination of this compound and diacetolol activity. Diacetolol is also pharmacologically active. 2. Consider using a cell line with low metabolic activity or inhibiting the specific metabolic enzymes if the goal is to study the parent compound alone.Metabolite Activity Assay: 1. If commercially available, test the activity of diacetolol in your assay system in parallel with this compound. 2. This will help to understand the contribution of the metabolite to the overall observed effect.
Assay Interference 1. Run a cell-free control to check for direct interference of this compound with the assay reagents. 2. For fluorescence-based assays, measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. Some beta-blockers are known to be fluorescent.Cell-Free Interference Protocol: 1. In a multi-well plate, add your assay reagents to cell culture medium without cells. 2. Add a range of this compound concentrations to these wells. 3. Incubate and read the plate according to your standard protocol. 4. A significant signal in the absence of cells indicates direct interference.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Diacetolol

PropertyThis compoundDiacetolol (Metabolite)Reference(s)
Molecular Weight 336.4 g/mol -
pKa 9.52-
LogP 1.71-
Aqueous Solubility 259 mg/L-
Protein Binding 11-19%6-9%
Plasma Half-life 3-4 hours8-13 hours

Table 2: Stability of this compound in Acidic Conditions

Condition Observation Reference(s)
Hydrochloric Acid (0.1 M, 0.5 M, 1 M) Degradation rate increases with increasing acid concentration and temperature.
pH < 1.5 No this compound metabolites pass into low polarity solvents.
pH > 13 Quantitative passage of this compound into extraction solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution for In Vitro Assays
  • Materials:

    • This compound hydrochloride powder

    • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • 0.22 µm syringe filter

  • Procedure:

    • Aseptically weigh the desired amount of this compound hydrochloride powder.

    • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution until the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).

Protocol 2: Cell-Free Interference Assay for Fluorescence-Based Readouts
  • Materials:

    • This compound stock solution

    • Cell culture medium (without phenol red is recommended)

    • The specific fluorescent dye/reagent used in your assay

    • Black, clear-bottom multi-well plates suitable for fluorescence measurements

    • Plate reader with fluorescence capabilities

  • Procedure:

    • Prepare a serial dilution of this compound in cell culture medium to cover the range of concentrations used in your experiments, plus one higher concentration.

    • In a multi-well plate, add the cell culture medium to each well.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Add the fluorescent dye/reagent to all wells at the final assay concentration.

    • Incubate the plate for the same duration as your cellular assay.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Interpretation: A dose-dependent increase or decrease in fluorescence in the absence of cells indicates direct interference of this compound with the fluorescent dye or its measurement.

Visualizations

Acebutolol_Metabolism This compound This compound Acetolol Acetolol (Hydrolytic Metabolite) This compound->Acetolol CES2 (Hydrolysis) Diacetolol Diacetolol (Active Metabolite) Acetolol->Diacetolol NAT2 (Acetylation) Oxidative_Metabolites Oxidative Metabolites Acetolol->Oxidative_Metabolites CYP2C19 (Oxidation) Conjugated_Metabolite N-acetylcysteine Conjugate Oxidative_Metabolites->Conjugated_Metabolite Conjugation

Caption: Metabolic pathway of this compound in vitro.

Troubleshooting_Workflow Start Inconsistent In Vitro Assay Results Check_Solubility Check this compound Solubility & Stability Start->Check_Solubility Check_Assay_Interference Evaluate Assay Interference Check_Solubility->Check_Assay_Interference [Solubility OK] Optimize_Protocol Optimize Assay Protocol Check_Solubility->Optimize_Protocol [Precipitation/ Degradation] Check_Cellular_Factors Assess Cellular Factors Check_Assay_Interference->Check_Cellular_Factors [No Interference] Check_Assay_Interference->Optimize_Protocol [Interference Detected] Check_Cellular_Factors->Optimize_Protocol [Cellular Factors Addressed] Check_Cellular_Factors->Optimize_Protocol [Metabolism/ Toxicity] End Consistent Results Optimize_Protocol->End

References

Technical Support Center: Optimizing Acebutolol Dosage for Rodent Models of Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acebutolol in rodent models of cardiovascular disease.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimental procedures involving this compound in rodent models.

1. Drug Preparation and Administration

  • Q: What is the recommended solvent for preparing this compound for oral administration in rodents?

    • A: this compound hydrochloride is freely soluble in water.[1] For oral gavage, sterile water or saline (0.9% NaCl) are common and appropriate vehicles. To enhance palatability for voluntary oral administration, a 10% sucrose solution can be used to dissolve the drug.

  • Q: How should I prepare this compound for intraperitoneal (IP) or intravenous (IV) injection?

    • A: For injections, this compound hydrochloride should be dissolved in a sterile, isotonic vehicle such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to minimize irritation and ensure physiological compatibility. The pH of the final solution should be between 5 and 9. For poorly soluble compounds intended for IV administration in rats, a vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been described, though this compound's solubility in aqueous solutions usually makes such complex vehicles unnecessary.

  • Q: I'm observing precipitation in my this compound solution. What should I do?

    • A: Ensure you are using a fresh, high-quality source of this compound hydrochloride. If precipitation occurs, gentle warming or sonication may help to redissolve the compound. However, be cautious not to degrade the drug with excessive heat. Always prepare solutions fresh on the day of the experiment if possible. The stability of this compound in acidic solutions decreases with increasing temperature and acid concentration.

  • Q: What are the best practices for oral gavage to minimize stress and injury to the animal?

    • A: Proper restraint is crucial. Ensure the animal's head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.[2] Use a flexible plastic or ball-tipped stainless steel gavage needle of the appropriate size for the animal to prevent esophageal trauma.[3] Administer the solution slowly to avoid regurgitation and aspiration.[2] Coating the gavage needle with a sucrose solution has been shown to reduce stress in mice. For detailed procedural guidance, refer to established protocols on oral gavage in rodents.[2]

  • Q: I'm having difficulty with intravenous tail vein injections in rats. What can I do to improve my success rate?

    • A: Warming the tail using a heat lamp or warm water (37-40°C) can help dilate the lateral tail veins, making them more visible and accessible. Use a small gauge needle (25-27G for mice, 21-23G for rats) with the bevel facing up. Start injections more distally on the tail to allow for subsequent attempts at more proximal sites if the initial attempt is unsuccessful. A slow injection rate is important to prevent vascular rupture. If swelling occurs at the injection site, the needle is likely not in the vein, and the injection should be stopped immediately.

2. Dosage and Efficacy

  • Q: What is a good starting dose for this compound in a rat model of hypertension?

    • A: For intraperitoneal (i.p.) administration in spontaneously hypertensive rats (SHR) and DOCA-NaCl hypertensive rats, a dose range of 0.5 to 20 mg/kg has been shown to produce a hypotensive effect. For chronic oral administration in SHR, a dose of 100 mg/kg/day has been used. It is recommended to start with a dose in the lower end of the effective range and titrate up as needed based on blood pressure measurements.

  • Q: What dosages of this compound have been used in rodent models of myocardial infarction?

    • A: While specific optimal dosages for rodent models of myocardial infarction are not as well-defined in the literature as for hypertension, studies in other species can provide a starting point. For example, in dogs, an intravenous dose of 0.5 mg/kg has been used in the acute phase of myocardial infarction. In humans, a 1 mg/kg IV dose followed by oral administration has been studied. Given the higher metabolic rate in rodents, a higher dose may be required. A pilot study to determine the optimal dose for your specific model is recommended.

  • Q: Are there established doses for this compound in rodent arrhythmia models?

    • A: In an in vitro study using isolated rat hearts, a high concentration of 1.1 x 10-4M this compound was effective in suppressing reperfusion-induced ventricular arrhythmias. In a study with mice genetically predisposed to seizures and cardiac arrhythmias, daily injections of 10 mg/kg of this compound showed some therapeutic effects. The choice of dose will be highly dependent on the specific arrhythmia model being used.

3. Monitoring and Troubleshooting

  • Q: What are the expected cardiovascular effects of this compound in rodents?

    • A: this compound is a cardioselective beta-1 adrenergic receptor antagonist. Therefore, you should expect to see a dose-dependent decrease in heart rate and blood pressure.

  • Q: My animals are showing signs of excessive bradycardia or hypotension. What should I do?

    • A: This indicates that the dose of this compound may be too high. It is crucial to reduce the dosage in subsequent experiments. If severe symptoms occur, supportive care may be necessary, and the animal should be closely monitored.

  • Q: I am not observing the expected hypotensive or anti-arrhythmic effects. What could be the reason?

    • A: There are several potential reasons for a lack of efficacy:

      • Insufficient Dosage: The dose may be too low for the specific animal model and strain. Consider a dose-response study to determine the optimal dosage.

      • Administration Issues: For oral administration, ensure proper gavage technique to confirm the full dose was delivered to the stomach. For IV injections, extravasation (leakage outside the vein) can significantly reduce the effective dose.

      • Drug Stability: Ensure that the this compound solution was prepared correctly and is stable.

      • Model-Specific Factors: The pathophysiology of your specific cardiovascular disease model may be less responsive to beta-1 blockade.

  • Q: What are some of the reported side effects of this compound in animal studies?

    • A: High doses of this compound in animal studies have been associated with sedation. In some toxicity studies, occasional vomiting and weight loss have been observed in dogs at high doses. While this compound is cardioselective, at higher doses, it can also affect beta-2 receptors, potentially leading to bronchoconstriction, although this is less of a concern than with non-selective beta-blockers.

Data Presentation: this compound Dosages in Rodent Models

The following tables summarize quantitative data on this compound dosages used in various rodent models of cardiovascular disease.

Table 1: this compound Dosages in Rodent Hypertension Models

Rodent ModelAdministration RouteDosage RangeObserved EffectReference
Spontaneously Hypertensive Rat (SHR)Intraperitoneal (i.p.)0.5 - 20 mg/kgDose-dependent hypotensive action
Spontaneously Hypertensive Rat (SHR)Oral100 mg/kg/dayLowered blood pressure
DOCA-NaCl Hypertensive RatIntraperitoneal (i.p.)0.5 - 20 mg/kgHypotensive action
Wistar-Kyoto Rat (WKY - Normotensive Control)Intraperitoneal (i.p.)0.5 - 20 mg/kgHypotensive action

Table 2: this compound Dosages in Other Rodent Cardiovascular Studies

Study FocusRodent ModelAdministration RouteDosage/ConcentrationObserved EffectReference
Arrhythmia (Reperfusion)Isolated Rat HeartPerfusion1.1 x 10-4 MSuppressed ventricular arrhythmias
Arrhythmia (Genetic Model)Scn1b null miceDaily injection10 mg/kgModest increase in survival, prevention of heart rate drop before death
PharmacokineticsSprague-Dawley RatIntravenous (i.v.)5, 15, 30, 50 mg/kgLinear pharmacokinetics
Reproduction StudiesRatOralUp to 60 mg/kg/dayNo teratogenic effects

Experimental Protocols

1. Protocol for Oral Gavage Administration of this compound in Rats

  • Materials:

    • This compound hydrochloride powder

    • Sterile water or 0.9% saline

    • Appropriately sized flexible plastic or ball-tipped stainless steel gavage needle (e.g., 18-20 gauge for adult rats)

    • Syringe (1-3 mL)

    • Animal scale

  • Procedure:

    • Weigh the rat to determine the correct dose volume. The volume should generally not exceed 10 mL/kg body weight.

    • Prepare a fresh solution of this compound in sterile water or saline at the desired concentration. Ensure the drug is fully dissolved.

    • Draw the calculated volume of the this compound solution into the syringe attached to the gavage needle.

    • Firmly but gently restrain the rat, ensuring its head and body are in a straight line.

    • Insert the gavage needle into the mouth, slightly to one side to avoid the incisors.

    • Gently advance the needle along the roof of the mouth and down the esophagus. The animal should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and reposition.

    • Once the needle is in the stomach (pre-measure the needle length against the animal from the tip of the nose to the last rib), slowly administer the solution.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

2. Protocol for Intravenous Tail Vein Injection of this compound in Mice

  • Materials:

    • This compound hydrochloride powder

    • Sterile 0.9% saline

    • Mouse restrainer

    • Heat lamp or warm water bath

    • 25-27 gauge needle with a 1 mL syringe

    • Alcohol wipes

  • Procedure:

    • Prepare a sterile solution of this compound in 0.9% saline.

    • Place the mouse in a restrainer.

    • Warm the mouse's tail using a heat lamp or by immersing it in warm water (37-40°C) for a few minutes to dilate the lateral tail veins.

    • Wipe the tail with an alcohol wipe.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion may be indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the this compound solution. The vein should blanch, and there should be no swelling at the injection site.

    • If swelling occurs, withdraw the needle immediately as this indicates an unsuccessful injection.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitor Monitoring Phase cluster_analysis Analysis Phase animal_model Select Rodent Model (e.g., SHR, C57BL/6) dose_calc Calculate this compound Dose (mg/kg) animal_model->dose_calc sol_prep Prepare Dosing Solution (e.g., Saline, Water) dose_calc->sol_prep admin_route Administer this compound (Oral, IP, IV) sol_prep->admin_route telemetry Cardiovascular Monitoring (Telemetry: BP, HR, ECG) admin_route->telemetry data_acq Data Acquisition telemetry->data_acq data_analysis Data Analysis data_acq->data_analysis troubleshoot Troubleshooting & Dosage Adjustment data_analysis->troubleshoot conclusion Conclusion data_analysis->conclusion troubleshoot->dose_calc Iterate

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound beta1_ar β1-Adrenergic Receptor This compound->beta1_ar Inhibits g_protein Gs Protein beta1_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates ca_channels L-type Ca2+ Channels pka->ca_channels Phosphorylates (Inhibits) cardiac_effects Decreased Heart Rate & Contractility ca_channels->cardiac_effects Leads to

Caption: this compound's mechanism of action via the β1-adrenergic signaling pathway.

References

Addressing poor oral bioavailability of Acebutolol in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability of Acebutolol in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound and why is it considered poor?

This compound is well absorbed from the gastrointestinal tract, but it undergoes extensive first-pass metabolism in the liver. This results in a relatively low oral bioavailability, typically ranging from 35% to 50%.[1][2][3] Its major active metabolite is diacetolol.[1][2]

Q2: What are the main factors contributing to the poor oral bioavailability of this compound?

The primary factors limiting the oral bioavailability of this compound are:

  • Extensive First-Pass Metabolism: After oral administration, a significant portion of this compound is metabolized by the liver before it reaches systemic circulation. This is the main reason for its reduced bioavailability.

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein (P-gp) efflux pump in the intestines. This transporter actively pumps the drug back into the intestinal lumen, reducing its net absorption.

  • Low Permeability: this compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and low permeability.

Q3: How does food intake affect the bioavailability of this compound?

Food intake does not significantly alter the overall bioavailability (Area Under the Curve - AUC) of this compound. However, it may slightly decrease the rate of absorption and the peak plasma concentration (Cmax).

Q4: Are there any known drug or food interactions that can alter the bioavailability of this compound?

Yes, grapefruit juice has been shown to slightly decrease the plasma concentrations of both this compound and its active metabolite, diacetolol. This is thought to be due to interference with gastrointestinal absorption.

Troubleshooting Guide for Experimental Setups

Issue: Inconsistent or lower-than-expected plasma concentrations of this compound in animal models.

Possible Cause 1: Significant First-Pass Metabolism

  • Troubleshooting Tip: To bypass the first-pass effect and determine the maximum achievable systemic exposure, consider administering this compound via an alternative route, such as intravenous (IV) injection, in a parallel experimental group. This will provide a baseline for 100% bioavailability.

Possible Cause 2: P-glycoprotein (P-gp) Mediated Efflux

  • Troubleshooting Tip: Co-administration of a P-gp inhibitor can help to assess the contribution of efflux to this compound's low bioavailability. Verapamil is a known P-gp inhibitor that has been shown to increase the absorption of this compound in rats.

Possible Cause 3: Formulation and Dissolution Issues

  • Troubleshooting Tip: While this compound has high solubility, the formulation used can impact its dissolution rate and subsequent absorption. Ensure that the vehicle used for oral administration is appropriate and that the drug is fully dissolved before administration. For solid dosage forms, perform dissolution testing to ensure complete and rapid release.

Strategies to Enhance Oral Bioavailability in Research

Several formulation and drug delivery strategies are being explored to overcome the poor oral bioavailability of this compound:

  • Mucoadhesive Buccal Tablets: This approach allows for the absorption of this compound directly through the buccal mucosa, bypassing the gastrointestinal tract and first-pass metabolism. Studies have shown that mucoadhesive buccal tablets can provide sustained release and improve bioavailability.

  • Gastroretentive Drug Delivery Systems (GRDDS): Floating tablets are a type of GRDDS designed to prolong the gastric residence time of the drug, allowing for a longer absorption window in the upper gastrointestinal tract. This can lead to improved bioavailability and therapeutic efficacy.

  • Novel Drug Delivery Systems: The use of nanocarriers, such as solid lipid nanoparticles, and other advanced formulation techniques are general strategies to improve the oral bioavailability of drugs with challenges like this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the modulation of this compound's bioavailability.

Table 1: Effect of Verapamil (P-gp Inhibitor) on this compound Absorption in Rats

GroupTreatmentAbsorption Rate Constant (kap) (h-1)Fold Increase in Absorption
1 (Control)This compound (260 µg/mL)0.47 ± 0.045-
2This compound (260 µg/mL) + Verapamil (200 µg/mL)0.39 ± 0.076Not Significant
3This compound (260 µg/mL) + Verapamil (400 µg/mL)1.37 ± 0.031~3-fold

Data from an in-situ intestinal perfusion study in rats.

Table 2: Effect of Grapefruit Juice on this compound and Diacetolol Pharmacokinetics in Humans

ParameterThis compound (Control)This compound (with Grapefruit Juice)% ChangeDiacetolol (Control)Diacetolol (with Grapefruit Juice)% Change
Cmax (ng/mL) 872 ± 207706 ± 140-19%---24%
AUC0-33h (ng·h/mL) 4498 ± 9394182 ± 915-7%---18%
t1/2 (h) 4.05.1+27.5%---
Ae (Amount excreted in urine) UnchangedUnchanged0%---20%

Data from a randomized crossover study in 10 healthy subjects.

Experimental Protocols

Protocol 1: In-Situ Intestinal Perfusion in Rats to Evaluate the Effect of P-gp Inhibition on this compound Absorption

This protocol is based on the methodology described by Al-Ghazawi et al. (2018).

  • Animal Preparation:

    • Use healthy male Wistar albino rats (250-300g).

    • Fast the rats for 12-18 hours before the experiment with free access to water.

    • Anesthetize the rats with an intraperitoneal injection of thiopental (50 mg/kg).

    • Maintain the body temperature at 37°C using a heating lamp.

    • Perform a midline abdominal incision to expose the small intestine.

    • Insert cannulas at the beginning of the duodenum and the end of the ileum to create an isolated intestinal segment.

  • Perfusion Procedure:

    • Prepare the perfusion solutions:

      • Group 1 (Control): this compound (260 µg/mL) in normal saline.

      • Group 2: this compound (260 µg/mL) and Verapamil (200 µg/mL) in normal saline.

      • Group 3: this compound (260 µg/mL) and Verapamil (400 µg/mL) in normal saline.

    • Perfuse the intestinal segment with the respective solution at a constant flow rate.

    • Collect the perfusate at specific time intervals.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected perfusate samples using a validated analytical method (e.g., UV-spectrophotometry or HPLC).

    • Calculate the absorption rate constant (kap) based on the disappearance of the drug from the intestinal lumen over time.

Visualizations

Acebutolol_Absorption_Metabolism cluster_GITract Gastrointestinal Tract cluster_Circulation Systemic Circulation cluster_Liver Liver Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution Intestinal Lumen Intestinal Lumen Dissolution->Intestinal Lumen This compound Enterocytes Enterocytes Intestinal Lumen->Enterocytes Absorption Enterocytes->Intestinal Lumen P-gp Efflux Portal Vein Portal Vein Enterocytes->Portal Vein Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation <50% Bioavailable this compound Metabolites (Diacetolol) Metabolites (Diacetolol) Liver->Metabolites (Diacetolol) Metabolites (Diacetolol)->Systemic Circulation

Caption: this compound's absorption and first-pass metabolism pathway.

Bioavailability_Enhancement_Workflow cluster_Problem Problem Identification cluster_Strategies Formulation Strategies cluster_Evaluation In-vitro / In-vivo Evaluation cluster_Outcome Desired Outcome Poor Oral Bioavailability Poor Oral Bioavailability Mucoadhesive Formulations Mucoadhesive Formulations Poor Oral Bioavailability->Mucoadhesive Formulations Gastroretentive Systems Gastroretentive Systems Poor Oral Bioavailability->Gastroretentive Systems P-gp Inhibition P-gp Inhibition Poor Oral Bioavailability->P-gp Inhibition In-vitro Dissolution In-vitro Dissolution Mucoadhesive Formulations->In-vitro Dissolution Gastroretentive Systems->In-vitro Dissolution Ex-vivo Permeation Ex-vivo Permeation P-gp Inhibition->Ex-vivo Permeation In-vitro Dissolution->Ex-vivo Permeation In-vivo Animal Studies In-vivo Animal Studies Ex-vivo Permeation->In-vivo Animal Studies Enhanced Bioavailability Enhanced Bioavailability In-vivo Animal Studies->Enhanced Bioavailability

Caption: Experimental workflow for enhancing this compound's bioavailability.

References

Technical Support Center: Minimizing Off-Target Effects of Acebutolol in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Acebutolol in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound's primary on-target effect is as a cardioselective β1-adrenergic receptor antagonist.[1][2] It also possesses intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at the β-receptor.[3][4][5] Its major active metabolite, diacetolol, also contributes to its β-blocking effects and has ISA. A notable potential off-target effect is the inhibition of the JNK signaling pathway by interfering with the JNK-JIP1 interaction.

Q2: What is Intrinsic Sympathomimetic Activity (ISA) and how can it affect my experiments?

A2: Intrinsic Sympathomimetic Activity (ISA) is the capacity of a β-blocker to also partially stimulate β-adrenergic receptors. In a cell-based assay, this can lead to a low level of receptor activation even in the absence of a full agonist. This may result in unexpected increases in downstream signaling molecules like cAMP, which could be misinterpreted as an off-target effect or experimental artifact. For example, this compound has been shown to produce a maximal stimulatory effect that is approximately 17% of that induced by the full agonist isoproterenol in isolated rat atrium.

Q3: My cells are showing unexpected levels of JNK phosphorylation inhibition. Could this be an off-target effect of this compound?

A3: Yes, this is a plausible off-target effect. Studies have shown that this compound can inhibit JNK phosphorylation by disrupting the JNK-JIP1 protein-protein interaction. This effect was observed to be dose-dependent and resulted in increased glucose uptake in certain cell models. If your experimental model is sensitive to alterations in the JNK pathway, you may need to consider this off-target activity in your data interpretation.

Q4: How does the active metabolite of this compound, diacetolol, differ in its effects?

A4: Diacetolol is the major, pharmacologically active metabolite of this compound. It is also a β1-selective antagonist with intrinsic sympathomimetic activity. Some studies suggest that diacetolol is more cardioselective than its parent compound, this compound. It's important to consider that in your cell-based system, if the cells are capable of metabolizing this compound, you are likely observing the combined effects of both compounds.

Q5: Should I be concerned about serum protein binding in my cell culture media?

A5: Yes, the concentration of free, unbound drug is what is available to interact with your cells. This compound has a relatively low plasma protein binding affinity (around 11-26%), and its metabolite diacetolol binds even less (about 6-9%). However, the presence of fetal bovine serum (FBS) or other proteins in your cell culture media can still sequester a fraction of the drug, reducing the effective concentration. It is advisable to calculate the free concentration of this compound in your media, especially when comparing results across experiments with different serum concentrations.

Q6: Are there alternative β-blockers I can use as controls that lack Intrinsic Sympathomimetic Activity?

A6: Yes, using a β-blocker without ISA can be an excellent control to dissect the specific effects of β1-blockade from those of partial agonism. Metoprolol and atenolol are cardioselective β1-blockers that lack ISA and can be suitable alternatives for comparative experiments.

Data Presentation

Table 1: Comparative Selectivity and Intrinsic Sympathomimetic Activity (ISA) of this compound and its Metabolite

CompoundPrimary TargetRelative SelectivityIntrinsic Sympathomimetic Activity (ISA)Key Considerations
This compound β1-adrenergic receptorCardioselectiveYes (Partial Agonist)The presence of ISA may lead to low-level receptor activation.
Diacetolol β1-adrenergic receptorMore cardioselective than this compoundYesMajor active metabolite; its effects should be considered in metabolically active cells.
Metoprolol β1-adrenergic receptorCardioselectiveNoA suitable control to isolate the effects of pure β1-antagonism without ISA.
Propranolol β1 and β2-adrenergic receptorsNon-selectiveNoA non-selective antagonist useful for determining if observed effects are β1-specific.

Table 2: Known and Potential Off-Target Interactions of this compound

Off-TargetPathwayObserved Effect in vitroPotential Impact on Experiments
JNK-JIP1 Interaction MAP Kinase SignalingInhibition of JNK phosphorylationMay alter cellular processes regulated by JNK, such as apoptosis, inflammation, and metabolism.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for β1-adrenergic receptors in a cell membrane preparation.

  • Cell Membrane Preparation:

    • Culture cells expressing the β1-adrenergic receptor to a high density.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer and mechanical homogenization.

    • Centrifuge the lysate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well filter plate, add a constant concentration of a suitable radioligand for the β1-adrenergic receptor (e.g., ³H-CGP 12177).

    • Add increasing concentrations of unlabeled this compound (the competitor).

    • To each well, add a consistent amount of the cell membrane preparation.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).

  • Incubation and Filtration:

    • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

    • Harvest the membranes onto the filter plate using a vacuum manifold.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay to Measure Antagonism and ISA

This protocol measures the ability of this compound to both inhibit agonist-induced cAMP production and to stimulate cAMP production on its own (ISA).

  • Cell Preparation:

    • Seed cells expressing the β1-adrenergic receptor into a 96-well plate and culture overnight.

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Mode:

    • Add increasing concentrations of this compound to the wells.

    • Incubate for a short period.

    • Add a fixed, sub-maximal concentration of a β-agonist (e.g., isoproterenol).

    • Incubate for a time sufficient to stimulate cAMP production.

  • Agonist Mode (to measure ISA):

    • In a separate set of wells, add increasing concentrations of this compound without any other agonist.

    • Include wells with a full agonist (e.g., isoproterenol) as a positive control.

    • Incubate for the same duration as in the antagonist mode.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) following the manufacturer's instructions.

  • Data Analysis:

    • For antagonist mode, plot the cAMP concentration against the log concentration of this compound to determine the IC50 for inhibition of the agonist response.

    • For agonist mode, plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve for its partial agonist activity.

Protocol 3: Western Blot for Assessing Off-Target Effects on JNK Phosphorylation

This protocol is to determine if this compound affects the JNK signaling pathway by measuring the phosphorylation of JNK.

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to the desired confluency.

    • If applicable, serum-starve the cells to reduce basal signaling.

    • Treat the cells with various concentrations of this compound for a specified time.

    • Include a positive control for JNK activation (e.g., TNF-α or anisomycin) and a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-JNK.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total JNK to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-JNK signal to the total JNK signal for each sample.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unexpected agonist-like effects (e.g., increased cAMP) observed with this compound alone. Intrinsic Sympathomimetic Activity (ISA) of this compound.- Acknowledge this as an on-target partial agonist effect, not an off-target one.- Use a β-blocker without ISA (e.g., Metoprolol) as a negative control.- Quantify the level of agonism relative to a full agonist like isoproterenol.
Variability in results between experiments. - Inconsistent cell passage number or confluency.- Degradation of this compound in solution.- Variation in serum concentration in the media.- Maintain a consistent cell culture practice.- Prepare fresh solutions of this compound for each experiment.- If possible, use serum-free media for the duration of the drug treatment or ensure the serum concentration is consistent.
Observed cytotoxicity at concentrations expected to be non-toxic. - The cell line may be particularly sensitive to β1-receptor blockade.- The observed effect could be due to an off-target mechanism (e.g., JNK pathway modulation).- Perform a dose-response curve for cell viability (e.g., using an MTT or LDH assay).- Investigate potential off-target effects by examining markers of other signaling pathways (e.g., phospho-JNK).- Use a different β1-blocker as a comparator.
Lower than expected potency of this compound. - Binding of this compound to serum proteins in the culture media, reducing the free concentration.- Degradation of the compound.- Calculate the free concentration of this compound in your media based on its protein binding affinity and the serum percentage.- Use freshly prepared drug solutions.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Agonist (e.g., Norepinephrine) Agonist (e.g., Norepinephrine) β1-Adrenergic Receptor β1-Adrenergic Receptor Agonist (e.g., Norepinephrine)->β1-Adrenergic Receptor Binds to Gs Protein Gs Protein β1-Adrenergic Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Effectors Downstream Effectors PKA->Downstream Effectors Phosphorylates This compound This compound This compound->β1-Adrenergic Receptor Antagonizes/Partially Activates (ISA)

Caption: On-target β1-adrenergic signaling pathway and the action of this compound.

Caption: Potential off-target effect of this compound on the JNK signaling pathway.

G Start Start Observe Unexpected Effect Observe Unexpected Effect Start->Observe Unexpected Effect Is it Agonist-like? Is it Agonist-like? Observe Unexpected Effect->Is it Agonist-like? Is it Cytotoxic? Is it Cytotoxic? Is it Agonist-like?->Is it Cytotoxic? No Control for ISA Use β-blocker without ISA (e.g., Metoprolol) Is it Agonist-like?->Control for ISA Yes Viability Assay Perform Viability Assay (e.g., MTT, LDH) Is it Cytotoxic?->Viability Assay Yes Re-evaluate Concentration Calculate free drug concentration (consider serum binding) Is it Cytotoxic?->Re-evaluate Concentration No End End Control for ISA->End Investigate Off-Target Pathway Assess other pathways (e.g., Western Blot for p-JNK) Viability Assay->Investigate Off-Target Pathway Investigate Off-Target Pathway->End Re-evaluate Concentration->End

Caption: Troubleshooting workflow for unexpected effects of this compound.

References

Technical Support Center: Acebutolol Administration in Renal Impairment Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of acebutolol in experimental models with renal impairment.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic properties of this compound and its major metabolite?

A1: this compound is well-absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of about 40%.[1][2][3] It is converted to an active metabolite, diacetolol, which is equipotent to the parent drug.[2] The plasma half-life of this compound is approximately 3-4 hours, while the half-life of diacetolol is much longer, at 8-13 hours.[1]

Q2: How does renal impairment affect the pharmacokinetics of this compound and diacetolol?

A2: Renal impairment has a minimal effect on the elimination half-life of the parent drug, this compound, as it is cleared by both renal (30-40%) and non-renal (50-60%) pathways. However, the active metabolite, diacetolol, is predominantly eliminated by the kidneys. Consequently, in subjects with renal insufficiency, the elimination half-life of diacetolol can increase two- to three-fold, leading to its accumulation. There is a significant correlation between the decline in creatinine clearance and the prolonged half-life of diacetolol.

Q3: Why is dose adjustment of this compound necessary in the presence of renal impairment?

A3: Dose adjustment is critical due to the accumulation of the pharmacologically active metabolite, diacetolol. Since diacetolol has beta-blocking activity comparable to this compound and a much longer half-life, its accumulation can lead to excessive beta-blockade, increasing the risk of adverse effects such as severe bradycardia and hypotension.

Q4: What are the established guidelines for this compound dose reduction in renal impairment?

A4: The recommended dose adjustments are based on creatinine clearance (CrCl) levels. The daily dose of this compound should be reduced by 50% when CrCl is less than 50 mL/min and by 75% when CrCl falls below 25 mL/min.

Troubleshooting Guide

Q1: My renally-impaired animal models are showing excessive bradycardia and hypotension even with a calculated dose adjustment. What could be the cause?

A1: This could be due to several factors:

  • Severity of Impairment: The induced renal impairment in your model may be more severe than estimated, leading to a greater than expected accumulation of diacetolol. It is crucial to accurately measure renal function (e.g., creatinine clearance) before and during the study.

  • Metabolic Differences: Animal models can have different metabolic pathways or rates compared to humans. The ratio of this compound to diacetolol formation might differ, leading to variations in active drug exposure. Consider conducting a pilot pharmacokinetic study in your specific animal model to determine the actual exposure of both this compound and diacetolol.

  • Hepatic Function: While this compound is used cautiously in patients with impaired hepatic function, severe renal failure can also secondarily affect hepatic drug metabolism. Assess liver function markers to rule out confounding hepatotoxicity from your renal impairment induction method.

Q2: I am not observing the expected therapeutic effect of this compound in my hypertensive model with moderate renal impairment. Why might this be?

A2: Inadequate therapeutic effect could stem from:

  • Excessive Dose Reduction: While dose reduction is necessary, the initial adjustment might have been too aggressive for the specific level of renal impairment in your model. A titration study may be necessary to find the optimal dose that balances efficacy and safety.

  • Altered Pharmacodynamics: Uremia associated with chronic kidney disease can alter receptor sensitivity and signaling pathways. The target beta-1 adrenergic receptors might have altered density or responsiveness in your disease model, requiring a different therapeutic concentration.

  • Model-Specific Pathophysiology: The underlying cause of hypertension in your model might be less responsive to beta-blockade. For instance, hypertension driven primarily by volume overload may not be as effectively controlled by this compound alone.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Diacetolol

ParameterThis compoundDiacetolol (Active Metabolite)Reference(s)
Bioavailability ~40%N/A (formed from this compound)
Plasma Half-life (Normal Renal Function) 3-4 hours8-13 hours
Plasma Half-life (Renal Impairment) No significant change2- to 3-fold increase
Primary Route of Elimination Renal (30-40%) & Non-renal (50-60%)Predominantly Renal
Protein Binding ~26%N/A

Table 2: Recommended this compound Dose Adjustments for Renal Impairment

Creatinine Clearance (CrCl)Recommended Daily Dose AdjustmentReference(s)
< 50 mL/minReduce dose by 50%
< 25 mL/minReduce dose by 75%

Experimental Protocols

Protocol 1: Induction of Chronic Renal Impairment via 5/6 Nephrectomy in Rats

This is a widely used surgical model to induce progressive chronic kidney disease.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, retractors, electrocautery)

  • Suture material (e.g., 4-0 silk)

Methodology:

  • Anesthesia: Anesthetize the rat using the chosen anesthetic protocol and confirm the depth of anesthesia by lack of pedal reflex.

  • First Surgery (Left Kidney Ablation):

    • Place the animal in a right lateral decubitus position. Make a flank incision to expose the left kidney.

    • Gently exteriorize the kidney. Using electrocautery or surgical resection, remove the upper and lower thirds (poles) of the kidney, which constitutes approximately two-thirds of the renal mass.

    • Alternatively, ligate two of the three branches of the left renal artery to induce infarction of two-thirds of the kidney.

    • Return the kidney to the abdominal cavity. Close the muscle layer and skin with sutures.

  • Recovery: Allow the animal to recover for one week with appropriate post-operative care, including analgesics.

  • Second Surgery (Right Nephrectomy):

    • After one week, anesthetize the animal again.

    • Place the animal in a left lateral decubitus position and make a right flank incision to expose the right kidney.

    • Ligate the renal artery, vein, and ureter with silk sutures and perform a complete nephrectomy (removal of the entire right kidney).

    • Close the incision in layers.

  • Post-Operative Monitoring: Monitor the animals for signs of renal failure, which typically develops over 4-8 weeks. This includes measuring serum creatinine, blood urea nitrogen (BUN), and proteinuria. The model is considered stable when these markers are significantly elevated and plateau.

Mandatory Visualizations

G cluster_0 Mechanism of this compound Action This compound This compound beta1 β1-Adrenergic Receptor (Heart) This compound->beta1 Blocks g_protein Gs Protein Activation beta1->g_protein Inhibits ac Adenylyl Cyclase g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) Activation camp->pka effects ↓ Heart Rate ↓ Contractility ↓ Blood Pressure pka->effects

Caption: Signaling pathway of this compound at the β1-adrenergic receptor.

G cluster_workflow Experimental Workflow start Animal Model Selection (e.g., Rat, Mouse) induction Induction of Renal Impairment (e.g., 5/6 Nephrectomy) start->induction baseline Baseline Measurements (Serum Creatinine, BUN, BP) induction->baseline grouping Randomization into Groups (Vehicle, this compound) baseline->grouping treatment Chronic this compound Administration (Dose-Adjusted) grouping->treatment Treatment Period monitoring In-life Monitoring (BP, Heart Rate, Behavior) treatment->monitoring pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling monitoring->pk_pd endpoint Terminal Endpoint (Tissue Collection, Histology) pk_pd->endpoint

Caption: Workflow for studying this compound in renal impairment models.

G cluster_logic Impact of Renal Impairment on this compound Pharmacokinetics renal_func Renal Function (Creatinine Clearance) ace_clear This compound Clearance Renal Hepatic renal_func->ace_clear:f0 Decreased Function Affects Renal Portion diacetolol_clear Diacetolol Clearance Predominantly Renal renal_func->diacetolol_clear:f0 Decreased Function Significantly Reduces ace_pk This compound Accumulation Minimal Change ace_clear->ace_pk diacetolol_pk Diacetolol Accumulation Significant Increase diacetolol_clear->diacetolol_pk outcome {Outcome|{Need for Dose Reduction}} ace_pk->outcome diacetolol_pk->outcome

Caption: Effect of declining renal function on this compound clearance.

References

Technical Support Center: Enhancing Chromatographic Resolution of Acebutolol and Diacetolol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of acebutolol and its active metabolite, diacetolol.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and diacetolol.

Issue 1: Poor Resolution or Co-elution of this compound and Diacetolol Peaks

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase is critical for achieving separation.

    • Solution: In reversed-phase HPLC, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention times and improve separation. Adjust the mobile phase composition in small increments (e.g., 2-5%) and observe the effect on resolution.

  • Incorrect Mobile Phase pH: The ionization state of this compound and diacetolol can significantly impact their retention and selectivity.

    • Solution: Adjust the pH of the aqueous portion of your mobile phase. For basic compounds like this compound and diacetolol, operating at a pH 2-3 units below their pKa can improve peak shape and retention. A study reported successful separation using a mobile phase with the pH adjusted to 3.2 with triethylamine.

  • Suboptimal Stationary Phase: The choice of the HPLC column is fundamental for good separation.

    • Solution: A C18 column is commonly used and has been shown to be effective for separating this compound and diacetolol. If resolution is still poor, consider a column with a different packing material or a smaller particle size to increase efficiency.

  • Inadequate Method: Ion-Pair Chromatography: For challenging separations, ion-pair chromatography can enhance resolution.

    • Solution: Introduce an ion-pairing reagent, such as sodium 1-heptanesulfonate, into the mobile phase. This will form a neutral ion-pair with the analytes, increasing their retention on a reversed-phase column.

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution/ Co-elution check_mp Adjust Mobile Phase Composition (Decrease % Organic) start->check_mp check_ph Optimize Mobile Phase pH check_mp->check_ph No Improvement success Resolution Achieved check_mp->success Improved check_column Evaluate Stationary Phase check_ph->check_column No Improvement check_ph->success Improved try_ip Consider Ion-Pair Chromatography check_column->try_ip No Improvement check_column->success Improved try_ip->success Improved

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing or Asymmetrical Peaks

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing peak tailing.

    • Solution: Use a base-deactivated column or add a competing base, like triethylamine, to the mobile phase to block the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume. As a general guideline, inject 1-2% of the total column volume for sample concentrations around 1µg/µL.[1]

  • Inappropriate Mobile Phase pH: A pH close to the analyte's pKa can result in multiple ionic forms and lead to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and diacetolol.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for separating this compound and diacetolol?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. Based on published methods, you can begin with the following parameters and optimize as needed.

Experimental Protocol: General Reversed-Phase HPLC Method

ParameterRecommended Condition
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile:Phosphate Buffer (e.g., 25:75 v/v), pH 3.0
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 30 °C
Injection Volume 20 µL

Experimental Workflow for Method Development

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation prep_standards Prepare Standards (this compound & Diacetolol) inject Inject Sample prep_standards->inject prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate Column prep_mobile_phase->equilibrate equilibrate->inject acquire Acquire Data inject->acquire analyze Analyze Results (Resolution, Tailing) acquire->analyze optimize Optimize Method (if needed) analyze->optimize G Resolution Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency depends on Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity depends on Retention Retention Factor (k) (Retention Time) Resolution->Retention depends on

References

Technical Support Center: Acebutolol-Induced Bronchoconstriction in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acebutolol-induced bronchoconstriction in animal studies. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Is this compound likely to cause bronchoconstriction in our animal model?

A1: this compound is a cardioselective β1-adrenergic receptor antagonist, meaning it primarily targets β1-receptors in the heart.[1][2] Compared to non-selective beta-blockers like propranolol, this compound has a significantly lower risk of inducing bronchoconstriction because β2-receptors, which mediate bronchodilation, are less affected at therapeutic doses.[1][2][3] Animal studies have demonstrated that this compound has considerably less bronchoconstrictor potency than propranolol. For instance, one study in anesthetized cats found this compound to be 100 times less active than propranolol in blocking the bronchodilator effects of isoprenaline. However, its β1-selectivity is not absolute and can be dose-dependent, so bronchoconstriction may still be observed, particularly at higher doses.

Q2: We are observing mild bronchoconstriction after this compound administration. What are the potential mitigating strategies?

A2: If you observe mild bronchoconstriction, several pharmacological interventions can be considered for mitigation. The most common approaches involve the use of bronchodilators. These can be broadly categorized as β2-adrenergic agonists, anticholinergics, and methylxanthines. It's recommended to have a bronchodilator, such as a β2-agonist or theophylline, available as a precautionary measure.

Q3: Which specific bronchodilators have been shown to be effective in animal models of beta-blocker-induced bronchoconstriction?

A3: While studies directly investigating the mitigation of this compound-induced bronchoconstriction are limited, research on propranolol-induced bronchoconstriction in animal models provides valuable insights.

  • β2-Adrenergic Agonists (e.g., Salbutamol/Albuterol): These agents directly stimulate β2-receptors, leading to smooth muscle relaxation and bronchodilation. However, their effectiveness can be reduced in the presence of a beta-blocker that has some β2-antagonist activity. One study in guinea pigs found that salbutamol did not significantly prevent propranolol-induced bronchoconstriction. The efficacy of β2-agonists may depend on the degree of β2-blockade exerted by the specific beta-blocker and its dose.

  • Anticholinergics (e.g., Ipratropium Bromide, Atropine): These drugs block muscarinic receptors, inhibiting the bronchoconstrictor effects of acetylcholine. In a guinea pig model of propranolol-induced bronchoconstriction, atropine was not found to be effective. However, in other models of airway hyperreactivity, anticholinergics have demonstrated protective effects.

  • Methylxanthines (e.g., Aminophylline, Theophylline): These agents act as phosphodiesterase inhibitors, leading to an increase in intracellular cAMP and subsequent bronchodilation. A study in passively sensitized guinea pigs demonstrated that aminophylline significantly prevented propranolol-induced bronchoconstriction.

Q4: What are the recommended routes of administration and dosages for these mitigating agents in animal studies?

A4: The optimal route and dosage will depend on the specific animal model, the severity of the bronchoconstriction, and the chosen mitigating agent. It is crucial to refer to specific studies for detailed protocols. For instance, in a study with guinea pigs, aminophylline was administered intravenously at a dose of 25 mg/kg. In another study, inhaled salbutamol (100 µg) and ipratropium bromide (20 µg) were used in cats to prevent muscarinic-induced bronchospasm.

Q5: Should we pre-treat the animals with a bronchodilator before administering this compound?

A5: Pre-treatment can be a viable strategy, especially if you anticipate bronchoconstriction based on your experimental model or the dose of this compound being used. Studies have shown that pre-treatment with bronchodilators can inhibit bronchoconstriction induced by various stimuli. For example, pre-treatment with ipratropium, salmeterol, fluticasone, or cromoglycate has been shown to reduce methacholine-induced increases in airway resistance in guinea pigs.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected severe bronchoconstriction after this compound administration. Higher than expected β2-receptor blockade due to high dose of this compound or animal model sensitivity.1. Immediately administer a rescue bronchodilator. Aminophylline may be a suitable option based on animal studies with propranolol.2. Review the dose of this compound. Consider a dose reduction in future experiments.3. Verify the purity and concentration of the this compound solution.
β2-agonist (e.g., salbutamol) is not effectively reversing the bronchoconstriction. Competitive antagonism at the β2-receptor by this compound, especially at higher doses.1. Consider using a bronchodilator with a different mechanism of action, such as an anticholinergic (e.g., ipratropium bromide) or a methylxanthine (e.g., aminophylline).2. Increase the dose of the β2-agonist, but monitor for potential cardiovascular side effects.
Variability in the bronchoconstrictor response to this compound across animals. Differences in individual animal sensitivity, underlying airway inflammation, or genetic factors.1. Ensure a homogenous animal population in terms of age, weight, and health status.2. Acclimatize animals properly to the experimental conditions.3. Increase the sample size to account for biological variability.

Quantitative Data Summary

Table 1: Comparative Bronchoconstrictor and β-Adrenoceptor Blocking Activity of this compound and Propranolol in Rats

DrugBronchoconstrictor Potencyβ-Adrenoceptor Blocking Activity in Airway Smooth Muscle
This compound Considerably less active than propranololNo direct correlation found with bronchoconstriction
Propranolol HighNo direct correlation found with bronchoconstriction

Data summarized from a comparative study in littermate rats.

Table 2: Efficacy of Bronchodilators in Preventing Propranolol-Induced Bronchoconstriction (PIB) in Guinea Pigs

Mitigating AgentDose and RouteEfficacy in Preventing PIB
Aminophylline 25 mg/kg, IVSignificant prevention
Salbutamol 0.6 µg/kg, IVNot significant
Atropine 5 mg/kg, IVNot significant

Data from a study in passively sensitized, anesthetized, and artificially ventilated guinea pigs.

Experimental Protocols

Protocol 1: Induction and Mitigation of Propranolol-Induced Bronchoconstriction in Guinea Pigs

  • Animal Model: Passively sensitized, anesthetized, and artificially ventilated guinea pigs.

  • Induction of Bronchoconstriction:

    • An antigen challenge is administered.

    • 20 minutes after the antigen challenge, propranolol is inhaled to induce bronchoconstriction.

  • Mitigation Protocol:

    • Five minutes before propranolol inhalation, one of the following is administered intravenously:

      • Aminophylline (25 mg/kg)

      • Salbutamol (0.6 µg/kg)

      • Atropine (5 mg/kg)

  • Assessment: Airway resistance is measured to quantify the level of bronchoconstriction and the protective effect of the mitigating agents.

  • Reference: This protocol is based on the methodology described in the study on the bronchoprotective effects of bronchodilators on postallergic propranolol-induced bronchoconstriction.

Protocol 2: Comparison of Bronchodilator Efficacy Against Muscarinic-Induced Bronchospasm in Cats

  • Animal Model: Healthy cats.

  • Induction of Bronchoconstriction: Inhalation of carbachol.

  • Mitigation Protocol:

    • Administration of one of the following inhaled bronchodilators:

      • Salmeterol (25 µg)

      • Salbutamol (100 µg)

      • Ipratropium Bromide (20 µg)

  • Assessment: Airway responsiveness is assessed using barometric whole-body plethysmography. The concentration of inhaled carbachol required to induce a 300% increase in baseline Penh (an estimator of airflow limitation) is calculated.

  • Reference: This protocol is adapted from a study comparing the antispasmodic effects of inhaled bronchodilators in healthy cats.

Visualizations

cluster_0 This compound Action This compound This compound Beta1 β1-Adrenergic Receptor (Heart) This compound->Beta1 High Affinity (Antagonist) Beta2 β2-Adrenergic Receptor (Lungs) This compound->Beta2 Low Affinity (Antagonist) Bronchoconstriction Potential for mild Bronchoconstriction Beta2->Bronchoconstriction Blockade of endogenous bronchodilation

This compound's preferential action on β1-receptors.

cluster_1 Mitigation Strategies Workflow Start This compound-Induced Bronchoconstriction Observed SelectAgent Select Mitigating Agent Start->SelectAgent BetaAgonist β2-Agonist (e.g., Salbutamol) SelectAgent->BetaAgonist Anticholinergic Anticholinergic (e.g., Ipratropium) SelectAgent->Anticholinergic Methylxanthine Methylxanthine (e.g., Aminophylline) SelectAgent->Methylxanthine Administer Administer Agent (IV or Inhaled) BetaAgonist->Administer Anticholinergic->Administer Methylxanthine->Administer Assess Assess Reversal of Bronchoconstriction Administer->Assess End Resolution Assess->End

Experimental workflow for mitigating bronchoconstriction.

cluster_2 Signaling Pathways in Bronchial Smooth Muscle cluster_constriction Bronchoconstriction Pathways cluster_dilation Bronchodilation Pathways cluster_mitigation Points of Intervention Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor PLC PLC Activation M3_Receptor->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Contraction Smooth Muscle Contraction Ca_Increase->Contraction Beta_Agonist β2-Agonist Beta2_Receptor β2-Adrenergic Receptor Beta_Agonist->Beta2_Receptor AC Adenylyl Cyclase Activation Beta2_Receptor->AC cAMP_Increase cAMP Increase AC->cAMP_Increase PKA PKA Activation cAMP_Increase->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation This compound This compound (Antagonist) This compound->Beta2_Receptor Ipratropium Ipratropium (Antagonist) Ipratropium->M3_Receptor Aminophylline Aminophylline (PDE Inhibitor) Aminophylline->cAMP_Increase prevents breakdown

Signaling pathways of bronchoconstriction and mitigation.

References

Validation & Comparative

Acebutolol's Efficacy in Preclinical Hypertension: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of Acebutolol's performance in established experimental models of hypertension, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental insights.

This compound, a cardioselective β1-adrenergic receptor antagonist, is a well-established therapeutic agent for the management of hypertension.[1][2] Its mechanism of action primarily involves the blockade of β1-receptors in the heart, leading to a reduction in heart rate and cardiac output.[2] Additionally, this compound possesses intrinsic sympathomimetic activity (ISA), which contributes to its distinct pharmacological profile.[3] To elucidate its antihypertensive effects and understand its comparative efficacy, this compound has been extensively studied in various preclinical models of hypertension. This guide provides a cross-study comparison of this compound's efficacy in two widely used rodent models: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.

Comparative Efficacy of this compound in Hypertension Models

The following tables summarize the quantitative data on the effects of this compound on key cardiovascular parameters in different rat models of hypertension. These studies highlight the dose-dependent and model-specific antihypertensive activity of this compound.

Table 1: Efficacy of this compound in the Spontaneously Hypertensive Rat (SHR) Model

Treatment GroupDose (mg/kg)Route of AdministrationDuration of TreatmentChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)Reference
SHR Control--11 weeks----[4]
This compound100Oral11 weeks↓ (Lowered BP)---
Propranolol100Oral11 weeks↓ (Inhibited BP increase)---
Practolol100Oral11 weeks↓ (Lowered BP)---

Specific quantitative values were not provided in the abstract.

Table 2: Efficacy of this compound in the DOCA-Salt Hypertensive Rat Model

Treatment GroupDose (mg/kg)Route of AdministrationDuration of TreatmentChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)Reference
DOCA-Salt Control--11 weeks----
This compound100Oral11 weeks↑ (Increased BP more rapidly)---
Propranolol100Oral11 weeksNo significant effect---
Practolol100Oral11 weeks↑ (Increased BP slightly more rapidly)---
WKY Control-------
This compound (WKY)0.5-20Intraperitoneal-↓ (Hypotensive action)--
This compound (DOCA)0.5-20Intraperitoneal-↓ (Hypotensive action)--

It is important to note the conflicting results in the DOCA-salt model between the two studies, which may be attributable to differences in experimental protocols, including the route of administration and duration of treatment.

Experimental Protocols

A clear understanding of the experimental design is crucial for the interpretation of efficacy data. The following sections detail the methodologies used in the cited studies.

Hypertension Models
  • Spontaneously Hypertensive Rat (SHR): The SHR is a genetic model of essential hypertension. These rats inherently develop hypertension without any external induction, making them a valuable tool for studying the pathogenesis of this disease and for evaluating the long-term efficacy of antihypertensive drugs.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This is a model of mineralocorticoid-induced hypertension. It is induced by the administration of DOCA, a synthetic mineralocorticoid, in combination with a high-salt diet, typically 1% NaCl in drinking water. This model is characterized by low renin levels and is often used to study the mechanisms of salt-sensitive hypertension.

Drug Administration
  • Oral Administration: In the long-term study by Okuide et al. (1980), this compound and other beta-blockers were administered orally at a dose of 100 mg/kg per day, five days a week, for eleven weeks.

  • Intraperitoneal Administration: In the study by Takami et al. (1979), this compound was administered intraperitoneally at doses ranging from 0.5 to 20 mg/kg.

Mechanism of Action: Signaling Pathway

This compound exerts its antihypertensive effects primarily through the blockade of β1-adrenergic receptors. The following diagram illustrates the signaling pathway involved.

Acebutolol_Mechanism_of_Action cluster_pre Normal Physiological Response cluster_post Effect of this compound Epinephrine Epinephrine/ Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Epinephrine->Beta1_Receptor AC Adenylate Cyclase Beta1_Receptor->AC Activates Kidney Kidney Beta1_Receptor->Kidney Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Heart ↑ Heart Rate ↑ Contractility ↑ Cardiac Output Calcium->Heart Blood_Pressure ↑ Blood Pressure Heart->Blood_Pressure Renin ↑ Renin Release Kidney->Renin Angiotensinogen Angiotensinogen Renin->Angiotensinogen Converts Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I ACE ACE Angiotensin_I->ACE Converted by Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Vasoconstriction->Blood_Pressure This compound This compound Blocked_Beta1 β1-Adrenergic Receptor (Blocked) This compound->Blocked_Beta1 Blocks Blocked_AC Adenylate Cyclase (Inhibited) Blocked_Beta1->Blocked_AC Blocked_Kidney Kidney Blocked_Beta1->Blocked_Kidney Inhibits Blocked_cAMP ↓ cAMP Blocked_AC->Blocked_cAMP Blocked_PKA ↓ Protein Kinase A Blocked_cAMP->Blocked_PKA Blocked_Calcium ↓ Intracellular Ca²⁺ Blocked_PKA->Blocked_Calcium Blocked_Heart ↓ Heart Rate ↓ Contractility ↓ Cardiac Output Blocked_Calcium->Blocked_Heart Blocked_Blood_Pressure ↓ Blood Pressure Blocked_Heart->Blocked_Blood_Pressure Blocked_Renin ↓ Renin Release Blocked_Kidney->Blocked_Renin

Caption: Mechanism of action of this compound in reducing blood pressure.

Experimental Workflow

The general workflow for evaluating the efficacy of antihypertensive drugs in rodent models is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SHR, DOCA-Salt Rat) Hypertension_Induction Induce Hypertension (if not a genetic model) Animal_Model->Hypertension_Induction Baseline_Measurement Measure Baseline Blood Pressure & Heart Rate Hypertension_Induction->Baseline_Measurement Grouping Divide into Control & Treatment Groups Baseline_Measurement->Grouping Drug_Administration Administer this compound or Vehicle (Control) Grouping->Drug_Administration Monitoring Monitor Cardiovascular Parameters Drug_Administration->Monitoring Data_Collection Collect Final Data Monitoring->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy Statistical_Analysis->Conclusion

Caption: General experimental workflow for antihypertensive drug testing.

Conclusion

This compound demonstrates hypotensive effects in the spontaneously hypertensive rat model. However, its efficacy in the DOCA-salt model appears to be more complex and may be influenced by the specific experimental conditions. The conflicting findings in the DOCA-salt model highlight the importance of standardized and detailed reporting of experimental protocols to ensure the reproducibility and comparability of preclinical studies. Further research with comprehensive dose-response studies and detailed reporting of cardiovascular parameters is warranted to fully elucidate the comparative efficacy of this compound across different hypertension models. This will provide a more robust foundation for its clinical application and for the development of novel antihypertensive therapies.

References

A Head-to-Head Clinical Trial Design: Acebutolol vs. Atenolol in the Management of Mild to Moderate Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Acebutolol and Atenolol, two beta-adrenergic blocking agents, focusing on their clinical trial design for the treatment of mild to moderate essential hypertension. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the comparative efficacy and safety of these two commonly prescribed medications.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from head-to-head clinical trials comparing this compound and Atenolol in the treatment of mild to moderate essential hypertension.

Table 1: Efficacy in Blood Pressure and Heart Rate Reduction

ParameterThis compound (400 mg once daily)Atenolol (100 mg once daily)SignificanceCitation
Mean Arterial Pressure Reduction 12%11%Not Significant[1][2]
Heart Rate Reduction (at 4 weeks) 14.8%18.3%p < 0.05[3]
Resting Heart Rate Reduction Statistically significant lesser reduction than atenololStatistically significant reductionStatistically Significant[2]

Table 2: Safety and Tolerability

ParameterThis compound (400 mg once daily)Atenolol (100 mg once daily)SignificanceCitation
Frequency of Side Effects 24%45%Approaching Statistical Significance (p < 0.1)[3]

Table 3: Pharmacokinetic Profile

ParameterThis compoundAtenololCitation
Metabolism Rapidly metabolized-
Mean 22-hour Serum Concentration (% of peak) 24% (including acetyl metabolite)12%

Experimental Protocols

Below are detailed methodologies for a representative head-to-head, double-blind, crossover clinical trial comparing once-daily this compound and Atenolol in patients with mild to moderate essential hypertension.

Study Design

A randomized, double-blind, crossover study design is employed. This design allows each patient to serve as their own control, minimizing inter-patient variability. The trial consists of the following phases:

  • Run-in Phase: A 4-week single-blind placebo period to establish baseline blood pressure and ensure patient compliance.

  • Treatment Phase 1: Patients are randomized to receive either this compound (400 mg once daily) or Atenolol (100 mg once daily) for 8 weeks.

  • Washout Phase: A 2-week single-blind placebo period to eliminate the effects of the first treatment.

  • Treatment Phase 2: Patients are crossed over to receive the alternative treatment for 8 weeks.

Participant Selection

Inclusion Criteria:

  • Male and female patients aged 18-70 years.

  • Diagnosis of mild to moderate essential hypertension, defined as a diastolic blood pressure greater than 95 mm Hg and less than 115 mm Hg on two separate occasions during the run-in period.

  • Informed consent obtained from all participants.

Exclusion Criteria:

  • Secondary hypertension.

  • History of myocardial infarction, congestive heart failure, or stroke.

  • Significant renal or hepatic disease.

  • Asthma or other bronchospastic diseases.

  • Bradycardia (heart rate < 50 beats per minute).

  • Use of other antihypertensive medications.

  • Pregnancy or lactation.

Study Procedures

Blood Pressure and Heart Rate Measurement:

  • Blood pressure and heart rate are measured in the sitting position after a 5-minute rest period.

  • Measurements are taken at the same time of day at each visit to minimize diurnal variation.

  • Three readings are taken at each visit, and the average of the last two readings is recorded.

Safety Assessments:

  • Adverse events are recorded at each visit through spontaneous reporting and open-ended questioning.

  • Routine laboratory monitoring, including complete blood count, electrolytes, renal function tests, and liver function tests, is performed at the beginning and end of each treatment phase.

Serum Drug Concentrations:

  • Blood samples for the determination of serum concentrations of this compound (and its active metabolite, diacetolol) and Atenolol are collected at the end of each treatment period.

Statistical Analysis
  • The primary efficacy endpoints are the mean change from baseline in systolic and diastolic blood pressure.

  • The primary safety endpoint is the incidence of adverse events.

  • A paired t-test or a mixed-effects model is used to compare the effects of the two treatments.

  • A p-value of less than 0.05 is considered statistically significant.

Visualizing the Mechanisms and Workflow

Signaling Pathway of Beta-Blockers

Both this compound and Atenolol are cardioselective beta-1 adrenergic receptor antagonists. Their primary mechanism of action involves blocking the effects of catecholamines (epinephrine and norepinephrine) at these receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure. This compound also possesses intrinsic sympathomimetic activity (ISA), meaning it can exert a mild agonist effect at the beta-receptor while simultaneously acting as a blocker.

cluster_0 Sympathetic Nervous System cluster_1 Cardiomyocyte cluster_2 Pharmacological Intervention Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta1_Receptor Activates AC Adenylate Cyclase Beta1_Receptor->AC Stimulates Heart_Rate Increased Heart Rate Beta1_Receptor->Heart_Rate Increases Pacemaker Rate cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Calcium Intracellular Ca2+ Ca_Channels->Calcium Increases Influx Contraction Increased Contractility Calcium->Contraction This compound This compound (with ISA) This compound->Beta1_Receptor Blocks (Partial Agonist) Atenolol Atenolol Atenolol->Beta1_Receptor Blocks

Caption: Signaling pathway of beta-blockers in cardiomyocytes.

Experimental Workflow of the Head-to-Head Clinical Trial

The following diagram illustrates the logical flow of the double-blind, crossover clinical trial design described in the experimental protocols.

cluster_group1 Group 1 cluster_group2 Group 2 start Patient Recruitment (Mild to Moderate Hypertension) run_in 4-Week Placebo Run-in start->run_in randomization Randomization run_in->randomization treatment1A 8-Week Treatment: This compound (400mg/day) randomization->treatment1A Group 1 treatment2A 8-Week Treatment: Atenolol (100mg/day) randomization->treatment2A Group 2 washout1 2-Week Placebo Washout treatment1A->washout1 treatment1B 8-Week Treatment: Atenolol (100mg/day) washout1->treatment1B end End of Study (Data Analysis) treatment1B->end washout2 2-Week Placebo Washout treatment2A->washout2 treatment2B 8-Week Treatment: This compound (400mg/day) washout2->treatment2B treatment2B->end

Caption: Experimental workflow of a crossover clinical trial.

References

Investigating the differential effects of Acebutolol and its metabolite diacetolol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential pharmacokinetics, pharmacodynamics, and experimental evaluation of the cardioselective beta-blocker Acebutolol and its primary metabolite, Diacetolol.

This guide provides a detailed comparison of this compound and its pharmacologically active metabolite, Diacetolol. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the distinct properties of these two compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Pharmacological Profile: A Tale of Two Moieties

This compound is a cardioselective β-adrenergic receptor antagonist used in the management of hypertension and cardiac arrhythmias.[1][2][3] Following oral administration, this compound undergoes extensive first-pass metabolism in the liver, resulting in the formation of its major active metabolite, Diacetolol.[4][5] This biotransformation is a critical aspect of this compound's overall clinical effect, as Diacetolol itself exhibits significant pharmacological activity.

Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Properties

The distinct pharmacokinetic and pharmacodynamic profiles of this compound and Diacetolol are summarized in the tables below, providing a clear, at-a-glance comparison of their key characteristics.

Table 1: Pharmacokinetic Profile
ParameterThis compoundDiacetololReference(s)
Bioavailability ~40%-
Plasma Half-life 3-4 hours8-13 hours
Time to Peak Plasma Concentration 2.5 hours3.5-4 hours
Metabolism Extensive first-pass hepatic metabolism to DiacetololPrimary active metabolite of this compound
Elimination Primarily non-renal (50-60%) and renal (30-40%)Predominantly renal
Plasma Protein Binding ~26%Lower than this compound
Table 2: Pharmacodynamic Profile
ParameterThis compoundDiacetololReference(s)
Beta-Blocking Potency Equipotent to DiacetololEquipotent to this compound
Cardioselectivity (β1-selectivity) YesYes, potentially more cardioselective than this compound
Intrinsic Sympathomimetic Activity (ISA) Yes (Partial Agonist)Yes (Partial Agonist)
Membrane-Stabilizing Activity (MSA) YesNo

Experimental Protocols

To facilitate the replication and further investigation of the differential effects of this compound and Diacetolol, detailed methodologies for key experiments are provided below.

Assessment of Beta-Adrenoceptor Blockade

Objective: To determine and compare the β-blocking potency of this compound and Diacetolol.

Methodology: A randomized, double-blind, placebo-controlled crossover study in healthy human volunteers is conducted.

  • Subjects: A cohort of healthy, non-smoking volunteers with normal baseline electrocardiograms (ECGs) and physical examinations.

  • Procedure:

    • Subjects receive single oral doses of this compound, Diacetolol, a non-selective β-blocker (e.g., Propranolol) as a positive control, and a placebo on separate occasions, with a washout period between each treatment.

    • Heart rate and blood pressure are monitored at rest and during a standardized, graded exercise test on a treadmill (e.g., modified Bruce protocol) at various time points after drug administration.

    • The primary endpoint is the percentage reduction in exercise-induced tachycardia.

  • Data Analysis: The dose-response curves for the reduction in exercise heart rate are plotted for each compound to determine their relative potencies.

Evaluation of Cardioselectivity

Objective: To assess the relative β1-selectivity of this compound and Diacetolol.

Methodology: This protocol involves an isoprenaline challenge in human subjects.

  • Subjects: Healthy volunteers.

  • Procedure:

    • Subjects are administered this compound, Diacetolol, a non-selective β-blocker (e.g., Propranolol), and a β1-selective blocker (e.g., Metoprolol) as comparators, along with a placebo.

    • Bronchial β2-adrenoceptor blockade is assessed by measuring the specific airway conductance (sGaw) using whole-body plethysmography before and after inhalation of increasing doses of the β2-agonist isoprenaline.

    • Cardiac β1-adrenoceptor blockade is concurrently assessed by measuring the reduction in exercise heart rate.

  • Data Analysis: The dose-response curves for isoprenaline-induced changes in sGaw are compared between the different treatment groups. A smaller shift in the dose-response curve for a given level of cardiac β1-blockade indicates higher cardioselectivity.

Determination of Intrinsic Sympathomimetic Activity (ISA)

Objective: To evaluate the partial agonist activity of this compound and Diacetolol.

Methodology: This experiment is conducted using an isolated rat atrium model from catecholamine-depleted rats.

  • Animal Model: Male Wistar rats are treated with reserpine to deplete their endogenous catecholamine stores.

  • Procedure:

    • The atria are isolated and mounted in an organ bath containing Krebs-Henseleit solution, and the spontaneous beating rate is recorded.

    • Cumulative concentration-response curves are generated for the positive chronotropic effects of a full β-agonist (e.g., isoproterenol).

    • The effects of increasing concentrations of this compound and Diacetolol on the atrial rate are then determined in the absence and presence of a β-blocker without ISA (e.g., propranolol).

  • Data Analysis: The ability of this compound and Diacetolol to increase the atrial rate in the catecholamine-depleted state, and the degree of this stimulation relative to the maximal response of isoproterenol, indicates the extent of their ISA.

Assessment of Membrane-Stabilizing Activity (MSA)

Objective: To determine the presence or absence of membrane-stabilizing (local anesthetic) activity.

Methodology: The ouabain-induced arrhythmia model in guinea pigs or dogs is a common method to assess antiarrhythmic activity, which is often associated with MSA.

  • Animal Model: Anesthetized guinea pigs or dogs.

  • Procedure:

    • A continuous intravenous infusion of ouabain is administered to induce cardiac arrhythmias.

    • The test compounds (this compound and Diacetolol) are administered intravenously before or after the onset of arrhythmias.

    • The dose of ouabain required to induce arrhythmias and the ability of the test compounds to prevent or revert these arrhythmias are measured.

  • Data Analysis: A compound's ability to protect against or reverse ouabain-induced arrhythmias at doses that do not cause significant β-blockade is indicative of membrane-stabilizing activity.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation cluster_target Target Tissue (e.g., Heart) This compound (Oral) This compound (Oral) Absorption Absorption This compound (Oral)->Absorption Metabolism Metabolism Absorption->Metabolism This compound (Systemic) This compound (Systemic) Absorption->this compound (Systemic) ~40% Bioavailability Diacetolol (Metabolite) Diacetolol (Metabolite) Metabolism->Diacetolol (Metabolite) Diacetolol (Systemic) Diacetolol (Systemic) Diacetolol (Metabolite)->Diacetolol (Systemic) β1-Adrenergic Receptors β1-Adrenergic Receptors This compound (Systemic)->β1-Adrenergic Receptors β-blockade ISA MSA Diacetolol (Systemic)->β1-Adrenergic Receptors β-blockade ISA

Figure 1: Pharmacokinetic pathway of this compound.

cluster_protocol Experimental Workflow: Assessment of Cardioselectivity Volunteer Recruitment Volunteer Recruitment Drug Administration Drug Administration Volunteer Recruitment->Drug Administration Placebo, this compound, Diacetolol, Propranolol Measurements Measurements Drug Administration->Measurements Baseline sGaw & Exercise HR Isoprenaline Challenge Isoprenaline Challenge Measurements->Isoprenaline Challenge Cardiac Response Cardiac Response Measurements->Cardiac Response Measure Exercise HR Airway Response Airway Response Isoprenaline Challenge->Airway Response Measure sGaw Data Analysis Data Analysis Airway Response->Data Analysis Cardiac Response->Data Analysis Determine Cardioselectivity Determine Cardioselectivity Data Analysis->Determine Cardioselectivity

Figure 2: Workflow for assessing cardioselectivity.

Figure 3: β1-Adrenergic receptor signaling pathway.

References

A Comparative Analysis of Acebutolol's Impact on Lipid Profiles Versus Other Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of acebutolol on serum lipid profiles compared to other commonly prescribed beta-blockers. The information presented is collated from various clinical trials and review articles to offer an objective overview supported by experimental data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Introduction

Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. However, their effects on lipid metabolism have been a subject of considerable research, as alterations in lipid profiles can impact a patient's overall cardiovascular risk. Beta-blockers are a heterogeneous group of drugs, and their impact on lipids can vary significantly based on their pharmacological properties, such as cardioselectivity and the presence of intrinsic sympathomimetic activity (ISA).

This compound is a cardioselective beta-1 blocker with moderate ISA. This unique combination of properties suggests a potentially different and more favorable lipid profile compared to other beta-blockers. This guide will delve into the experimental data to compare the effects of this compound with non-selective beta-blockers (e.g., propranolol), cardioselective beta-blockers without ISA (e.g., atenolol and metoprolol), and newer generation beta-blockers with vasodilatory properties.

Comparative Effects on Lipid Profiles: A Data-Driven Overview

Clinical studies have demonstrated that the impact of beta-blockers on lipid profiles is not uniform across the class. The presence of Intrinsic Sympathomimetic Activity (ISA) in some beta-blockers, like this compound, appears to play a crucial role in their metabolic effects.

Beta-blockers lacking ISA, such as propranolol and atenolol, have been associated with potentially unfavorable changes in lipid profiles, including an increase in triglycerides and a decrease in high-density lipoprotein (HDL) cholesterol.[1][2][3][4] In contrast, this compound, which possesses ISA, has been shown to have a more neutral or even beneficial effect on lipid metabolism.[1]

A review of multiple trials indicated that while other beta-blockers like propranolol, pindolol, and penbutolol tended to increase triglyceride levels by an average of 19% and decrease HDL-cholesterol by 7% when compared to this compound, this compound itself did not show these adverse effects. In fact, some findings suggest that this compound may lead to a reduction in total and low-density lipoprotein (LDL) cholesterol.

One double-blind clinical trial directly comparing this compound with propranolol in patients with stable angina pectoris found that after one year of treatment, propranolol significantly increased very-low-density lipoprotein (VLDL) triglyceride concentrations by 79% and decreased total HDL cholesterol by 24%. In stark contrast, this compound had no significant effect on any of the measured lipoprotein lipids.

Similarly, a study comparing this compound with metoprolol, a cardioselective beta-blocker without ISA, in hypertensive patients, suggested that beta-blockers with ISA, like this compound, are less likely to cause disturbances in lipid metabolism.

The "Treatment of Mild Hypertension Study" provided further evidence of this compound's favorable lipid profile. In this large, randomized, double-blind, placebo-controlled trial, patients receiving this compound showed a statistically significant decrease in total cholesterol (-12.7 mg/dl) and LDL cholesterol (-6.0 mg/dl) after one year, with no significant change in HDL cholesterol.

Quantitative Data Summary

The following table summarizes the quantitative data from various comparative studies on the percentage change in lipid profiles induced by different beta-blockers.

Beta-BlockerIntrinsic Sympathomimetic Activity (ISA)Change in TriglyceridesChange in HDL CholesterolChange in LDL CholesterolChange in Total CholesterolCitations
This compound YesNeutral or slight ↓Neutral or slight ↓↓ (~5%)↓ (~7%)
Propranolol No↑ (~17-79%)↓ (~6-24%)Neutral or ↓Neutral or slight ↓
Atenolol NoNeutralNeutral
Metoprolol NoNeutralNeutral
Pindolol YesNeutralNeutralNeutral
Penbutolol YesNeutralNeutral

Note: The percentage changes are approximate and can vary based on the study population, duration, and dosage.

Experimental Protocols

The methodologies of the key clinical trials cited in this guide share common elements of rigorous scientific design. Below are generalized experimental protocols based on these studies.

Generalized Protocol for a Double-Blind, Randomized, Comparative Study

1. Study Objective: To compare the effects of this compound versus another beta-blocker (e.g., Propranolol) on the serum lipid profile of patients with a specific condition (e.g., stable angina pectoris or hypertension).

2. Study Design: A double-blind, randomized, parallel-group or crossover study.

3. Patient Population:

  • Inclusion Criteria:
  • Adult males and females (typically aged 18-75 years).
  • Diagnosed with the condition of interest (e.g., stable angina pectoris, mild to moderate essential hypertension).
  • Provide written informed consent.
  • Exclusion Criteria:
  • History of myocardial infarction within the preceding 3-6 months.
  • Unstable angina.
  • Congestive heart failure.
  • Significant renal or hepatic disease.
  • Diabetes mellitus requiring insulin.
  • Known hyperlipoproteinemia requiring treatment.
  • Treatment with other drugs known to affect lipid metabolism.

4. Treatment:

  • A washout period for any previous antihypertensive or lipid-lowering medication.
  • Random allocation to receive either this compound (e.g., 400 mg/day) or the comparator beta-blocker (e.g., Propranolol 80-160 mg/day).
  • Dosages may be titrated based on clinical response.
  • Treatment duration typically ranges from several weeks to one year.

5. Data Collection:

  • Baseline measurements of fasting lipid profiles (Total Cholesterol, Triglycerides, HDL-C, LDL-C) are taken before initiation of treatment.
  • Follow-up blood samples for lipid analysis are collected at specified intervals (e.g., 2 months, 6 months, and at the end of the study).

6. Lipid Analysis:

  • Blood samples are collected after a 12-hour overnight fast.
  • Serum is separated by centrifugation.
  • Lipid and lipoprotein fractions are typically measured using standardized enzymatic colorimetric methods.
  • In some studies, lipoprotein fractions (VLDL, LDL, HDL) are isolated by sequential preparative ultracentrifugation before quantification.

7. Statistical Analysis:

  • Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the mean changes in lipid parameters from baseline between the treatment groups.
  • A p-value of <0.05 is generally considered statistically significant.

Signaling Pathways and Mechanisms of Action

The differential effects of beta-blockers on lipid metabolism are rooted in their interaction with beta-adrenergic receptors and the subsequent downstream signaling cascades. The presence or absence of Intrinsic Sympathomimetic Activity (ISA) is a key determinant of these effects.

Beta-Blockers without Intrinsic Sympathomimetic Activity (ISA)

Beta-blockers lacking ISA, such as propranolol and atenolol, act as pure antagonists at beta-adrenergic receptors. By blocking these receptors, they inhibit the normal physiological effects of catecholamines (epinephrine and norepinephrine). In adipose tissue and muscle, beta-adrenergic stimulation typically activates hormone-sensitive lipase (HSL) and lipoprotein lipase (LPL), enzymes crucial for the breakdown of triglycerides. The inhibition of beta-receptors by non-ISA beta-blockers leads to a decrease in the activity of these lipases. This reduced lipolytic activity results in decreased clearance of triglycerides from the circulation, leading to elevated triglyceride levels. The decrease in HDL cholesterol is also thought to be a consequence of altered lipase activity.

non_isa_pathway cluster_receptor Beta-Adrenergic Receptor cluster_downstream Downstream Signaling Catecholamines Catecholamines Beta_Receptor Beta-Adrenergic Receptor Catecholamines->Beta_Receptor Stimulates Adenylate_Cyclase Adenylate Cyclase Beta_Receptor->Adenylate_Cyclase Activates No_ISA_Blocker Beta-Blocker (No ISA) No_ISA_Blocker->Beta_Receptor Blocks cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Lipases Hormone-Sensitive Lipase & Lipoprotein Lipase (Active) PKA->Lipases Lipolysis Lipolysis (Triglyceride Breakdown) Lipases->Lipolysis

Beta-blocker (No ISA) Pathway
Beta-Blockers with Intrinsic Sympathomimetic Activity (ISA)

This compound and other beta-blockers with ISA act as partial agonists at beta-adrenergic receptors. This means that in addition to blocking the effects of high levels of catecholamines, they provide a low level of receptor stimulation, particularly at rest when endogenous catecholamine levels are low. This partial agonistic activity helps to maintain a near-normal level of lipoprotein lipase activity. As a result, the clearance of triglycerides is not significantly impaired, and the adverse effects on triglyceride and HDL cholesterol levels seen with non-ISA beta-blockers are minimized or absent.

isa_pathway cluster_receptor Beta-Adrenergic Receptor cluster_downstream Downstream Signaling Catecholamines Catecholamines Beta_Receptor Beta-Adrenergic Receptor Catecholamines->Beta_Receptor Stimulates Adenylate_Cyclase Adenylate Cyclase Beta_Receptor->Adenylate_Cyclase Activates ISA_Blocker Beta-Blocker (with ISA) ISA_Blocker->Beta_Receptor Partially Stimulates cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Lipases Hormone-Sensitive Lipase & Lipoprotein Lipase (Partially Active) PKA->Lipases Lipolysis Lipolysis (Near-Normal) Lipases->Lipolysis

Beta-blocker (with ISA) Pathway

Conclusion

The evidence from comparative clinical studies indicates that this compound has a more favorable profile regarding its effects on serum lipids when compared to beta-blockers without intrinsic sympathomimetic activity. While non-selective and some cardioselective beta-blockers without ISA can lead to increased triglycerides and decreased HDL cholesterol, this compound generally demonstrates a neutral or even beneficial impact on the lipid profile. This difference is primarily attributed to this compound's partial agonist activity at beta-adrenergic receptors, which helps to maintain a more physiological regulation of lipid metabolism. For researchers and drug development professionals, understanding these nuanced differences within the beta-blocker class is critical for designing new therapeutic agents and for the optimal selection of treatment regimens for patients, particularly those with or at risk for dyslipidemia.

References

A Comparative Guide to the In Vivo Validation of Acebutolol's Intrinsic Sympathomimetic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acebutolol's in vivo intrinsic sympathomimetic activity (ISA) with other beta-blockers, supported by experimental data. This compound, a cardioselective β-adrenoreceptor antagonist, is distinguished by its partial agonist activity, which modulates its physiological effects compared to beta-blockers lacking this property.

Unveiling the Intrinsic Sympathomimetic Activity of this compound

Intrinsic sympathomimetic activity refers to the capacity of a β-blocker to exert a mild stimulatory effect on β-adrenergic receptors, in contrast to pure antagonists which only block the receptor. This partial agonism becomes particularly evident in states of low sympathetic tone, such as at rest. This compound's ISA results in a less pronounced decrease in resting heart rate and cardiac output compared to non-ISA beta-blockers like propranolol and metoprolol.[1][2]

Comparative Hemodynamic Effects of Beta-Blockers

The following tables summarize the in vivo effects of this compound in comparison to other beta-blockers with and without intrinsic sympathomimetic activity.

Table 1: Effect on Resting Heart Rate

DrugIntrinsic Sympathomimetic Activity (ISA)Change in Resting Heart Rate
This compound Present (Cardioselective)Slightly smaller decrease (approx. 3 bpm less) compared to non-ISA blockers[1]
Pindolol Present (Non-selective)Increase of ~4.7 bpm; may slightly increase heart rate if the initial rate is below 68 bpm[3][4]
Propranolol Absent (Non-selective)Decrease from a mean of 68 to 56 bpm
Metoprolol Absent (Cardioselective)Decrease of ~5.0 bpm

Table 2: Effect on Cardiac Output at Rest

DrugIntrinsic Sympathomimetic Activity (ISA)Change in Resting Cardiac Output
This compound Present (Cardioselective)Less reduction compared to propranolol; failed to produce adverse decreases
Pindolol Present (Non-selective)Does not alter or only slightly reduces normal cardiac output
Propranolol Absent (Non-selective)Consistently depresses cardiac output; greater reduction compared to this compound
Metoprolol Absent (Cardioselective)Reduces cardiac output

Experimental Protocols

In Vivo Assessment in Animal Models

1. Pithed Rat Model

This model is a standard for investigating the direct cardiovascular effects of drugs in the absence of central nervous system influences.

  • Animal Preparation: Rats are anesthetized, and the trachea is cannulated for artificial ventilation.

  • Pithing: A stainless-steel rod is inserted through the eye socket and foramen magnum into the vertebral canal to destroy the brain and spinal cord, thus eliminating reflex autonomic control.

  • Cannulation: The femoral artery is cannulated for continuous blood pressure monitoring, and the femoral vein is cannulated for drug administration.

  • Hemodynamic Measurements: Arterial blood pressure and heart rate are continuously recorded. Drugs are administered intravenously, and the subsequent changes in hemodynamic parameters are quantified to assess their direct effects on the cardiovascular system.

2. Anesthetized Dog Model

This model allows for the study of cardiovascular effects in a larger mammal with a circulatory system more analogous to humans.

  • Anesthesia: Dogs are premedicated with an appropriate sedative and analgesic. Anesthesia is induced, commonly with an intravenous agent like propofol, and maintained with an inhalant anesthetic.

  • Instrumentation: An endotracheal tube is placed for artificial ventilation. Catheters are inserted into a femoral artery for blood pressure measurement and a femoral vein for drug and fluid administration. A catheter may also be placed in the jugular vein for central venous pressure monitoring.

  • Hemodynamic Monitoring: Continuous monitoring of electrocardiogram (ECG), arterial blood pressure, and heart rate is performed. Cardiac output can be measured using techniques like thermodilution.

  • Drug Administration and Data Collection: Test substances are administered intravenously, and the resulting hemodynamic changes are recorded and analyzed.

Visualizing the Mechanisms and Workflows

Diagram 1: Beta-Adrenergic Receptor Signaling and the Action of Partial Agonists

cluster_receptor Beta-Adrenergic Receptor Signaling Full Agonist (e.g., Isoproterenol) Full Agonist (e.g., Isoproterenol) Beta-Receptor Beta-Receptor Full Agonist (e.g., Isoproterenol)->Beta-Receptor Binds & Fully Activates Partial Agonist (this compound) Partial Agonist (this compound) Partial Agonist (this compound)->Beta-Receptor Binds & Partially Activates Antagonist (Propranolol) Antagonist (Propranolol) Antagonist (Propranolol)->Beta-Receptor Binds & Blocks G-Protein G-Protein Beta-Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Stimulates cAMP cAMP Adenylate Cyclase->cAMP Produces Physiological Response (e.g., Increased Heart Rate) Physiological Response (e.g., Increased Heart Rate) cAMP->Physiological Response (e.g., Increased Heart Rate) Initiates

Caption: Beta-adrenergic receptor signaling pathway.

Diagram 2: Experimental Workflow for In Vivo ISA Validation

cluster_workflow In Vivo ISA Validation Workflow Animal Model Selection Animal Model Selection Surgical Preparation Surgical Preparation Animal Model Selection->Surgical Preparation Baseline Hemodynamic Recording Baseline Hemodynamic Recording Surgical Preparation->Baseline Hemodynamic Recording Drug Administration Drug Administration Baseline Hemodynamic Recording->Drug Administration Post-Drug Hemodynamic Recording Post-Drug Hemodynamic Recording Drug Administration->Post-Drug Hemodynamic Recording Data Analysis & Comparison Data Analysis & Comparison Post-Drug Hemodynamic Recording->Data Analysis & Comparison

References

A Comparative Guide to the Pharmacokinetic Profiles of Hydrophilic and Lipophilic Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of hydrophilic and lipophilic beta-blockers, supported by experimental data. Understanding these differences is crucial for drug development, clinical trial design, and optimizing therapeutic outcomes.

Beta-blockers are a class of drugs that competitively inhibit the effects of catecholamines at β-adrenergic receptors. Their chemical properties, particularly their lipophilicity or hydrophilicity, significantly influence their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion. This, in turn, affects their clinical efficacy and side-effect profiles.

Key Pharmacokinetic Differences

The primary distinction between hydrophilic and lipophilic beta-blockers lies in their solubility. Lipophilic agents are fat-soluble, while hydrophilic agents are water-soluble. This fundamental difference dictates how they interact with biological membranes and metabolic enzymes.

Lipophilic beta-blockers, such as propranolol and metoprolol, are readily absorbed from the gastrointestinal tract and can easily cross the blood-brain barrier.[1][2] They are extensively metabolized by the liver, often undergoing a significant first-pass effect, which can lead to low bioavailability and considerable inter-individual variability in plasma concentrations.[3][4]

In contrast, hydrophilic beta-blockers, like atenolol and nadolol, are less completely absorbed and have limited penetration into the central nervous system (CNS).[5] They are primarily eliminated unchanged by the kidneys, resulting in longer elimination half-lives and more predictable plasma concentrations.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for representative hydrophilic and lipophilic beta-blockers.

Table 1: Pharmacokinetic Properties of Hydrophilic Beta-Blockers

ParameterAtenololNadololSotalol
Lipophilicity (log P) 0.230.710.25
Oral Bioavailability (%) 5030-4090-100
Protein Binding (%) <525-300
Volume of Distribution (L/kg) 0.7-1.11.4-2.11.2-2.4
Elimination Half-life (hours) 6-720-2412
Primary Route of Elimination Renal (unchanged)Renal (unchanged)Renal (unchanged)
Metabolism MinimalNoneMinimal
CNS Penetration LowLowLow

Data compiled from multiple sources.

Table 2: Pharmacokinetic Properties of Lipophilic Beta-Blockers

ParameterPropranololMetoprololCarvedilol
Lipophilicity (log P) 3.652.153.8
Oral Bioavailability (%) 25-3040-5025-35
Protein Binding (%) 9012>98
Volume of Distribution (L/kg) 3-53-61.5-2
Elimination Half-life (hours) 3-63-77-10
Primary Route of Elimination Hepatic MetabolismHepatic MetabolismHepatic Metabolism
Metabolism Extensive (CYP2D6, CYP1A2)Extensive (CYP2D6)Extensive (CYP2D6, CYP2C9)
CNS Penetration HighModerateModerate

Data compiled from multiple sources.

Experimental Protocols

The determination of these pharmacokinetic parameters relies on robust experimental methodologies. A common approach involves the administration of the drug to subjects, followed by the collection of serial blood samples to measure plasma drug concentrations over time.

Determination of Plasma Concentration by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of a beta-blocker in plasma samples.

Methodology:

  • Sample Preparation:

    • Collect blood samples in heparinized tubes at predetermined time points after drug administration.

    • Centrifuge the blood samples to separate the plasma.

    • To 1 mL of plasma, add an internal standard (a compound with similar chemical properties to the analyte but not present in the sample).

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the drug and internal standard from plasma proteins and other interfering substances. This typically involves mixing the plasma with an organic solvent (e.g., a mixture of ether and dichloromethane), vortexing, and then centrifuging to separate the organic and aqueous layers. The organic layer containing the drug is then evaporated to dryness.

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or fluorescence detector).

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), delivered in an isocratic or gradient elution mode. The exact composition is optimized for the specific beta-blocker.

    • Flow Rate: Typically around 1 mL/min.

    • Detection: The wavelength for the UV detector is set to the absorbance maximum of the beta-blocker. For fluorescence detection, specific excitation and emission wavelengths are used.

  • Quantification:

    • A calibration curve is generated by preparing a series of standard solutions with known concentrations of the beta-blocker and a constant concentration of the internal standard.

    • The peak area ratios of the drug to the internal standard are plotted against the corresponding concentrations to create the calibration curve.

    • The concentration of the beta-blocker in the unknown plasma samples is then determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Flow of Pharmacokinetic Comparison

G cluster_0 Physicochemical Property cluster_1 Pharmacokinetic Profile cluster_2 Clinical Implications Lipophilicity Lipophilicity (Fat-Soluble) Absorption_L High GI Absorption Lipophilicity->Absorption_L Hydrophilicity Hydrophilicity (Water-Soluble) Absorption_H Incomplete GI Absorption Hydrophilicity->Absorption_H Distribution_L High Vd, Crosses BBB Absorption_L->Distribution_L Metabolism_L Extensive Hepatic (First-Pass Effect) Distribution_L->Metabolism_L Excretion_L Metabolites in Urine Metabolism_L->Excretion_L Implications_L Variable Plasma Levels, Potential CNS Effects, Drug Interactions (CYP450) Excretion_L->Implications_L Distribution_H Low Vd, No BBB Crossing Absorption_H->Distribution_H Metabolism_H Minimal Distribution_H->Metabolism_H Excretion_H Unchanged in Urine Metabolism_H->Excretion_H Implications_H Predictable Plasma Levels, Fewer CNS Effects, Important in Renal Impairment Excretion_H->Implications_H G A Drug Administration (Oral or IV) B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (Extraction) C->D E HPLC Analysis D->E F Data Analysis (Pharmacokinetic Modeling) E->F G Determination of Pharmacokinetic Parameters F->G G cluster_0 Normal Signaling cluster_1 With Beta-Blocker Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor GProtein Gs Protein Activation BetaReceptor->GProtein AC Adenylate Cyclase Activation GProtein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA CellularResponse Cellular Response (e.g., ↑ Heart Rate, Contractility) PKA->CellularResponse BetaBlocker Beta-Blocker BlockedReceptor β-Adrenergic Receptor (Blocked) BetaBlocker->BlockedReceptor BlockedReceptor->GProtein_2 X

References

Meta-analysis of Acebutolol's effectiveness in ventricular arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed meta-analysis of acebutolol's effectiveness in managing ventricular arrhythmias. It offers an objective comparison with other antiarrhythmic agents, supported by experimental data, to inform research and clinical development. This compound, a cardioselective beta-1 adrenergic antagonist with mild intrinsic sympathomimetic activity (ISA), is a Class II antiarrhythmic agent used for the suppression of ventricular ectopy.

Comparative Efficacy in Ventricular Arrhythmia Suppression

This compound has demonstrated significant efficacy in reducing premature ventricular contractions (PVCs) compared to placebo and has shown comparable effectiveness to other beta-blockers like propranolol.

This compound vs. Placebo

Clinical trials have consistently shown this compound to be superior to placebo in suppressing ventricular arrhythmias. In a double-blind, randomized, crossover study, 39% of patients treated with this compound experienced a reduction of 75% or more in mean hourly PVC frequency, compared to only 23% of patients during the placebo phase[1]. Another multicenter study found that over 50% of patients treated with this compound achieved a greater than 70% reduction in PVCs per hour from their baseline levels[2][3]. Furthermore, this compound has been shown to produce a dose-related reduction in both single and paired PVCs, as well as episodes of ventricular tachycardia[2][3].

This compound vs. Other Antiarrhythmic Agents

Direct head-to-head trials of this compound against newer, more potent antiarrhythmics like amiodarone and sotalol are scarce in recent medical literature. The primary comparisons available are from older studies involving propranolol and quinidine.

Propranolol (Class II): Multiple studies have concluded that this compound is comparable in antiarrhythmic efficacy to propranolol for the suppression of chronic ventricular arrhythmias. One study reported that this compound decreased the mean PVC count by 65%, with eight of fourteen patients showing a decrease of 70% or more, while propranolol did not significantly reduce the incidence of PVCs in the same patient group. However, another trial found no significant difference in the antiarrhythmic effect between this compound and propranolol, with mean PVCs per hour being reduced from 267 on placebo to 119 on this compound and 87 on propranolol. A key differentiating factor is that this compound may produce a significantly lesser decrease in resting heart rate, which can be a tolerability advantage.

Quinidine (Class Ia): this compound has been shown to have antiarrhythmic effects comparable to quinidine for PVC suppression. However, this compound was reported to be better tolerated by patients.

Sotalol (Class II & III), Amiodarone (Multiple Classes), and Flecainide (Class Ic): While direct comparative trials with this compound are lacking, data on these agents provide a context for efficacy. Sotalol has demonstrated moderate effectiveness in suppressing complex PVCs, with about 59% of patients showing effective control at one month in one long-term study. Flecainide has been shown to be highly effective, with one study reporting a greater than 99% PVC burden reduction in 56% of patients, significantly more than sotalol (21%). Amiodarone is considered a highly effective agent for a broad range of ventricular arrhythmias and has been shown to be effective in suppressing ectopic activity, though it comes with a significant side-effect profile.

The following tables summarize the quantitative data from key clinical trials.

Table 1: Efficacy of this compound in Reducing Premature Ventricular Contractions (PVCs)

Study/ComparisonDrug/DoseNPrimary Efficacy EndpointResultCitation(s)
This compound vs. Placebo This compound-% of patients with ≥75% reduction in mean hourly PVCs39%
Placebo-23%
De Soyza et al. (1982)This compound (600-1200 mg/day)60% of patients with >70% reduction in PVCs/hour>50%
This compound (600-1200 mg/day)60Reduction in paired VPCs and VT episodesSignificant, dose-related (p < 0.05)
Aronow et al. (1979)This compound (200mg & 400mg)25Mean reduction in VEB from control45% and 50% respectively
Placebo2535%
This compound vs. Propranolol This compound (600-1800 mg/day)14Mean PVC count reduction65% (p < 0.02)
Propranolol (240 mg/day)14Not significant
Shapiro et al. (1982)This compound (900 mg/day)21Mean PVCs/hour119 (from 267 on placebo)
Propranolol (120 mg/day)2187 (from 267 on placebo)

Safety and Tolerability Profile

This compound is generally well-tolerated. Common side effects are transient and mild to moderate in nature. Compared to non-selective beta-blockers like propranolol, this compound may cause fewer neurologic side effects. It was also found to be better tolerated than quinidine. In one study, this compound was discontinued due to side effects in only one patient out of sixty. Another study reported discontinuation in two patients due to side effects, compared to one for propranolol.

Mechanism of Action and Signaling Pathways

This compound is a cardioselective β1-adrenergic receptor antagonist. Its antiarrhythmic properties stem from its ability to block the effects of catecholamines (epinephrine and norepinephrine) on the heart. This blockade leads to a decrease in heart rate, cardiac conduction velocity, and automaticity, thereby suppressing ectopic ventricular beats.

Caption: β1-Adrenergic signaling pathway and the inhibitory action of this compound.

Classification of Compared Antiarrhythmic Drugs

The Vaughan Williams classification system categorizes antiarrhythmic drugs based on their primary mechanism of action. This compound is a Class II agent. Understanding this classification helps in contextualizing its role relative to other drugs used for ventricular arrhythmias.

cluster_class2 Class II: Beta-Blockers cluster_class3 Class III: K+ Channel Blockers cluster_class1c Class Ic: Na+ Channel Blockers cluster_multi Multiple Classes This compound This compound Propranolol Propranolol Amiodarone_III Amiodarone Sotalol_III Sotalol Flecainide Flecainide Sotalol_II Sotalol (also Class II) Amiodarone_Multi Amiodarone (also I, II, IV) cluster_class2 cluster_class2 cluster_class1c cluster_class1c cluster_class3 cluster_class3 cluster_multi cluster_multi

Caption: Vaughan Williams classification of this compound and comparator antiarrhythmics.

Experimental Protocols

The clinical trials forming the basis of this analysis utilized rigorous methodologies to assess the efficacy and safety of this compound.

De Soyza et al. (1982): this compound vs. Placebo
  • Study Design: A double-blind, randomized, placebo-controlled, multicenter crossover trial.

  • Patient Population: 60 male patients (mean age 59 years) with chronic, stable ventricular ectopy. Inclusion criteria required a mean of at least 30 PVCs per hour, confirmed by three separate 24-hour Holter recordings during a control period.

  • Intervention: Patients received either this compound (200 mg and 400 mg, three times daily) or a matching placebo. The study followed a crossover design where patients would switch treatments after a washout period.

  • Primary Endpoint: The primary measure of efficacy was the reduction in the frequency of PVCs per hour as measured by 24-hour Holter monitoring.

  • Workflow:

cluster_groupA Group A cluster_groupB Group B start Patient Screening (≥30 PVCs/hour on 3 Holter scans) rand Randomization start->rand treatA1 Treatment Period 1: This compound (200-400mg TID) rand->treatA1 treatB1 Treatment Period 1: Placebo rand->treatB1 washA Washout Period treatA1->washA treatA2 Treatment Period 2: Placebo washA->treatA2 analysis Data Analysis (Comparison of Holter Recordings) treatA2->analysis washB Washout Period treatB1->washB treatB2 Treatment Period 2: This compound (200-400mg TID) washB->treatB2 treatB2->analysis

Caption: Experimental workflow for the De Soyza et al. (1982) crossover trial.
Shapiro et al. (1982): this compound vs. Propranolol

  • Study Design: A prospective, double-blind, crossover trial.

  • Patient Population: 21 patients with at least 30 PVCs per hour while receiving a placebo.

  • Intervention: Patients were randomized to receive either propranolol (40 mg every 8 hours) or this compound (300 mg every 8 hours) for a six-week period. Following a one-week washout period, patients were crossed over to the alternate treatment for an additional six weeks.

  • Primary Endpoint: The mean number of PVCs per hour was the primary outcome measure.

Conclusion

The available evidence, primarily from foundational clinical trials, establishes that this compound is an effective and well-tolerated agent for the suppression of ventricular arrhythmias, particularly frequent PVCs. Its efficacy is significantly superior to placebo and comparable to the non-selective beta-blocker propranolol, with a potentially better safety profile regarding heart rate and central nervous system side effects.

A notable gap in the literature is the absence of large-scale, direct, randomized controlled trials comparing this compound to modern antiarrhythmic drugs such as amiodarone, sotalol, and flecainide for ventricular arrhythmia. While these agents are mainstays in current clinical practice, the data presented here reaffirm this compound's utility as a therapeutic option, particularly in patient populations where its cardioselectivity and intrinsic sympathomimetic activity may be advantageous. Future research should aim to position this compound within the modern therapeutic arsenal through direct comparative studies.

References

Benchmarking the Safety Profile of Acebutolol Against Newer Beta-Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the safety profile of acebutolol, a second-generation beta-blocker, with newer generation beta-blockers, including bisoprolol, carvedilol, and nebivolol. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental data, methodologies, and relevant biological pathways.

Comparative Safety and Tolerability

The safety and tolerability of beta-blockers are critical determinants in their clinical utility, particularly for long-term management of cardiovascular conditions. While all beta-blockers share a common mechanism of action through beta-adrenergic receptor antagonism, their unique pharmacological properties—such as cardioselectivity, intrinsic sympathomimetic activity (ISA), and vasodilatory effects—contribute to distinct safety profiles.

This compound is a cardioselective beta-blocker with mild intrinsic sympathomimetic activity.[1] Newer beta-blockers have been developed with the aim of improving upon the safety and tolerability of older agents. Bisoprolol is highly cardioselective, while carvedilol is a non-selective beta-blocker with additional alpha-1 blocking properties, and nebivolol is a highly cardioselective beta-blocker that also promotes nitric oxide-mediated vasodilation.[2][3]

Quantitative Analysis of Adverse Events

The following table summarizes the incidence of common adverse events reported in clinical trials for this compound and the newer beta-blockers bisoprolol, carvedilol, and nebivolol. It is important to note that the data are derived from various clinical trials and product monographs, and direct head-to-head comparative trials across all these agents are limited. The presented percentages represent the reported incidence rates and may vary depending on the patient population and study design.

Adverse EventThis compound (%)Bisoprolol (%)Carvedilol (%)Nebivolol (%)
Cardiovascular
Bradycardia<10.5 (dose-related)<2-
Hypotension1-9.7 - 15.1-
Postural Hypotension--1.8 - 15.1-
Central Nervous System
Dizziness2-20.71.3
Fatigue4>17.2-
Headache->18.21.0
Respiratory
Dyspnea (Shortness of Breath)2.5-10.10.9
Gastrointestinal
Nausea2-7.7-
Diarrhea->1 (dose-related)--
Other
Rash1---

Data sourced from product monographs and clinical trial reports.[4][5]

Experimental Protocols

The safety and efficacy of beta-blockers are evaluated through rigorous clinical trials. A representative experimental protocol for a Phase III, multicenter, randomized, double-blind, active-controlled study to assess the safety and efficacy of an investigational beta-blocker in patients with mild to moderate hypertension is outlined below. This protocol is synthesized from established guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Study Design
  • Objective: To compare the safety and antihypertensive efficacy of the investigational beta-blocker with a standard-of-care beta-blocker over a 12-week treatment period.

  • Population: Adult patients (18-75 years) with a diagnosis of essential hypertension (sitting diastolic blood pressure [DBP] ≥ 95 mmHg and < 110 mmHg).

  • Inclusion Criteria:

    • Signed informed consent.

    • Willingness to comply with all study procedures.

  • Exclusion Criteria:

    • Secondary hypertension.

    • History of severe heart failure, second- or third-degree atrioventricular block, or severe bradycardia.

    • Known hypersensitivity to beta-blockers.

    • History of bronchospastic disease.

    • Pregnant or breastfeeding women.

  • Randomization: Patients are randomized in a 1:1 ratio to receive either the investigational beta-blocker or the active comparator.

Treatment
  • Washout Period: A 2 to 4-week washout period for patients on prior antihypertensive medication.

  • Dosing: The investigational drug and the active comparator are initiated at the lowest recommended dose, with up-titration at specified intervals (e.g., every 2-4 weeks) based on blood pressure response and tolerability, up to a predefined maximum dose.

  • Blinding: Both patients and investigators are blinded to the treatment allocation.

Safety Assessments
  • Adverse Event (AE) Monitoring: All adverse events are recorded at each study visit, regardless of their perceived relationship to the study drug. AEs are classified by system organ class, severity, and seriousness.

  • Serious Adverse Event (SAE) Reporting: SAEs (e.g., death, life-threatening events, hospitalization) are reported to the sponsor within 24 hours of the site's awareness.

  • Vital Signs: Blood pressure and heart rate are measured at each visit in a standardized manner (e.g., after 5 minutes of rest, in the sitting position).

  • Laboratory Tests: Standard hematology, blood chemistry, and urinalysis are performed at baseline and at the end of the study.

  • Electrocardiograms (ECGs): 12-lead ECGs are performed at baseline and at the end of the study to monitor for any cardiac abnormalities.

Statistical Analysis
  • The primary safety endpoint is the overall incidence of treatment-emergent adverse events.

  • The incidence of specific AEs is compared between the two treatment groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).

  • Changes in laboratory parameters, vital signs, and ECG intervals are analyzed using analysis of covariance (ANCOVA), with baseline values as a covariate.

Signaling Pathways and Mechanisms of Action

The therapeutic and adverse effects of beta-blockers are mediated through their interaction with beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Beta-1 Adrenergic Receptor Signaling

Beta-1 adrenergic receptors are predominantly located in the heart and kidneys. Their activation by catecholamines (epinephrine and norepinephrine) initiates a signaling cascade that leads to increased heart rate, contractility, and renin release. Beta-blockers antagonize this pathway.

Beta1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta1_Receptor β1-Adrenergic Receptor (GPCR) Catecholamine->Beta1_Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Cellular_Response Increased Heart Rate & Contractility Ca_Channels->Cellular_Response Increased Ca²⁺ influx leads to This compound This compound This compound->Beta1_Receptor Blocks

Beta-1 Adrenergic Receptor Signaling Pathway
Intrinsic Sympathomimetic Activity (ISA) of this compound

This compound possesses intrinsic sympathomimetic activity, meaning it acts as a partial agonist at the beta-adrenergic receptor. This results in a low level of receptor stimulation, which can be beneficial in preventing profound bradycardia at rest.

ISA_Mechanism Beta_Receptor β-Adrenergic Receptor Max_Response Maximal Cellular Response Beta_Receptor->Max_Response Leads to Partial_Response Partial Cellular Response Beta_Receptor->Partial_Response Leads to No_Response No Cellular Response Beta_Receptor->No_Response Leads to Full_Agonist Full Agonist (e.g., Epinephrine) Full_Agonist->Beta_Receptor Binds & Fully Activates This compound This compound (Partial Agonist) This compound->Beta_Receptor Binds & Partially Activates Antagonist Antagonist (No ISA) Antagonist->Beta_Receptor Binds & Blocks

Mechanism of Intrinsic Sympathomimetic Activity

Experimental Workflow for Safety Assessment

The assessment of a new beta-blocker's safety profile follows a structured workflow throughout the clinical development process, guided by regulatory agencies like the FDA and EMA.

Safety_Workflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phases cluster_postmarket Post-marketing Phase In_Vitro In Vitro Studies (Receptor Binding, Toxicity) In_Vivo In Vivo Animal Studies (Toxicity, Pharmacokinetics) In_Vitro->In_Vivo Informs Phase_I Phase I (Healthy Volunteers) Safety & Tolerability In_Vivo->Phase_I Provides data for Phase_II Phase II (Small Patient Group) Dose-ranging & Efficacy Phase_I->Phase_II Successful completion leads to Data_Collection Data_Collection Phase_I->Data_Collection Phase_III Phase III (Large Patient Group) Confirmatory Efficacy & Safety Phase_II->Phase_III Successful completion leads to Phase_II->Data_Collection Phase_IV Phase IV (Post-marketing Surveillance) Long-term Safety Phase_III->Phase_IV After regulatory approval Phase_III->Data_Collection SAE_Reporting Serious Adverse Event Reporting (Immediate) Data_Collection->SAE_Reporting

Clinical Trial Safety Assessment Workflow

Conclusion

This compound demonstrates a safety profile comparable to other cardioselective beta-blockers. Its intrinsic sympathomimetic activity may offer an advantage in patients prone to bradycardia. Newer beta-blockers, such as bisoprolol, carvedilol, and nebivolol, have been developed to offer improved tolerability and additional beneficial effects. Bisoprolol's high cardioselectivity may reduce the risk of bronchospasm. Carvedilol's alpha-blocking properties contribute to its antihypertensive effect but may increase the incidence of orthostatic hypotension. Nebivolol's nitric oxide-mediated vasodilation provides a favorable hemodynamic profile and is associated with a low incidence of adverse events. The choice of a beta-blocker should be individualized based on the patient's clinical characteristics and comorbidities, with careful consideration of the specific safety and tolerability profile of each agent.

References

Safety Operating Guide

Proper Disposal of Acebutolol in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of acebutolol, a beta-blocker, is crucial for laboratory safety, regulatory compliance, and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to prevent accidental exposure and environmental contamination. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste generated in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum, nitrile gloves, a lab coat, and safety glasses. Should there be a risk of generating dust or aerosols, respiratory protection may be necessary. Ensure all handling of this compound waste is performed in a well-ventilated area, preferably within a chemical fume hood.

Step 1: Waste Characterization - Hazardous vs. Non-Hazardous

The primary step in determining the correct disposal pathway for this compound is to classify it as either hazardous or non-hazardous waste according to the Resource Conservation and Recovery Act (RCRA) regulations administered by the U.S. Environmental Protection Agency (EPA).

This compound is not specifically listed as a P- or U-listed hazardous waste by the EPA. Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. For pure, unused this compound, it is unlikely to exhibit these characteristics. However, if it is mixed with other substances, the entire mixture must be evaluated.

Quantitative Thresholds for RCRA Hazardous Waste Characteristics

CharacteristicEPA Waste CodeRegulatory ThresholdRelevance to this compound Waste
Ignitability D001Liquid with a flash point < 60°C (140°F).[1][2]Unlikely for solid this compound. If dissolved in a flammable solvent, the mixture could be a D001 waste.
Corrosivity D002Aqueous solution with a pH ≤ 2 or ≥ 12.5.[1][3]Unlikely for this compound itself. If in an acidic or basic solution, the mixture could be a D002 waste.
Reactivity D003Unstable under normal conditions; may react violently with water, form explosive mixtures, or generate toxic gases.[3]This compound is not known to be reactive.
Toxicity D004 - D043When tested via the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at or above specified concentrations.This characteristic is typically associated with heavy metals and certain pesticides, and is unlikely to apply to this compound.

Step 2: Segregation and Collection

Proper segregation of waste is critical to ensure safety and compliance.

  • Non-Hazardous this compound Waste: If it is determined that the this compound waste is not hazardous, it should be collected in a designated, sealed, and clearly labeled container. The label should read "Non-Hazardous Pharmaceutical Waste for Incineration" and include the name "this compound." It is considered best practice to send non-hazardous pharmaceuticals for incineration to prevent their entry into the environment. Do not mix non-hazardous pharmaceutical waste with general laboratory trash.

  • Hazardous this compound Waste: If the this compound waste is determined to be hazardous (for example, if mixed with a listed solvent), it must be collected in a separate, compatible, and sealed hazardous waste container. The container must be labeled with the words "Hazardous Waste," the name of the chemical constituents (e.g., "this compound with [Solvent Name]"), and the specific hazard characteristics (e.g., "Ignitable").

Step 3: Disposal Procedures

The disposal route is dictated by the waste characterization.

Procedure for Non-Hazardous this compound Waste:

  • Collection: Place the non-hazardous this compound waste into a designated container with a blue and white label for "Non-Hazardous Pharmaceutical Waste for Incineration."

  • Storage: Store the sealed container in a secure, designated area within the laboratory, away from incompatible materials.

  • Pickup: Arrange for collection through your institution's Environmental Health and Safety (EHS) department or a licensed pharmaceutical waste contractor.

Procedure for Hazardous this compound Waste:

  • Collection: Place the hazardous this compound waste into a designated hazardous waste container. Ensure the container is compatible with all components of the waste.

  • Labeling: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure secondary containment is used for liquid waste.

  • Pickup: Once the container is full, or within the time limits specified by your institution's EHS, request a pickup from the EHS department for disposal by a licensed hazardous waste vendor.

Never dispose of this compound, whether hazardous or non-hazardous, down the drain or in the regular trash. Improper disposal can lead to environmental contamination of water supplies.

This compound Disposal Workflow

AcebutololDisposalWorkflow cluster_start Start cluster_eval Waste Characterization cluster_pathways Disposal Pathways cluster_nonhaz Non-Hazardous Pathway cluster_haz Hazardous Pathway start This compound Waste Generated char_waste Characterize Waste (RCRA Criteria) start->char_waste collect_nonhaz Collect in 'Non-Hazardous Pharmaceutical Waste' Container char_waste->collect_nonhaz Non-Hazardous collect_haz Collect in 'Hazardous Waste' Container char_waste->collect_haz Hazardous store_nonhaz Store in Secure Designated Area collect_nonhaz->store_nonhaz dispose_nonhaz Dispose via EHS/Contractor for Incineration store_nonhaz->dispose_nonhaz label_haz Label with Hazardous Waste Tag collect_haz->label_haz store_haz Store in Satellite Accumulation Area label_haz->store_haz dispose_haz Dispose via EHS/Licensed Vendor store_haz->dispose_haz

Caption: Decision workflow for the proper disposal of this compound waste.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Control Spill: For small spills of solid this compound, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, use an appropriate absorbent material.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, PPE, etc.) must be disposed of as this compound waste, following the characterization and disposal steps outlined above.

  • Report: Report the spill to your institution's EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acebutolol
Reactant of Route 2
Reactant of Route 2
Acebutolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.